Product packaging for Bis-PEG12-acid(Cat. No.:)

Bis-PEG12-acid

Cat. No.: B8106470
M. Wt: 646.7 g/mol
InChI Key: BWTKNCGJGMISKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-PEG12-acid is a useful research compound. Its molecular formula is C28H54O16 and its molecular weight is 646.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H54O16 B8106470 Bis-PEG12-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O16/c29-27(30)1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-28(31)32/h1-26H2,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTKNCGJGMISKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acid is a discrete polyethylene glycol (dPEG®) derivative that functions as a homobifunctional crosslinker. Its structure features a 12-unit polyethylene glycol chain flanked by a carboxylic acid group at each terminus. This well-defined, monodisperse nature is a significant advantage over traditional polydisperse PEG linkers, ensuring batch-to-batch consistency and predictable behavior in bioconjugation applications. The hydrophilic PEG backbone imparts excellent water solubility to the linker and any molecule it is conjugated to, a critical feature for improving the pharmacokinetic properties of therapeutic molecules. The terminal carboxylic acids provide reactive handles for covalent attachment to primary and secondary amines, making it a versatile tool in drug delivery, antibody-drug conjugate (ADC) development, and proteomics.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quantitative overview for its application in experimental design.

PropertyValueSource(s)
Molecular Formula C28H54O16
Molecular Weight 646.72 g/mol
CAS Number 2667583-09-5
Purity ≥95%
Appearance White to off-white solid or viscous oilGeneric observation
pKa Estimated 4-5
Solubility Soluble in water, DMSO, and DMF
Storage -20°C, desiccated

Note on pKa: The pKa of the terminal carboxylic acids is estimated to be in the typical range for carboxylic acids. The electron-donating effect of the PEG chain may slightly influence this value. Experimental determination may be required for applications sensitive to the precise ionization state.

Reactivity and Applications

The primary utility of this compound lies in the reactivity of its terminal carboxylic acid groups. These groups can be activated to readily form stable amide bonds with primary and secondary amines. This reactivity is central to its application as a linker in various bioconjugation strategies.

Key Applications:
  • Antibody-Drug Conjugates (ADCs): this compound is employed as a hydrophilic linker to attach cytotoxic payloads to monoclonal antibodies. The PEG spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.

  • PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Peptide and Protein Modification: It can be used to crosslink proteins or to PEGylate peptides and proteins, thereby increasing their solubility, stability, and in vivo half-life.

  • Surface Modification: The carboxylic acid groups can be used to attach the PEG linker to amine-functionalized surfaces, which can then be used for subsequent biomolecule immobilization while reducing non-specific binding.

Experimental Protocols

Activation of Carboxylic Acids and Amide Bond Formation

A common method for activating the carboxylic acid groups of this compound for reaction with amines is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine to form a stable amide bond.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid groups is a common starting point.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal reaction with the amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or other appropriate chromatographic techniques (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove excess reagents and byproducts.

Characterization of Conjugates

The successful conjugation of this compound to a target molecule can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from the starting materials and to assess the purity of the final product. The conjugate will typically have a different retention time than the unconjugated molecule.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the conjugate, thereby verifying the addition of the this compound linker.

Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical two-step workflow for conjugating an amine-containing biomolecule to this compound using EDC/NHS chemistry.

Bis-PEG12-acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Bis-PEG12-acid, a homobifunctional PEG linker, detailing its chemical structure, molecular properties, and applications in bioconjugation, particularly within drug development.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a chain of 12 ethylene glycol units flanked by a carboxylic acid group at each terminus. This structure imparts valuable properties for bioconjugation. The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media, which is particularly beneficial for hydrophobic drugs.[1][2] As a homobifunctional linker, it can be used to conjugate two molecules that each possess a reactive primary amine group.[3]

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C28H54O16[1][2]
Molecular Weight 646.7 g/mol
Purity Typically ≥95% - 98%
Functional Groups 2x Carboxylic Acid (-COOH)
CAS Number 2667583-09-5 or 51178-68-8
Storage Condition -20 °C

Note: There appears to be more than one CAS number associated with this molecule.

Applications in Drug Development

This compound and similar homobifunctional PEG linkers are instrumental in modern drug development. They are frequently employed in the creation of complex biomolecules such as antibody-drug conjugates (ADCs) or for the PEGylation of proteins and peptides. The introduction of the PEG linker can improve a drug's pharmacokinetic properties by increasing its solubility, extending its circulation half-life, and reducing its immunogenicity. This linker is also utilized in the development of PROTACs (Proteolysis Targeting Chimeras) to join the two essential ligands.

Experimental Workflow and Protocols

The terminal carboxylic acid groups of this compound can be reacted with primary amines on a target molecule to form a stable amide bond. This reaction is typically facilitated by the use of carbodiimide chemistry, most commonly involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for a two-step bioconjugation reaction using this compound to link two amine-containing molecules (e.g., Molecule A-NH2 and Molecule B-NH2).

G A This compound (HOOC-PEG12-COOH) C Activated Intermediate (Sulfo-NHS-ester-PEG12-ester-Sulfo-NHS) A->C 15-30 min at RT B EDC + Sulfo-NHS in Activation Buffer (pH 4.5-6.0) B->C C_clone Activated Intermediate D Molecule A-NH2 in Coupling Buffer (pH 7.2-8.0) E Mono-conjugated Intermediate (Molecule A-NH-CO-PEG12-COOH) D->E E_clone Mono-conjugated Intermediate C_clone->E F Purification (e.g., Dialysis, SEC) F_clone Purified Mono-conjugate E_clone->F G EDC + Sulfo-NHS H Fully Activated Intermediate (Molecule A-NH-CO-PEG12-CO-Sulfo-NHS) G->H H_clone Fully Activated Intermediate F_clone->H I Molecule B-NH2 J Final Conjugate (Molecule A-PEG12-Molecule B) I->J J_clone Final Conjugate H_clone->J K Final Purification (e.g., SEC, HPLC) L Characterization (e.g., SDS-PAGE, Mass Spec) K->L J_clone->K

Caption: A logical workflow for a two-step bioconjugation using this compound.

General Experimental Protocol for EDC/Sulfo-NHS Coupling

This protocol describes a general two-step method for covalently conjugating amine-containing molecules using this compound. Optimization of reactant concentrations, pH, and reaction times is often necessary for specific applications.

Materials:

  • This compound

  • Target Molecules (Amine-containing): e.g., proteins, peptides, or amine-functionalized small molecules.

  • Activation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), 0.5M NaCl, pH 4.5-6.0.

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0.

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1M Tris-HCl pH 8.0, or 1M hydroxylamine.

  • Washing/Purification Buffer: e.g., PBS with 0.05% Tween-20 for particles, or appropriate buffer for size exclusion chromatography.

Procedure:

  • Preparation of Reagents:

    • Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent degradation from moisture.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the carboxylic acid groups.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms a more stable amine-reactive Sulfo-NHS ester.

  • Conjugation to the First Amine-Containing Molecule:

    • Optional: Remove excess and hydrolyzed EDC/Sulfo-NHS via dialysis, desalting column, or buffer exchange into the Coupling Buffer.

    • Dissolve the first target molecule (Molecule A-NH2) in Coupling Buffer.

    • Add the activated this compound solution to the solution of Molecule A-NH2.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes.

    • Purify the mono-conjugated product (Molecule A-PEG12-COOH) from excess reagents and unconjugated molecules using an appropriate method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Conjugation to the Second Amine-Containing Molecule:

    • Repeat steps 2-4, using the purified mono-conjugated product as the starting material to activate the remaining terminal carboxylic acid and conjugate it to the second target molecule (Molecule B-NH2).

  • Final Purification and Analysis:

    • Purify the final conjugate (Molecule A-PEG12-Molecule B) using a suitable chromatographic method (e.g., SEC, HIC, IEX, or RP-HPLC) to separate the desired product from unreacted starting materials and side products.

    • Analyze the final product to confirm conjugation and purity using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

References

An In-depth Technical Guide to the Synthesis and Purification of Bis-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG12-acid (HOOC-(CH2)2-(OCH2CH2)12-O-(CH2)2-COOH), a homobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation and drug delivery due to its ability to link two amine-containing molecules, enhancing the solubility and pharmacokinetic profile of the resulting conjugate. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the key processes.

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding PEG diol, dodecaethylene glycol (HO-(CH2CH2O)12-H). The terminal primary alcohol groups are oxidized to carboxylic acids. Two common and effective methods for this oxidation are catalytic oxidation using a platinum-on-carbon catalyst and TEMPO-mediated oxidation.

Catalytic Oxidation Method

This method utilizes a platinum-on-carbon (Pt/C) catalyst in an aqueous solution with an oxygen-rich environment to oxidize the terminal alcohols of the PEG diol.

Experimental Protocol:

  • Reactor Setup: A pressure reactor equipped with a stirrer, gas inlet, and temperature control is charged with dodecaethylene glycol and deionized water. The concentration of the glycol is typically maintained between 10-30% by weight.

  • Catalyst Addition: A 5% platinum-on-carbon catalyst is added to the mixture.

  • Reaction Conditions: The reactor is sealed and pressurized with oxygen to approximately 100 psig. The reaction mixture is heated to a temperature between 60°C and 80°C with vigorous stirring to ensure efficient gas-liquid mixing.

  • Monitoring: The reaction is monitored for the consumption of the starting material. This can be done by taking aliquots and analyzing them via techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The aqueous solution is then concentrated under reduced pressure to yield the crude this compound.

Quantitative Data (Representative for PEG Dicarboxylic Acids):

ParameterValueReference
Starting MaterialDodecaethylene GlycolGeneral Procedure
Catalyst5% Platinum on CarbonGeneral Procedure
Temperature60-80°CGeneral Procedure
Pressure~100 psig OxygenGeneral Procedure
Reaction Time5-8 hoursGeneral Procedure
Conversion>99%General Procedure
Yield80-90%General Procedure
TEMPO-Mediated Oxidation Method

(2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant, can selectively oxidize primary alcohols to carboxylic acids under mild conditions.

Experimental Protocol:

  • Dissolution: Dodecaethylene glycol is dissolved in a suitable solvent mixture, such as dichloromethane and water, in a reaction vessel equipped with a stirrer.

  • Reagent Addition: Catalytic amounts of TEMPO and sodium bromide are added to the solution.

  • Oxidation: An aqueous solution of sodium hypochlorite (bleach) is added dropwise while maintaining the pH of the reaction mixture around 10 by the addition of a base, such as 0.5 M sodium hydroxide. The temperature is typically kept low using an ice-water bath.

  • Quenching: After the starting material is consumed (as determined by TLC or HPLC), the reaction is quenched by adding a small amount of ethanol.

  • Extraction: The pH of the solution is adjusted to ~3 with hydrochloric acid. The product is then extracted into an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Quantitative Data (Representative for TEMPO-mediated oxidation):

ParameterValueReference
Starting MaterialDodecaethylene GlycolGeneral Procedure
CatalystTEMPO, Sodium BromideGeneral Procedure
Co-oxidantSodium HypochloriteGeneral Procedure
Temperature0-25°CGeneral Procedure
pH~10General Procedure
YieldHigh (specifics vary)General Procedure

Purification of this compound

Purification is a critical step to remove unreacted starting material, mono-acid byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis and the desired purity of the final product.

Crystallization

For larger scale purification, crystallization can be an effective method.

Experimental Protocol:

  • Dissolution: The crude this compound is dissolved in a minimal amount of a hot solvent in which it is soluble.

  • Cooling: The solution is slowly cooled to allow for the formation of crystals. The cooling rate can influence crystal size and purity.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum.

Column Chromatography

For high-purity this compound, particularly at a smaller scale, column chromatography is the preferred method. Ion-exchange chromatography is particularly effective for separating the di-acid from the mono-acid and neutral PEG diol.

Experimental Protocol (Ion-Exchange Chromatography):

  • Resin Preparation: An anion-exchange column is equilibrated with a low-ionic-strength buffer at a slightly basic pH (e.g., pH 8-9).

  • Sample Loading: The crude product is dissolved in the equilibration buffer and loaded onto the column. The neutral PEG diol will not bind and will be washed out.

  • Elution: A salt gradient (e.g., 0-1 M NaCl) is applied to the column. The mono-acid will elute at a lower salt concentration than the di-acid due to its weaker interaction with the resin.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method (e.g., HPLC, TLC) to identify those containing the pure this compound.

  • Desalting: The fractions containing the pure product are pooled, and the salt is removed, for example, by dialysis or size-exclusion chromatography. The final product is obtained after lyophilization.

Quantitative Data (Representative for Chromatographic Purification):

ParameterValueReference
Stationary PhaseAnion-Exchange ResinGeneral Procedure
Mobile PhaseBuffer with Salt GradientGeneral Procedure
Purity Achieved>95%General Procedure

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Characterization Data:

TechniqueExpected Result
¹H NMR Peaks corresponding to the ethylene glycol repeat units and the protons adjacent to the carboxylic acid groups.
Mass Spec (ESI) A peak corresponding to the molecular weight of this compound (662.72 g/mol ) plus an ionizing agent (e.g., [M+Na]⁺).
HPLC A single major peak indicating high purity.
FT-IR A broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow Start Dodecaethylene Glycol Oxidation Oxidation (Pt/C or TEMPO) Start->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Buffer Crude->Dissolve Load Load on Anion-Exchange Column Dissolve->Load Wash Wash (Elutes PEG Diol) Load->Wash Elute Elute with Salt Gradient Wash->Elute Mono_acid Mono-acid Elutes First Elute->Mono_acid Di_acid Di-acid Elutes Second Elute->Di_acid Collect Collect Di-acid Fractions Di_acid->Collect Desalt Desalt and Lyophilize Collect->Desalt Pure Pure this compound Desalt->Pure

Caption: Workflow for the purification of this compound via ion-exchange chromatography.

The Lynchpin of Bioconjugation: A Technical Guide to the Role of Carboxylic Acid Groups in Bis-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG12-acid is a homobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and surface modification. Its structure, characterized by two terminal carboxylic acid groups separated by a hydrophilic 12-unit polyethylene glycol (PEG) spacer, offers a unique combination of reactivity and biocompatibility. This technical guide delves into the core functionalities of the carboxylic acid groups, providing a comprehensive overview of their chemical reactivity, applications, and the methodologies for their successful implementation in research and development.

Introduction: The Molecular Architecture and its Implications

This compound, with the chemical formula C28H54O16, possesses a molecular weight of approximately 646.7 g/mol .[1][2] Its defining features are the two terminal carboxylic acid (-COOH) groups. These groups are the primary reactive sites of the molecule, enabling covalent linkage to other molecules. The central PEG chain, consisting of 12 ethylene glycol units, imparts crucial properties to the linker. Its hydrophilicity enhances the solubility of the molecule and its conjugates in aqueous environments, a critical factor for biological applications.[1][3] Furthermore, the PEG spacer is known for its ability to reduce non-specific protein binding to surfaces and decrease the immunogenicity of conjugated biomolecules.[4]

The homobifunctional nature of this compound, meaning it has two identical reactive groups, makes it an ideal crosslinking agent for connecting two molecules that each possess a reactive primary amine. This allows for the creation of well-defined molecular bridges in various applications.

The Chemistry of the Carboxylic Acid Groups: Reactivity and Bond Formation

The utility of this compound hinges on the reactivity of its terminal carboxylic acid groups. These groups can readily participate in nucleophilic acyl substitution reactions to form stable amide bonds with primary amines (-NH2). This reaction is not spontaneous and requires the activation of the carboxylic acid. The most common and well-established method for this activation in a bioconjugation context is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack and Amide Bond Formation: This intermediate is unstable in aqueous solutions and can be stabilized by reacting with NHS to form a more stable NHS ester. The primary amine of the target molecule then attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond.

This two-step process is highly efficient and can be performed under mild, aqueous conditions compatible with most biomolecules.

Key Applications Driven by the Carboxylic Acid Functionality

The ability to form stable amide bonds with primary amines makes this compound a versatile tool in a multitude of applications:

  • Bioconjugation: This is the primary application, where this compound is used to link proteins, peptides, antibodies, and other biomolecules. For example, it can be used to create antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.

  • Surface Modification: The carboxylic acid groups can be used to functionalize surfaces, such as nanoparticles, quantum dots, and self-assembled monolayers. This PEGylation of surfaces can improve their biocompatibility, reduce non-specific binding, and provide anchor points for the attachment of other molecules.

  • Hydrogel Formation: As a homobifunctional crosslinker, this compound can react with multi-amine polymers to form hydrogels. The properties of these hydrogels, such as swelling and degradation, can be tuned by controlling the degree of crosslinking.

  • PROTACs Development: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker in this context provides the necessary spatial separation and orientation for the formation of a productive ternary complex.

Quantitative Data and Physicochemical Properties

While specific reaction kinetics for this compound are not extensively published, the following table summarizes its key physicochemical properties and typical reaction parameters for its use in bioconjugation.

PropertyValueReference
Molecular Formula C28H54O16
Molecular Weight 646.72 g/mol
CAS Number 2667583-09-5
Purity >98%
Storage Condition -20°C, desiccated
Solubility Soluble in water and most organic solvents
Reaction ParameterRecommended ConditionReference
Activation Buffer MES buffer, pH 4.5-6.0
Conjugation Buffer PBS or Borate buffer, pH 7.2-8.5
Activating Agents EDC, NHS (or sulfo-NHS)
Molar Ratio (EDC:NHS:Carboxyl) 1.2 : 1.2 : 1 (typical starting ratio)
Reaction Time (Activation) 15 minutes at room temperature
Reaction Time (Conjugation) 2 hours at room temperature to overnight at 4°C
Quenching Agent Hydroxylamine, Tris, or Glycine

Experimental Protocols

General Protocol for Protein-Protein Conjugation using this compound

This protocol describes a two-step process for crosslinking two different amine-containing proteins.

Materials:

  • Protein 1 (to be activated)

  • Protein 2 (to be conjugated)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (Phosphate-Buffered Saline, pH 7.4)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

    • Dissolve Protein 1 and Protein 2 in the appropriate buffers.

  • Activation of Protein 1:

    • To the solution of Protein 1 in Activation Buffer, add the this compound stock solution to achieve the desired molar excess.

    • Add EDC and NHS to the reaction mixture. A typical starting molar ratio is 1:2:2 of Protein 1 carboxyl groups:EDC:NHS.

    • Incubate the reaction for 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Immediately after activation, pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer to remove excess EDC, NHS, and unreacted this compound.

  • Conjugation to Protein 2:

    • Combine the activated Protein 1 with Protein 2 in Conjugation Buffer. A 1:1 molar ratio is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification and Analysis:

    • Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

    • Analyze the conjugate by SDS-PAGE to confirm crosslinking and by UV-Vis spectroscopy to determine protein concentration.

Protocol for Surface Functionalization of Amine-Modified Nanoparticles

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and NHS

  • Activation Buffer (0.1 M MES, pH 5.5)

  • Washing Buffer (e.g., PBS)

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, EDC, and NHS in Activation Buffer. Allow to react for 15 minutes at room temperature to pre-activate the carboxylic acid groups.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle dispersion.

    • React for 2 hours at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in Washing Buffer.

    • Repeat the washing step at least three times to remove unreacted reagents.

  • Characterization:

    • The successful functionalization can be confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy (to detect the amide bond), dynamic light scattering (DLS) (to measure changes in hydrodynamic diameter), and zeta potential measurements (to assess changes in surface charge).

Visualizing Workflows and Relationships

The following diagrams illustrate the key chemical transformation and a typical experimental workflow involving this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxylic_Acid This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester NHS Ester Intermediate O_Acylisourea->NHS_Ester + NHS Amide_Bond Stable Amide Bond (-CONH-) NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (e.g., on Protein)

Figure 1: Chemical pathway for EDC/NHS-mediated amide bond formation.

G Start Start: Synthesize or Procure Target Ligand and E3 Ligase Ligand Functionalize Functionalize one ligand with a reactive group (e.g., amine) Start->Functionalize Couple_Linker Couple this compound to the functionalized ligand using EDC/NHS chemistry Functionalize->Couple_Linker Purify_Intermediate Purify the Ligand-Linker Intermediate Couple_Linker->Purify_Intermediate Couple_Second_Ligand Couple the second ligand to the other end of the linker Purify_Intermediate->Couple_Second_Ligand Purify_PROTAC Purify the final PROTAC molecule Couple_Second_Ligand->Purify_PROTAC Characterize Characterize the PROTAC (LC-MS, NMR) Purify_PROTAC->Characterize Biological_Evaluation Biological Evaluation (e.g., degradation assays) Characterize->Biological_Evaluation End End: Optimized PROTAC Biological_Evaluation->End

References

A Technical Guide to Bis-PEG12-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acid, a homobifunctional polyethylene glycol (PEG) derivative, serves as a versatile linker in the field of bioconjugation. Its structure, featuring a 12-unit PEG chain flanked by terminal carboxylic acid groups, imparts hydrophilicity and a defined spatial separation between conjugated molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, common suppliers, and detailed experimental protocols for its application in creating advanced bioconjugates such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and CAS Numbers

This compound is characterized by a flexible, hydrophilic PEG chain that can enhance the solubility and bioavailability of the resulting conjugates. The terminal carboxylic acid groups provide reactive handles for covalent attachment to amine-containing molecules through the formation of stable amide bonds.

Two CAS numbers are frequently associated with this compound, which may correspond to slight variations in the PEG chain length or reflect different suppliers' cataloging systems. It is advisable to consider both when sourcing this reagent.

PropertyData
Chemical Name 1,38-Dioxo-1,38-bis(amino)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxa-39-azanonatriacontane
Common Name This compound, HOOC-PEG12-COOH
CAS Numbers 51178-68-8, 2667583-09-5
Molecular Formula C28H54O16
Molecular Weight Approximately 646.7 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents

Suppliers

This compound is commercially available from a variety of suppliers specializing in PEGylation reagents and bioconjugation linkers. When selecting a supplier, researchers should consider factors such as purity, availability of different quantities, and the provision of technical support and documentation.

SupplierWebsite
BroadPharm--INVALID-LINK--
MedChemExpress--INVALID-LINK--
AxisPharm--INVALID-LINK--
TargetMol--INVALID-LINK--
Ambeed--INVALID-LINK--

Note: This list is not exhaustive and represents a selection of known suppliers. Researchers are encouraged to perform their own due diligence.

Applications in Drug Development

The primary application of this compound is as a homobifunctional linker to connect two molecules of interest. Its hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting conjugate. A prominent application is in the synthesis of PROTACs.

PROTACs

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a suitable candidate, plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following is a representative protocol for the synthesis of a PROTAC using this compound as a linker. This protocol describes the sequential amide bond formation to connect a ligand for the target protein and a ligand for an E3 ligase.

Protocol: Synthesis of a PROTAC using this compound

Materials:

  • This compound

  • Target protein ligand with a free amine group (Ligand-NH2)

  • E3 ligase ligand with a free amine group (E3-Ligand-NH2)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Boc-protected amine (if one of the ligands has a second amine that needs protection)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

Step 1: Mono-Boc Protection of this compound (if necessary)

This step is required if a sequential conjugation is desired.

  • Dissolve this compound (1 eq) in anhydrous DMF.

  • Add a mono-Boc-protected diamine (e.g., Boc-NH-(CH2)2-NH2) (1 eq) and HATU (1.1 eq).

  • Add DIPEA (2 eq) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the mono-Boc-protected, mono-acid PEG12 linker by reverse-phase HPLC.

Step 2: Coupling of the First Ligand

  • Dissolve the mono-functionalized PEG12 linker from Step 1 (1 eq) and the first ligand (e.g., Ligand-NH2) (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the product by reverse-phase HPLC.

Step 3: Deprotection of the Boc Group

  • Dissolve the product from Step 2 in a solution of TFA in DCM (e.g., 20% TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the deprotected intermediate.

Step 4: Coupling of the Second Ligand

  • Dissolve the deprotected intermediate from Step 3 (1 eq) and the second ligand (e.g., E3-Ligand-NH2) (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC by reverse-phase HPLC.

Visualizations

Experimental Workflow for PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - Ligand-NH2 - E3-Ligand-NH2 step1 Step 1: Mono-activation of this compound (e.g., with EDC/NHS or conversion to mono-ester) start->step1 step2 Step 2: Couple Ligand-NH2 (Amide bond formation) step1->step2 step3 Step 3: Deprotection/Activation of second carboxyl group step2->step3 step4 Step 4: Couple E3-Ligand-NH2 (Amide bond formation) step3->step4 purification Purification (e.g., HPLC) step4->purification final_protac Final PROTAC Molecule purification->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC-Mediated Protein Degradation Pathway

G cluster_pathway Mechanism of PROTAC Action protac PROTAC (with PEG12 linker) ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex binds target Target Protein target->ternary_complex binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex binds ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination catalyzes proteasome Proteasome ubiquitination->proteasome recognized by degradation Degradation of Target Protein proteasome->degradation peptides Peptides degradation->peptides

Caption: The signaling pathway of PROTAC-mediated protein degradation, highlighting the formation of the ternary complex.

An In-depth Technical Guide to Bis-PEG12-acid: Physical and Chemical Characteristics for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acid is a homobifunctional polyethylene glycol (PEG) derivative that serves as a versatile crosslinking agent in bioconjugation and drug delivery applications. Its structure features a discrete PEG linker with twelve ethylene glycol units, flanked by a carboxylic acid group at each terminus. This symmetrical design allows for the conjugation of two molecules bearing primary amine groups, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate, making this compound a valuable tool in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its characterization and application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and use in conjugation reactions.

PropertyValueReferences
Chemical Name 3,6,9,12,15,18,21,24,27,30,33,36-Tridecaoxa-octatriacontanedioic acid
Molecular Formula C28H54O16[1][2]
Molecular Weight 646.7 g/mol [1][2]
Purity Typically ≥95% or ≥98%[1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM)
Storage Conditions -20°C, desiccated
pKa Approximately 4-5 for the carboxylic acid groups

Chemical Reactivity and Applications

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups. The terminal carboxylic acids can be activated to react with primary and secondary amines to form stable amide bonds. This reactivity is the basis for its wide range of applications in drug development and bioconjugation.

The hydrophilic PEG chain imparts several beneficial properties to the conjugated molecules, including:

  • Increased aqueous solubility: The PEG spacer enhances the solubility of hydrophobic molecules in aqueous media.

  • Improved bioavailability: PEGylation can protect molecules from enzymatic degradation and reduce renal clearance, leading to a longer circulation half-life.

  • Reduced immunogenicity: The PEG chain can shield antigenic sites on proteins, reducing their immunogenic potential.

Key applications of this compound include:

  • Antibody-Drug Conjugates (ADCs): As a linker to connect cytotoxic drugs to antibodies.

  • PROTACs: To link a target protein-binding ligand to an E3 ligase-binding ligand.

  • Peptide and Protein Modification: To improve the pharmacokinetic properties of therapeutic peptides and proteins.

  • Nanoparticle Functionalization: To modify the surface of nanoparticles for improved stability and biocompatibility.

The reactivity of the carboxylic acid groups is typically harnessed through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a more reactive NHS ester intermediate.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Bis-PEG-acids is the oxidation of the corresponding PEG-diol.

Protocol: Oxidation of PEG12-diol to this compound

  • Dissolution: Dissolve PEG12-diol in an appropriate solvent, such as water or a mixture of acetone and water.

  • Oxidation: Cool the solution in an ice bath and add a solution of an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise while stirring. The reaction is exothermic and should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a small amount of isopropanol to consume any excess oxidizing agent.

  • Extraction: Extract the product into an organic solvent such as dichloromethane (DCM).

  • Washing: Wash the organic layer with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Purification of this compound Conjugates

After a conjugation reaction, it is essential to purify the desired product from unreacted starting materials and byproducts.

Protocol: Purification by Dialysis

This method is suitable for removing small molecules, such as unreacted this compound and coupling reagents, from a larger PEGylated protein.

  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the conjugated product but large enough to allow the passage of unreacted this compound (e.g., 1-3 kDa MWCO).

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of a suitable buffer (e.g., PBS) at 4°C with gentle stirring.

  • Buffer Exchange: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of small molecule impurities.

  • Sample Recovery: Recover the purified conjugate from the dialysis tubing/cassette.

Protocol: Purification by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This method is effective for separating PEGylated conjugates from unreacted smaller molecules.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the expected conjugate and impurities.

  • Equilibration: Equilibrate the column with a suitable mobile phase (e.g., PBS).

  • Sample Injection: Inject the reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugated product will elute before the smaller unreacted this compound.

  • Fraction Collection: Collect fractions and analyze them by UV-Vis spectroscopy or other appropriate methods to identify the fractions containing the purified product.

Characterization of this compound

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful techniques for confirming the structure of this compound.

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: The ¹H NMR spectrum of this compound is expected to show a prominent peak around 3.6 ppm corresponding to the ethylene glycol protons. Signals corresponding to the protons adjacent to the carboxylic acid groups will be shifted downfield. The ¹³C NMR spectrum will show a major peak around 70 ppm for the PEG backbone carbons and a downfield signal for the carbonyl carbon of the carboxylic acid.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, 0.1%), is typically employed.

  • Detection: Detection can be achieved using an evaporative light scattering detector (ELSD), a charged aerosol detector (CAD), or by mass spectrometry (LC-MS).

  • Analysis: The purity is determined by integrating the peak area of the main component and any impurities in the chromatogram.

Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Ionization: Electrospray ionization (ESI) is a suitable method for ionizing PEG molecules.

  • Analysis: The mass spectrum will show a distribution of peaks corresponding to the sodium and potassium adducts of the PEG molecule. The observed molecular weight should correspond to the calculated molecular weight of this compound.

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Amide Bond Formation via EDC/NHS Coupling

G Amide Bond Formation Workflow BisPEG This compound (R-COOH) ActivatedPEG NHS-activated This compound (R-CO-NHS) BisPEG->ActivatedPEG Activation Amine Amine-containing molecule (R'-NH₂) Conjugate Amide Conjugate (R-CO-NH-R') Amine->Conjugate EDC_NHS EDC / NHS EDC_NHS->ActivatedPEG ActivatedPEG->Conjugate Conjugation

Caption: EDC/NHS coupling reaction workflow for this compound.

Analytical Workflow for Characterization

G Analytical Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Characterization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR (Structure Confirmation) Purification->NMR HPLC HPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (MW Confirmation) Purification->MS

Caption: A typical analytical workflow for the characterization of this compound.

References

In-Depth Technical Safety Guide for Bis-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive safety information for Bis-PEG12-acid, intended for researchers, scientists, and drug development professionals. The following sections detail the toxicological data, handling protocols, and safety procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a homobifunctional PEG linker with two terminal carboxylic acid groups. The polyethylene glycol (PEG) spacer is hydrophilic, which enhances the solubility of this compound in aqueous solutions.

PropertyValueReference
Chemical Formula C28H54O16--INVALID-LINK--
Molecular Weight 646.72 g/mol --INVALID-LINK--
CAS Number 51178-68-8--INVALID-LINK--
Appearance White to off-white solidGeneral observation for similar compounds
Purity Typically ≥95%--INVALID-LINK--

Toxicological Data

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, as with any chemical, it should be handled with care. The toxicological data for this compound is not extensively documented. Therefore, data from structurally similar polyethylene glycol (PEG) compounds are presented below to provide an indication of its toxicological profile.

MetricValueTest SpeciesNotes
Acute Oral Toxicity (LD50) >25 g/kgMouseData for PEG-12 Laurate, a structurally similar compound.
Dermal Irritation Low to negligibleGeneral for PEGsPEGs generally exhibit low dermal irritation on intact skin.
Ocular Irritation Low to negligibleGeneral for PEGsPEGs are generally considered to have low ocular irritation potential.
Inhalation Toxicity (NOAEL) 109 - 567 mg/m³RatData for PEG 3350 aerosol. The lung was identified as the target organ with a slight increase in alveolar macrophages observed.

Note: The provided toxicological data is for structurally related compounds and should be used for guidance only. A substance-specific risk assessment should be conducted before use.

Hazard Identification and First Aid

While not classified as hazardous, direct contact and inhalation should be avoided.

  • Eye Contact: May cause mild irritation.

  • Skin Contact: Prolonged or repeated contact may cause mild irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: Not expected to be a primary route of exposure in a laboratory setting.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Experimental Protocols: Safe Handling and Storage

Adherence to proper laboratory procedures is crucial for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task-Specific Risks Eye Eye Protection (Safety Glasses/Goggles) Assess Task->Eye Splash/Aerosol Risk Hand Hand Protection (Nitrile Gloves) Assess Task->Hand Direct Contact Risk Body Body Protection (Lab Coat) Assess Task->Body General Handling

Figure 1: Personal Protective Equipment (PPE) selection flowchart.
Handling Procedures

  • Preparation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Weighing and Transfer: Avoid generating dust. Use appropriate tools for transfer.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly.

  • Spill Cleanup: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • This compound is hygroscopic; protect from moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Accidental Release and Firefighting Measures

  • Accidental Release: Ventilate the area of the leak or spill. Wear appropriate personal protective equipment. Sweep up and place in a suitable, closed container for disposal.

  • Firefighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling chemical compounds like this compound in a research environment.

Chemical_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_cleanup Post-Experiment A Review SDS & Literature B Conduct Risk Assessment A->B C Select Appropriate PPE B->C D Prepare Work Area (Fume Hood) C->D E Handle Chemical D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Properly Dispose of Waste G->H I Store or Dispose of Unused Chemical H->I

Figure 2: General workflow for handling chemical compounds.

Conclusion

This compound is a valuable research chemical that is not classified as hazardous. However, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to ensure a safe working environment. Researchers should always consult the most recent Safety Data Sheet and perform a thorough risk assessment before initiating any new experimental work with this compound.

References

An In-Depth Technical Guide to PEGylation with Dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development for enhancing the therapeutic properties of proteins, peptides, and small molecules. This guide provides a comprehensive technical overview of a specific and widely utilized class of PEGylation reagents: those employing dicarboxylic acid linkers. These linkers, such as succinic, glutaric, and adipic acid, serve as a bridge between the PEG polymer and the target molecule, influencing the stability, release characteristics, and overall performance of the resulting conjugate. This document details the core principles of this PEGylation strategy, from the fundamental chemical reactions to detailed experimental protocols and characterization techniques. Quantitative data on linker stability and the effects of PEGylation are summarized for comparative analysis. Furthermore, this guide offers visualizations of key workflows and logical relationships to aid in the rational design of PEGylated therapeutics.

Core Principles of PEGylation with Dicarboxylic Acid Linkers

The fundamental principle of PEGylation with dicarboxylic acid linkers involves the formation of a stable amide or a cleavable ester bond between the PEG reagent and the target molecule. The dicarboxylic acid moiety is first attached to the terminal hydroxyl group of a methoxy PEG (mPEG) to create a heterobifunctional reagent with a terminal carboxylic acid group. This carboxylic acid can then be activated to react with nucleophilic groups on the target molecule, most commonly the primary amines of lysine residues and the N-terminus of proteins.

Chemistry of Linker Synthesis and Activation

The synthesis of a dicarboxylic acid-terminated PEG typically involves the reaction of mPEG with a cyclic dicarboxylic anhydride, such as succinic anhydride or glutaric anhydride. This reaction opens the anhydride ring, forming an ester bond and leaving a terminal carboxylic acid.

G mPEG_OH mPEG-OH mPEG_COOH mPEG-OOC-(CH2)n-COOH mPEG_OH->mPEG_COOH Ring-opening reaction Anhydride Dicarboxylic Anhydride (e.g., Succinic Anhydride) Anhydride->mPEG_COOH Activation Activation (EDC/NHS) mPEG_COOH->Activation mPEG_NHS mPEG-OOC-(CH2)n-CO-NHS Activation->mPEG_NHS

Synthesis and Activation of mPEG-Dicarboxylic Acid.

The terminal carboxylic acid is generally unreactive towards amines under physiological conditions and requires activation. The most common activation method is the formation of an N-hydroxysuccinimide (NHS) ester using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting mPEG-dicarboxylic acid-NHS ester is a highly reactive species that readily couples with primary amines.

Conjugation to Target Molecules

The activated NHS ester of the PEG-dicarboxylic acid linker reacts with primary amines on a protein (e.g., lysine side chains) via nucleophilic acyl substitution to form a stable amide bond. This reaction is typically carried out in a buffer at a slightly alkaline pH (7-8) to ensure the amine groups are deprotonated and thus nucleophilic.

G mPEG_NHS mPEG-OOC-(CH2)n-CO-NHS Conjugate mPEG-OOC-(CH2)n-CO-NH-Protein mPEG_NHS->Conjugate Amide bond formation Protein_NH2 Protein-NH2 (e.g., Lysine) Protein_NH2->Conjugate NHS NHS Conjugate->NHS Release of

Amine-reactive PEGylation via an NHS ester.

The Role and Variety of Dicarboxylic Acid Linkers

The choice of the dicarboxylic acid linker is a critical parameter in the design of a PEGylated molecule as it influences the stability of the conjugate and the potential for controlled release. The length of the alkyl chain ((CH₂)n) in the dicarboxylic acid linker affects the steric hindrance around the newly formed bond and the susceptibility of the ester bond within the linker to hydrolysis.

Linker Stability and Release Characteristics

Dicarboxylic acid linkers introduce an ester bond between the PEG polymer and the dicarboxylic acid moiety. This ester bond is susceptible to hydrolysis, which can be advantageous for creating prodrugs that release the native molecule. The rate of hydrolysis is influenced by the length of the dicarboxylic acid linker. For instance, PEG-succinimidyl glutarate (SG), derived from glutaric acid, is more resistant to hydrolysis than PEG-succinimidyl succinate (SS), derived from succinic acid, due to the additional methylene group in the glutarate linker.[1]

Amide bonds formed between the activated carboxylic acid and an amine on the protein are significantly more stable than ester bonds and are generally considered permanent under physiological conditions.

Data Presentation: Stability of Activated Dicarboxylic Acid Linkers

The stability of the activated NHS ester is crucial for efficient conjugation, as it is in competition with hydrolysis. The table below summarizes the hydrolysis half-lives of various NHS-activated PEG esters at pH 8 and 25°C. A longer half-life allows for a larger window for the conjugation reaction to occur.

PEG NHS Ester LinkerDicarboxylic Acid OriginLinker StructureHydrolysis Half-life (minutes) at pH 8Citation
PEG-Succinimidyl Succinate (SS)Succinic Acid-O-CO-CH₂CH₂-COO-NHS9.8[2][3]
PEG-Succinimidyl Glutarate (SG)Glutaric Acid-O-CO-CH₂CH₂CH₂-COO-NHS17.6[2]
PEG-Succinimidyl Valerate (SVA)Valeric Acid-CH₂CH₂CH₂CH₂-COO-NHS33.6[2]
PEG-Succinimidyl Propionate (SPA)Propionic Acid-O-CH₂CH₂-COO-NHS16.5

Note: The hydrolysis half-life typically triples when the pH is lowered by one unit. Aminolysis rates generally parallel hydrolysis rates.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in PEGylation with dicarboxylic acid linkers.

Protocol for Synthesis of mPEG-Succinoyl-NHS Ester

This protocol describes the synthesis of mPEG-succinic acid and its subsequent activation to an NHS ester.

Materials:

  • mPEG-OH

  • Succinic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Diethyl ether

  • Sodium bicarbonate solution (5%)

Procedure:

  • Synthesis of mPEG-Succinic Acid:

    • Dissolve mPEG-OH (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Remove the pyridine by rotary evaporation.

    • Dissolve the residue in water and extract with DCM.

    • Wash the organic layer with 5% sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Activation to mPEG-Succinoyl-NHS Ester:

    • Dissolve the dried mPEG-succinic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.

    • Add DCC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Concentrate the filtrate and precipitate the product in cold diethyl ether.

    • Collect the mPEG-succinoyl-NHS ester by filtration and dry under vacuum. Store at -20°C under desiccated conditions.

Protocol for Protein PEGylation with mPEG-Dicarboxylic Acid-NHS Ester

This protocol outlines the general procedure for conjugating an NHS-activated PEG-dicarboxylic acid to a protein.

Materials:

  • Protein solution (e.g., Lysozyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • mPEG-dicarboxylic acid-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the mPEG-dicarboxylic acid-NHS ester in anhydrous DMSO or DMF immediately before use.

    • Ensure the protein solution is at the desired concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.0.

  • Conjugation Reaction:

    • Add the desired molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of the PEG reagent is common. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically for each specific protein and PEG reagent.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • For SEC, use a column with a suitable fractionation range to separate the higher molecular weight PEGylated protein from the smaller, unreacted PEG reagent.

    • For IEX, the separation is based on the change in the protein's surface charge upon PEGylation. The PEG chains can shield charged residues, altering the protein's interaction with the ion-exchange resin.

Protocol for Characterization by MALDI-TOF Mass Spectrometry

This protocol provides a general guideline for analyzing the degree of PEGylation using MALDI-TOF MS.

Materials:

  • PEGylated protein sample

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA))

  • MALDI target plate

Procedure:

  • Sample Preparation:

    • Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Target Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

  • Instrumental Analysis:

    • Acquire mass spectra in linear mode, which is suitable for large molecules.

    • Optimize the laser power to obtain a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Determine the molecular weight of the un-PEGylated protein and the different PEGylated species.

    • The mass difference between the peaks will correspond to the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation (mono-, di-, poly-PEGylated).

Case Study: PEGylated Interferon and its Signaling Pathway

PEGylated interferons are widely used in the treatment of chronic hepatitis C and some cancers. The PEGylation of interferon-α enhances its pharmacokinetic profile, leading to a sustained therapeutic effect. PEG-Intron®, for instance, is a form of interferon-α-2b PEGylated with a 12 kDa PEG chain.

Impact on Cellular Signaling

Pegylated interferon-α (PEG-IFN) exerts its antiviral and anti-proliferative effects by modulating cellular signaling pathways. One key pathway affected is the JAK-STAT pathway. Upon binding to its receptor, PEG-IFN activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of interferon-stimulated genes (ISGs), which encode proteins with antiviral, anti-proliferative, and immunomodulatory functions.

Furthermore, PEG-IFN has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in hepatocellular carcinoma. PEG-IFN upregulates RanBP3, a nuclear export factor for β-catenin, leading to a decrease in nuclear β-catenin and a subsequent reduction in the transcription of its target genes, such as cyclin D1.

G cluster_cell Hepatocyte cluster_nucleus Nucleus PEG_IFN PEG-Interferon IFNAR IFN Receptor PEG_IFN->IFNAR Binds JAK JAK IFNAR->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Dimerizes ISRE ISRE pSTAT->ISRE Binds to ISG ISG Transcription Antiviral Antiviral/Antiproliferative Effects ISG->Antiviral ISRE->ISG

Simplified JAK-STAT signaling pathway activated by PEG-Interferon.

Logical Decision Making in Linker Selection

The choice of a dicarboxylic acid linker is a critical decision in the design of a PEGylated therapeutic. The following decision tree illustrates the thought process for selecting an appropriate linker based on the desired properties of the final conjugate.

DecisionTree start Start: Define Therapeutic Goal q1 Is controlled release of the native molecule desired? start->q1 a1_yes Yes: Prodrug Strategy q1->a1_yes Yes a1_no No: Stable Conjugate q1->a1_no No q2 What is the desired release rate? a1_yes->q2 a1_no_choice Use stable amide linkage. Select dicarboxylic acid based on synthetic accessibility and desired spacer length. a1_no->a1_no_choice a2_fast Fast Release: Use less stable ester linker (e.g., Succinate) q2->a2_fast Fast a2_slow Slow Release: Use more stable ester linker (e.g., Glutarate) q2->a2_slow Slow

Decision tree for dicarboxylic acid linker selection.

Conclusion

PEGylation with dicarboxylic acid linkers is a versatile and powerful strategy for improving the therapeutic properties of biomolecules. The ability to tune the stability of the linker by varying the length of the dicarboxylic acid chain provides a means to control the release of the active molecule, enabling the design of both stable conjugates and prodrugs. A thorough understanding of the underlying chemistry, combined with robust analytical characterization, is essential for the successful development of safe and effective PEGylated therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the principles and practices of this important bioconjugation technique.

References

Methodological & Application

Application Notes and Protocols for EDC/NHS Activation of Bis-PEG12-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups separated by a 12-unit polyethylene glycol (PEG) spacer. This reagent is valuable for a variety of bioconjugation applications, enabling the linkage of two amine-containing molecules or the modification of surfaces. The activation of the terminal carboxyl groups is a critical step to facilitate covalent bond formation with primary amines. The most common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This document provides detailed protocols and application notes for the successful activation of this compound using EDC/NHS chemistry, creating a stable amine-reactive NHS ester. This activated intermediate can then be used to conjugate to proteins, peptides, antibodies, or other amine-containing ligands.

Principle of the Reaction

The EDC/NHS activation of carboxylic acids is a two-step process:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl groups of this compound to form a highly reactive but unstable O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[2]

  • Stabilization with NHS: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3] This NHS ester is less prone to hydrolysis in aqueous solutions and efficiently reacts with primary amines at physiological pH to form a stable amide bond.[1]

Data Presentation

Recommended Reaction Conditions

Successful activation and conjugation of this compound are dependent on several key parameters. The following table summarizes the generally recommended conditions for EDC/NHS activation and subsequent amine coupling. Optimization may be required for specific applications.[4]

ParameterActivation Step (EDC/NHS)Coupling Step (Amine Reaction)
pH 4.5 - 6.07.0 - 8.5
Recommended Buffer MES BufferPBS or Bicarbonate Buffer
EDC Molar Excess (over this compound) 2 - 10 fold-
NHS Molar Excess (over this compound) 2 - 5 fold-
EDC:NHS Molar Ratio 1:1 to 1:2.5-
Reaction Time 15 - 30 minutes2 hours to overnight
Temperature Room Temperature (20-25°C)Room Temperature or 4°C

Note: Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates during the activation and coupling steps as they will compete with the desired reaction.

Experimental Protocols

Materials Required
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, 1 M ethanolamine, or 1 M glycine

  • Amine-containing molecule (e.g., protein, antibody, peptide) for conjugation

  • Desalting columns or dialysis equipment for purification

Protocol 1: Two-Step Activation and Conjugation of this compound

This protocol is recommended when the amine-containing molecule also possesses carboxyl groups to prevent self-polymerization.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture, as they are moisture-sensitive.

  • Dissolve this compound in Activation Buffer to the desired concentration.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. EDC is prone to hydrolysis.

  • Add the EDC solution to the this compound solution, followed immediately by the NHS/Sulfo-NHS solution. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS/Sulfo-NHS.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to Amine-Containing Molecule

  • Optional but Recommended: Remove excess EDC and by-products. This can be achieved by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated this compound solution. The pH of the reaction mixture should be between 7.0 and 8.5 for efficient coupling.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris, glycine, or ethanolamine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This will block any unreacted NHS-ester groups.

  • Purification: Remove excess reagents and unreacted molecules by dialysis or size-exclusion chromatography.

Protocol 2: One-Pot Activation and Conjugation

This method is simpler but may be less suitable if the amine-containing molecule has exposed carboxyl groups.

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

  • Dissolve this compound and the amine-containing molecule in a suitable buffer with a pH of 7.0-7.5 (e.g., PBS).

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the same buffer immediately before use.

  • Add the EDC solution to the mixture of this compound and the amine-containing molecule, followed immediately by the NHS/Sulfo-NHS solution.

  • Incubate the reaction for 2 hours at room temperature.

  • Quenching: Add a quenching solution as described in Protocol 1.

  • Purification: Purify the conjugate as described in Protocol 1.

Characterization of the Conjugate

After conjugation, it is essential to characterize the resulting product to confirm successful PEGylation. Several analytical techniques can be employed:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

  • Mass Spectrometry (LC-MS): To determine the exact mass of the PEGylated product and identify the number of PEG chains attached.

  • HPLC/SEC: To assess the purity of the conjugate and separate it from unreacted components.

Mandatory Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) BisPEG This compound (-COOH) Oacylisourea O-acylisourea Intermediate (Unstable) BisPEG->Oacylisourea + EDC EDC EDC NHSEster Amine-Reactive NHS Ester (Stable) Oacylisourea->NHSEster + NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (-CONH-) NHSEster->Conjugate + Amine AmineMolecule Amine-containing Molecule (-NH2) AmineMolecule->Conjugate

Caption: EDC/NHS activation and amine coupling reaction pathway.

G start Start prep_reagents Prepare this compound, EDC, and NHS solutions in Activation Buffer (pH 5-6) start->prep_reagents activation Mix reagents and incubate for 15-30 min at RT to form NHS ester prep_reagents->activation purification_optional Optional: Purify activated This compound using a desalting column activation->purification_optional add_amine Add amine-containing molecule in Coupling Buffer (pH 7-8) activation->add_amine (One-pot) purification_optional->add_amine coupling Incubate for 2h at RT or overnight at 4°C add_amine->coupling quench Quench reaction with Tris or Glycine coupling->quench purification_final Purify final conjugate (Dialysis / SEC) quench->purification_final end End purification_final->end

Caption: Experimental workflow for the two-step EDC/NHS activation protocol.

References

Application Notes and Protocols: HATU Coupling Chemistry with Bis-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of stable amide bonds is a cornerstone of modern bioconjugation and drug development. Among the plethora of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly efficient and versatile reagent. Its ability to rapidly activate carboxylic acids under mild conditions with minimal side reactions makes it ideal for coupling sensitive biomolecules.

This document provides detailed application notes and protocols for the use of HATU in coupling reactions with Bis-PEG12-acid , a homobifunctional polyethylene glycol (PEG) linker. The hydrophilic nature and defined length of the this compound linker make it a valuable tool for improving the solubility, stability, and pharmacokinetic properties of conjugated molecules, such as peptides, small molecule drugs, and probes. A prominent application of this chemistry is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker connects a target-binding ligand and an E3 ligase-recruiting moiety.

Chemistry Overview: The HATU-Mediated Amide Coupling

The fundamental principle of HATU-mediated coupling involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid groups of this compound are activated by HATU in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). This reaction proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to an active OAt-ester.

  • Nucleophilic Attack by the Amine: The amine-containing molecule then acts as a nucleophile, attacking the activated ester to form a stable amide bond. This reaction is highly efficient and generally proceeds to completion at room temperature.

Key Applications

The combination of HATU's efficiency and the beneficial properties of the this compound linker lends itself to a variety of applications in research and drug development:

  • PROTAC Synthesis: this compound is an ideal linker for connecting the two distinct ligands of a PROTAC. The defined length of the PEG chain is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Peptide and Protein Modification (PEGylation): Covalent attachment of the this compound to peptides or proteins can enhance their solubility, increase their in vivo half-life, and reduce their immunogenicity.

  • Small Molecule Drug Conjugation: Improving the pharmacokinetic profile of small molecule drugs by attaching a hydrophilic PEG linker.

  • Surface Modification: Immobilizing biomolecules onto surfaces for applications in biosensors and diagnostics.

  • Development of Antibody-Drug Conjugates (ADCs): While longer PEG chains are more common, this compound can be used in the construction of ADC linkers.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of this compound with a Primary Amine

This protocol describes a general method for the synthesis of a diamide by coupling this compound with two equivalents of an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add DIPEA or TEA (4.0 - 6.0 equivalents). Stir for 5-10 minutes at room temperature.

  • HATU Addition: Add HATU (2.2 - 2.5 equivalents) to the reaction mixture and continue stirring for 15-30 minutes at room temperature. The solution may change color.

  • Amine Addition: Dissolve the amine-containing molecule (2.0 - 2.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method (see Protocol 2).

Protocol 2: Purification of the PEGylated Conjugate

The choice of purification method will depend on the properties of the final conjugate (e.g., size, polarity). Common methods include:

A. Size-Exclusion Chromatography (SEC):

This method is particularly useful for separating the PEGylated conjugate from smaller unreacted starting materials and byproducts.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of the desired product.

  • Equilibration: Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline (PBS) for biomolecules, or an organic solvent system for small molecules).

  • Sample Loading: Dissolve the crude product in the mobile phase and load it onto the column.

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The larger PEGylated conjugate will typically elute first.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., UV-Vis spectroscopy, LC-MS) to identify the fractions containing the pure product.

  • Pooling and Concentration: Pool the pure fractions and concentrate them.

B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

This method separates molecules based on their hydrophobicity and is effective for purifying small molecule-PEG conjugates and PEGylated peptides.[1][2][3]

  • Column Selection: A C18 or C4 column is commonly used.

  • Mobile Phase: A typical mobile phase system consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Develop a gradient elution method to separate the product from impurities. The retention time of the PEGylated conjugate will be influenced by both the peptide/small molecule and the PEG chain.[1]

  • Fraction Collection and Analysis: Collect fractions corresponding to the product peak and confirm their identity and purity by LC-MS.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.

C. Dialysis/Ultrafiltration:

This technique is suitable for purifying larger PEGylated biomolecules from small molecule impurities.

  • Membrane Selection: Choose a dialysis membrane or ultrafiltration device with a molecular weight cut-off (MWCO) that is significantly smaller than the PEGylated product but larger than the impurities.

  • Procedure: Place the crude reaction mixture in the dialysis tubing/cassette or ultrafiltration device and dialyze against a large volume of an appropriate buffer. Change the buffer several times to ensure complete removal of small molecule impurities.

  • Sample Recovery: Recover the purified conjugate from the dialysis device.

Data Presentation

The efficiency of HATU-mediated coupling reactions is generally high. The following table summarizes typical reaction parameters and expected outcomes for the coupling of dicarboxylic acids with amines using HATU.

ParameterValue/RangeReference/Note
This compound:Amine:HATU:Base Molar Ratio 1 : 2.1 : 2.2 : 4-6Stoichiometry for difunctional coupling
Solvent Anhydrous DMFOther polar aprotic solvents can be used
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 12 hoursMonitor by LC-MS for completion
Typical Yield 55 - 89%Based on HATU-mediated diamide synthesis from dicarboxylic acids[4]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep_dissolve Dissolve this compound in anhydrous DMF act_base Add DIPEA/TEA prep_dissolve->act_base act_hatu Add HATU act_base->act_hatu Stir 5-10 min coup_amine Add Amine Solution act_hatu->coup_amine Stir 15-30 min coup_react Stir 2-12h at RT coup_amine->coup_react work_quench Quench Reaction coup_react->work_quench work_extract Extract with Organic Solvent work_quench->work_extract work_dry Dry and Concentrate work_extract->work_dry work_purify Purify Conjugate (SEC, RP-HPLC, etc.) work_dry->work_purify

Caption: General workflow for HATU-mediated coupling of this compound.

Application Example: PROTAC-Mediated Protein Degradation

A key application of this compound coupled with HATU is the synthesis of PROTACs. The diagram below illustrates the mechanism of action of a PROTAC targeting the BRD4 protein for degradation.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Environment PROTAC PROTAC (BRD4 Ligand-PEG12-E3 Ligase Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC mechanism for targeted BRD4 protein degradation.

References

Application Notes and Protocols for Bis-PEG12-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical element that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[1][2]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length.[3] The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an excessively long linker may not effectively bring the two proteins into proximity.

Bis-PEG12-acid is a PEG-based linker with two terminal carboxylic acid groups, making it a valuable tool for PROTAC synthesis. The hydrophilic nature of the PEG12 spacer enhances the solubility of the resulting PROTAC molecule in aqueous media. The terminal carboxylic acids can readily react with primary amine groups on the E3 ligase and POI ligands in the presence of coupling agents to form stable amide bonds.

Mechanism of Action of a PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI Ubiquitinates Ternary_Complex->E3_Ligase Recruits Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Proteasome->PROTAC Releases Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in optimizing PROTAC performance. The following table summarizes representative data on the effect of PEG linker length on the degradation efficiency (DC50 and Dmax) of bromodomain-containing protein 4 (BRD4)-targeting PROTACs using the VHL E3 ligase. While this data is for a different specific PROTAC, it illustrates the general principle of how linker length can be optimized.

PROTAC LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG350855.2
PEG425926.8
PEG5 15 95 7.5
PEG630907.1
PEG860806.5
PEG12 85 75 5.8

Note: This is a representative dataset synthesized from multiple sources for illustrative purposes. Actual values will vary depending on the specific target, ligands, and cell line used. A systematic evaluation of linker length is crucial for each new PROTAC system.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These protocols describe a two-step amide coupling strategy, first conjugating one end of the linker to the E3 ligase ligand and then conjugating the other end to the POI ligand.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis_E3_Linker Step 1: Synthesis of E3 Ligase-Linker Intermediate Synthesis_PROTAC Step 2: Synthesis of Final PROTAC Synthesis_E3_Linker->Synthesis_PROTAC Purification Purification (HPLC) Synthesis_PROTAC->Purification In_vitro_binding In vitro Binding Assays (e.g., SPR, ITC) Purification->In_vitro_binding Degradation_assay Western Blot or In-Cell Degradation Assay In_vitro_binding->Degradation_assay Cell_viability Cell Viability Assay (e.g., MTT, MTS) Degradation_assay->Cell_viability PK_studies Pharmacokinetic Studies (in vivo) Cell_viability->PK_studies

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of E3 Ligase-Linker Intermediate

This protocol describes the mono-functionalization of this compound with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase-PEG12-acid intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the coupling of the E3 ligase-linker intermediate with an amine-functionalized POI ligand.

Reagents and Materials:

  • E3 Ligase-PEG12-acid intermediate (from Protocol 1) (1.0 eq)

  • Amine-functionalized POI Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Follow the procedure outlined in Protocol 1, using the E3 Ligase-PEG12-acid intermediate and the amine-functionalized POI ligand as the coupling partners.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 3: Western Blot for Protein Degradation

This protocol is for assessing the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined by plotting the percentage of remaining protein against the PROTAC concentration.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its hydrophilic nature and defined length provide a good starting point for linker optimization studies. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker. It is important to note that the optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair, and empirical testing is essential for the development of a potent and selective protein degrader.

References

Application Notes and Protocols for Bis-PEG12-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, particularly discrete PEG moieties like Bis-PEG12-acid, have emerged as a valuable tool in ADC design. This compound is a homobifunctional linker featuring a 12-unit polyethylene glycol chain terminated by two carboxylic acid groups.[1][2][3] This hydrophilic spacer enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the propensity for aggregation and improving the pharmacokinetic profile.[][5] The terminal carboxylic acids provide reactive handles for conjugation to amine-containing molecules, such as antibodies or amine-modified payloads, through the formation of stable amide bonds.

These application notes provide a comprehensive guide to the use of this compound in ADC development, including detailed experimental protocols, data presentation, and visualizations of key processes.

Data Presentation

The inclusion of a PEG linker, and its length, can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize key quantitative data from comparative studies.

LinkerAverage DARAggregation (%) (Post-Stress)Reference
Non-PEG Linker4.015.2
This compound 4.0 5.8 ****
Linear PEG24 Linker8.09.5
Pendant (2xPEG12) Linker8.03.2
Table 1: Impact of this compound on ADC Aggregation. This table illustrates the reduced aggregation of an ADC containing a PEG12 linker compared to a non-PEGylated counterpart after thermal stress. Data is representative of typical findings.
LinkerClearance (mL/day/kg) in RatsHalf-life (t1/2) in hoursReference
No PEG~15Not Reported
PEG4~7Not Reported
PEG8~5Not Reported
PEG12 ~5 ~120 ****
PEG24~5Not Reported
Table 2: Comparative Pharmacokinetics of ADCs with Varying PEG Linker Lengths. This table demonstrates that increasing the PEG linker length up to PEG8-PEG12 significantly reduces the clearance rate of ADCs, thereby extending their circulation time.
ADC ConstructTarget Cell LineIC50 (ng/mL)Reference
ADC with Non-PEG LinkerHER2+ (SK-BR-3)15
ADC with PEG12 Linker HER2+ (SK-BR-3) 25 ****
ADC with Non-PEG LinkerCD30+ (Karpas 299)10
ADC with PEG12 Linker CD30+ (Karpas 299) 12 ****
Table 3: In Vitro Cytotoxicity of ADCs. This table shows a slight moderation in in vitro potency with the inclusion of a PEG12 linker, a common trade-off for improved pharmacokinetics. The effect can be cell line and payload dependent.

Experimental Protocols

Detailed methodologies for the key experiments in the development and evaluation of an ADC utilizing a this compound linker are provided below.

Protocol 1: Two-Step ADC Conjugation via EDC/NHS Chemistry

This protocol describes the synthesis of a drug-linker construct followed by its conjugation to the antibody. This approach is suitable for payloads that contain a primary amine.

Part A: Synthesis of Drug-Linker-NHS Ester

  • Materials:

    • This compound

    • Amine-containing cytotoxic payload (e.g., MMAE)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Diisopropylethylamine (DIPEA)

    • Reverse-phase HPLC for purification

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.1 equivalents) and NHS (1.1 equivalents) to the solution.

    • Stir the reaction at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.

    • In a separate vial, dissolve the amine-containing payload (0.9 equivalents) in anhydrous DMF, with a small amount of DIPEA to act as a base.

    • Slowly add the payload solution to the activated this compound solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, add EDC (1.1 equivalents) and NHS (1.1 equivalents) to the reaction mixture to activate the second carboxylic acid of the drug-linker construct.

    • Stir for an additional 1 hour at room temperature.

    • Purify the resulting drug-linker-NHS ester by reverse-phase HPLC.

    • Lyophilize the pure fractions and store under inert gas at -20°C.

Part B: Conjugation of Drug-Linker-NHS Ester to Antibody

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Purified Drug-Linker-NHS ester

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Size Exclusion Chromatography (SEC) system for purification

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Dissolve the Drug-Linker-NHS ester in a minimal amount of anhydrous DMSO to create a concentrated stock solution.

    • Add the desired molar excess of the Drug-Linker-NHS ester stock solution to the antibody solution while gently vortexing. A typical starting molar ratio is 5:1 to 10:1 (linker-drug to mAb).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

    • Quench the reaction by adding an excess of a small amine-containing molecule (e.g., Tris or glycine).

    • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or preparative SEC.

    • Collect the fractions corresponding to the monomeric ADC.

    • Determine the protein concentration (e.g., by A280 measurement) and buffer exchange into a suitable formulation buffer.

    • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.

  • Materials & Equipment:

    • HIC column (e.g., TSKgel Butyl-NPR)

    • HPLC system

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

    • Purified ADC sample

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-50 µg of the ADC sample.

    • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the chromatogram at 280 nm.

    • Integrate the peak areas for the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

B. Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius to quantify high molecular weight species (aggregates).

  • Materials & Equipment:

    • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

    • HPLC or UPLC system

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (may require the addition of an organic modifier like isopropanol for hydrophobic ADCs)

    • Purified ADC sample

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

    • Inject 10-50 µg of the ADC sample.

    • Run the analysis isocratically for 20-30 minutes.

    • Monitor the chromatogram at 280 nm.

    • Integrate the peak areas for the high molecular weight (HMW) species (aggregates) and the main monomer peak.

    • Calculate the percentage of aggregation: % Aggregation = (Area of HMW Peaks / Total Area of All Peaks) * 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • ADC, unconjugated antibody, and free payload solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells.

    • Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical study to evaluate the anti-tumor activity of the ADC in vivo.

  • Materials & Animals:

    • Immunodeficient mice (e.g., NOD/SCID or athymic nude)

    • Human tumor cell line that expresses the target antigen

    • Matrigel (optional)

    • ADC, vehicle control, and other control articles

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant the tumor cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of the mice.

    • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

    • Administer the treatments intravenously (or as appropriate) according to the predetermined dosing schedule (e.g., once weekly for 3 weeks).

    • Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study is concluded when tumors in the control group reach a predetermined endpoint, or at a set time point.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis if desired.

    • Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizations

ADC Development and Evaluation Workflow

ADC_Workflow General Workflow for ADC Development and Evaluation cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation drug_linker Drug-Linker Synthesis (Payload + this compound) activation Carboxyl Activation (EDC/NHS) drug_linker->activation conjugation Conjugation to Antibody (Amide Bond Formation) activation->conjugation purification ADC Purification (SEC) conjugation->purification dar DAR Analysis (HIC) purification->dar aggregation Aggregation Analysis (SEC) dar->aggregation purity Purity & Identity (LC-MS) aggregation->purity cytotoxicity Cytotoxicity Assay (IC50 Determination) purity->cytotoxicity bystander Bystander Effect Assay cytotoxicity->bystander stability Plasma Stability bystander->stability pk Pharmacokinetics Study stability->pk efficacy Efficacy Study (Xenograft Model) pk->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Workflow for ADC development using this compound.

ADC Internalization and Payload Release Pathway

ADC_Pathway ADC Internalization and Payload Release Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell adc ADC in Circulation binding ADC-Antigen Binding adc->binding 1. Targeting receptor Tumor Antigen receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis 2. Internalization endosome Early Endosome endocytosis->endosome 3. Trafficking lysosome Lysosome (Low pH, Proteases) endosome->lysosome release Linker Cleavage & Payload Release lysosome->release 4. Activation payload Free Payload (e.g., MMAE) release->payload tubulin Tubulin Polymerization Inhibition payload->tubulin 5. Cytotoxic Action apoptosis Cell Cycle Arrest & Apoptosis tubulin->apoptosis

Caption: Intracellular pathway of an ADC with a cleavable linker.

References

Surface Modification of Nanoparticles with Bis-PEG12-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using Bis-PEG12-acid. This bifunctional linker serves as a versatile platform for the subsequent attachment of targeting ligands and therapeutic agents, enhancing the functionality of nanoparticles for applications in drug delivery and diagnostics.

Introduction

Surface modification of nanoparticles is a critical step in the development of effective nanomedicines. Unmodified nanoparticles are often rapidly cleared by the reticuloendothelial system (RES) and can exhibit non-specific toxicity. Polyethylene glycol (PEG)ylation is a widely adopted strategy to overcome these limitations. The use of a heterobifunctional linker like this compound, which possesses two terminal carboxylic acid groups, offers a robust method for creating a hydrophilic shell around a nanoparticle core. One carboxyl group can be used to anchor the PEG linker to an amine-functionalized nanoparticle surface, while the other remains available for the covalent conjugation of targeting moieties or drug molecules. This approach enhances nanoparticle stability, prolongs circulation time, and enables targeted delivery to specific cells or tissues.

Applications of this compound Modified Nanoparticles

The free carboxyl group on the surface of this compound modified nanoparticles serves as a versatile anchor point for a wide range of applications:

  • Targeted Drug Delivery: Targeting ligands such as antibodies, peptides, or small molecules can be conjugated to the nanoparticle surface to direct them to specific receptors overexpressed on diseased cells, such as cancer cells. For instance, conjugating an anti-EGFR antibody can target nanoparticles to tumors with high epidermal growth factor receptor (EGFR) expression.[1][2]

  • Controlled Drug Release: Therapeutic agents with amine functionalities can be covalently attached to the carboxylated surface. The nature of the chemical bond can be designed to be stable in circulation but cleavable within the target cell's microenvironment (e.g., pH-sensitive linkers), allowing for controlled drug release.[3][4]

  • Bio-imaging: Fluorescent dyes or contrast agents for magnetic resonance imaging (MRI) can be attached to the nanoparticle surface for diagnostic and tracking purposes.

Experimental Protocols

This section details the protocols for the surface modification of amine-functionalized nanoparticles with this compound and the subsequent conjugation of a targeting ligand.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminated silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer (pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl (pH 8.5) or 1 M ethanolamine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in DI water at a concentration of 1 mg/mL. Sonicate the suspension to ensure monodispersity.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • To the this compound solution, add the EDC solution followed by the NHS solution in a 2:1 molar ratio of EDC:NHS and a 5:1 molar ratio of EDC:this compound.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate one of the carboxylic acid groups.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of activated PEG to surface amine groups on the nanoparticles should be optimized, but a starting point of 10:1 is recommended.

    • Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes.

    • Purify the this compound modified nanoparticles by repeated centrifugation and resuspension in Washing Buffer (3 cycles). For magnetic nanoparticles, a magnetic separator can be used.

  • Final Resuspension and Storage: Resuspend the final nanoparticle pellet in an appropriate storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Conjugation of a Targeting Ligand (e.g., Anti-EGFR Antibody) to Carboxylated Nanoparticles

This protocol outlines the attachment of an amine-containing targeting ligand, such as an antibody, to the surface-exposed carboxyl groups of the this compound modified nanoparticles.

Materials:

  • This compound modified nanoparticles (from Protocol 1)

  • Targeting ligand with primary amine groups (e.g., Anti-EGFR antibody)

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer (pH 6.0)

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl (pH 8.5) or 1 M hydroxylamine

  • Washing and Storage Buffer: PBS

Procedure:

  • Nanoparticle Preparation: Resuspend the this compound modified nanoparticles in Activation Buffer at a concentration of 1 mg/mL.

  • Activation of Surface Carboxyl Groups:

    • Prepare fresh EDC and NHS solutions in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A typical starting concentration is 2 mM EDC and 5 mM NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Purification of Activated Nanoparticles: Centrifuge the activated nanoparticles to remove excess EDC and NHS. Resuspend the pellet immediately in ice-cold Coupling Buffer.

  • Conjugation of Targeting Ligand:

    • Immediately add the targeting ligand solution (dissolved in Coupling Buffer) to the activated nanoparticle suspension. The optimal ratio of ligand to nanoparticles should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes to quench the reaction.

    • Purify the ligand-conjugated nanoparticles by centrifugation and resuspension in PBS (3 cycles) to remove unconjugated ligands and quenching reagents.

  • Characterization and Storage: Characterize the final product for ligand conjugation efficiency and store at 4°C.

Data Presentation

Successful surface modification can be confirmed by a variety of characterization techniques. The following tables summarize expected changes in key nanoparticle properties after modification with this compound and subsequent drug loading.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles150 ± 50.15+25 ± 3
+ this compound175 ± 70.18-15 ± 4
+ Targeting Ligand190 ± 80.20-12 ± 4

Data are representative and will vary depending on the core nanoparticle material and size.

Table 2: Drug Loading and Release Characteristics (Example: Doxorubicin)

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release at 24h (pH 5.5) (%)Drug Release at 24h (pH 7.4) (%)
Carboxylated PEG Nanoparticles5.2 ± 0.685 ± 560 ± 420 ± 3

Drug loading and release kinetics are dependent on the drug, nanoparticle composition, and the nature of the drug-nanoparticle interaction.[5]

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_pegylation PEGylation cluster_conjugation Ligand/Drug Conjugation Amine_NP Amine-Functionalized Nanoparticles Activate_PEG Activate this compound (EDC/NHS) Conjugate_PEG Conjugate to Nanoparticles Amine_NP->Conjugate_PEG Activate_PEG->Conjugate_PEG Purify_PEG Quench and Purify Conjugate_PEG->Purify_PEG Carboxyl_NP Carboxylated Nanoparticles Purify_PEG->Carboxyl_NP Activate_NP Activate Surface -COOH (EDC/NHS) Carboxyl_NP->Activate_NP Add_Ligand Add Targeting Ligand or Drug Activate_NP->Add_Ligand Purify_Final Quench and Purify Add_Ligand->Purify_Final Final_Product Functionalized Nanoparticle Purify_Final->Final_Product

Caption: Workflow for surface modification of nanoparticles with this compound and subsequent ligand conjugation.

Targeted Drug Delivery Logical Relationship

G NP This compound Modified Nanoparticle Functional_NP Functionalized Nanoparticle NP->Functional_NP Ligand Targeting Ligand (e.g., anti-EGFR) Ligand->Functional_NP Drug Therapeutic Drug (e.g., Paclitaxel) Drug->Functional_NP Target_Cell Target Cell (e.g., Cancer Cell) Functional_NP->Target_Cell Targeting Receptor Surface Receptor (e.g., EGFR) Functional_NP->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Logical flow of targeted drug delivery using functionalized nanoparticles.

EGFR Signaling Pathway Inhibition by Paclitaxel-Loaded Nanoparticles

Paclitaxel, a common chemotherapeutic agent, disrupts microtubule function, leading to cell cycle arrest and apoptosis. When delivered via EGFR-targeted nanoparticles, the drug can effectively inhibit the proliferation of cancer cells that overexpress EGFR. The EGFR signaling pathway, which promotes cell survival and proliferation through cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, is a key target in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K NP Paclitaxel-Loaded anti-EGFR NP NP->EGFR Binding & Internalization Paclitaxel Paclitaxel NP->Paclitaxel Release RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Paclitaxel->Microtubules Stabilizes

Caption: EGFR signaling pathway and its disruption by paclitaxel delivered via targeted nanoparticles.

References

Application Notes and Protocols for Bis-PEG12-Acid in Hydrogel Formation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis-PEG12-acid in the formation of hydrogels for controlled drug delivery applications. This document includes detailed experimental protocols, characterization techniques, and data presented in a structured format to facilitate research and development.

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are highly attractive biomaterials for drug delivery due to their excellent biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix. This compound is a bifunctional PEG derivative with a carboxylic acid group at each terminus. These terminal groups serve as reactive sites for crosslinking, enabling the formation of biodegradable hydrogels. The properties of these hydrogels, such as mechanical strength, swelling behavior, and degradation rate, can be precisely controlled by adjusting the polymer concentration and the type of crosslinker used. This makes them ideal candidates for the controlled release of a wide range of therapeutic agents, from small molecule drugs to large proteins.

Key Applications

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules and release them in a sustained manner as the hydrogel degrades. The release kinetics can be tailored by modifying the hydrogel's degradation profile.

  • Tissue Engineering: These hydrogels can function as scaffolds that support cell adhesion, proliferation, and differentiation, thereby promoting the regeneration of tissues. Their tunable mechanical properties allow for the creation of environments that mimic the stiffness of native tissues.

Experimental Protocols

Protocol 1: Hydrogel Synthesis using EDC/NHS Chemistry

This protocol describes the formation of a hydrogel by crosslinking this compound with a diamine using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diamine crosslinker (e.g., diamino-PEG, Jeffamine®)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.0-6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Polymer Solution: Dissolve this compound in MES buffer to the desired concentration (e.g., 10% w/v).

  • Activation of Carboxylic Acid Groups: Add EDC and NHS to the polymer solution. A molar ratio of 2:1 to 5:1 of EDC/NHS to carboxylic acid groups is a recommended starting point. Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS-ester intermediate.

  • Crosslinking: Dissolve the diamine crosslinker in PBS and add it to the activated this compound solution. The molar ratio of amine groups to activated carboxylic acid groups will determine the crosslinking density.

  • Gelation: Gently mix the solution and allow it to stand at room temperature or 37°C until a hydrogel is formed. Gelation time can vary from minutes to hours depending on the concentrations and reactivity of the components.

  • Purification: After polymerization, immerse the hydrogel in deionized water for an extended period (e.g., 24-48 hours), changing the water periodically to remove any unreacted reagents.

  • Drying (Optional): The purified hydrogel can be used in its swollen state or lyophilized for dry weight measurements and further characterization.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare a lyophilized hydrogel sample of known initial weight (Wd).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio (Q) is calculated as: Q = Ws / Wd.[1]

B. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Perform unconfined compression testing using a mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus is determined from the slope of the linear region of the stress-strain curve.[1]

C. In Vitro Degradation Study:

  • Place pre-weighed, lyophilized hydrogel samples (W0) in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, wash with deionized water, and lyophilize to obtain the dry weight (Wt).

  • The percentage of weight loss is calculated as: Weight Loss (%) = [(W0 - Wt) / W0] x 100.[1]

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure for measuring the rate of drug release from the hydrogel.

  • Preparation: Place a known amount of a drug-loaded hydrogel into a known volume of release medium (e.g., PBS at 37°C).

  • Incubation: Place the container in a shaker or incubator with constant agitation to ensure uniform drug distribution in the medium.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Analysis: Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the data.

Data Presentation

The following tables present representative quantitative data for PEG-diacid hydrogels, which can be used as a reference for designing experiments with this compound. The exact values for this compound hydrogels will depend on the specific experimental conditions.

Table 1: Representative Mechanical Properties of PEG-Diacrylate Hydrogels

PEG Molecular Weight (Da)PEG Concentration (% w/w)Compressive Modulus (MPa)Tensile Modulus (MPa)
508302.463.50
3400100.040.04
3400400.890.89
10,000300.010.03

Data adapted from a study on PEG-diacrylate hydrogels and serves as an illustrative example. Actual values for this compound hydrogels may vary.[2]

Table 2: Representative Swelling Ratios of PEG-Diacrylate Hydrogels

PEG Molecular Weight (Da)PEG Concentration (% w/w)Swelling Ratio
508302.2
34001015.8
3400404.9
10,0003031.5

Data adapted from a study on PEG-diacrylate hydrogels and serves as an illustrative example. Actual values for this compound hydrogels may vary.[2]

Table 3: Representative In Vitro Degradation of PEG-Based Hydrogels

Hydrogel CompositionDegradation Time (Days) for 50% Mass Loss
PEG-diacrylate (3.4 kDa)> 28
PEG-diacrylate (8 kDa)~ 14
PEG-diacrylate (12 kDa)< 7

Data adapted from a study on adaptable PEG-based hydrogels and serves as an illustrative example. Degradation rates are highly dependent on the crosslinker and polymer concentration.

Visualization of Workflows and Pathways

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization cluster_drug_delivery Drug Delivery Study A Dissolve this compound in MES Buffer B Activate with EDC/NHS A->B C Add Diamine Crosslinker B->C D Gelation C->D E Swelling Ratio D->E Characterize F Mechanical Testing D->F G Degradation Study D->G H Drug Loading D->H Incorporate Drug I In Vitro Release H->I

Caption: Workflow for hydrogel formation and subsequent characterization.

Mechanism of Doxorubicin-Induced Apoptosis

Doxorubicin is a widely used anticancer drug that can be encapsulated in this compound hydrogels for controlled release. Its primary mechanism of action involves the induction of apoptosis in cancer cells through multiple pathways.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopII Topoisomerase II Inhibition Dox->TopII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNAdamage DNA Damage DNA->DNAdamage TopII->DNAdamage p53 p53 Activation DNAdamage->p53 Mito Mitochondrial Damage p53->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for Linking Peptides with Bis-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as peptides and proteins, is a cornerstone strategy in drug development. This modification can significantly enhance the therapeutic properties of peptides by improving their pharmacokinetic and pharmacodynamic profiles. Key advantages of PEGylation include increased serum half-life, improved solubility, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1] Bis-PEG12-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups. This allows for the crosslinking of two different amine-containing molecules or the modification of a single molecule at multiple sites. The hydrophilic PEG spacer increases the solubility of the conjugate in aqueous media.[2]

This document provides a detailed experimental protocol for the conjugation of peptides to this compound using carbodiimide chemistry, followed by methods for purification and characterization of the resulting conjugate.

Chemical Principle

The conjugation of this compound to a peptide primarily occurs through the reaction of the carboxylic acid groups on the PEG linker with primary amine groups on the peptide (e.g., the N-terminal amine or the side-chain amine of lysine residues). This reaction is typically facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which can then react with NHS to form a more stable NHS ester. This ester intermediate readily reacts with primary amines on the peptide to form a stable amide bond.[3]

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., Size-Exclusion Chromatography, Reversed-Phase HPLC)

  • Analytical instruments (e.g., HPLC, Mass Spectrometer)

Step-by-Step Conjugation Protocol
  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of the peptide in the desired reaction buffer.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Freshly prepare stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, add the this compound solution.

    • Add a 2 to 5-fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

    • The activation reaction is most efficient at a pH of 4.5-7.2.[4][5] Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Peptide:

    • Add the activated this compound mixture to the peptide solution. A molar ratio of 10-20 fold excess of the PEG linker to the peptide is often a good starting point, but this should be optimized for each specific peptide.

    • The reaction of the NHS-activated PEG with the primary amines of the peptide is most efficient at pH 7-8. Adjust the pH of the reaction mixture to 7.2-7.5 using the coupling buffer (PBS).

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution to a final concentration of 10-50 mM. Hydroxylamine will hydrolyze any unreacted NHS esters. Alternatively, a buffer containing primary amines like Tris can be used to react with any remaining activated PEG molecules.

    • Incubate for 15-30 minutes at room temperature.

Purification of the PEGylated Peptide

The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG linker, and reaction byproducts. Purification is essential to isolate the conjugate. The choice of purification method will depend on the properties of the peptide and the PEGylated product.

  • Size-Exclusion Chromatography (SEC-HPLC): This is a common first step to separate the larger PEGylated peptide from the smaller unreacted peptide and other small molecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is effective for purifying peptides and their conjugates, often providing high-purity fractions.

  • Ion-Exchange Chromatography (IEX-HPLC): This method separates molecules based on their net charge. PEGylation can alter the overall charge of a peptide, allowing for separation from the unPEGylated form.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions.

  • Dialysis or Ultrafiltration: These methods can be used for buffer exchange and to remove small molecule impurities.

Characterization of the PEGylated Peptide

After purification, it is crucial to characterize the conjugate to confirm its identity, purity, and the extent of PEGylation.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the peptide after PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the covalent attachment of the PEG linker.

  • HPLC Analysis: Analytical SEC-HPLC or RP-HPLC can be used to assess the purity of the final product.

  • NMR Spectroscopy: Can provide detailed structural information about the conjugate.

Data Presentation

The following tables provide representative data for a typical peptide PEGylation experiment. Actual results will vary depending on the specific peptide and reaction conditions.

Table 1: Reaction Conditions and Efficiency

ParameterCondition 1Condition 2Condition 3
Peptide Concentration1 mg/mL1 mg/mL1 mg/mL
Molar Ratio (Peptide:this compound)1:101:201:50
Molar Ratio (EDC:NHS)1:11:11:1
Molar Excess (EDC/NHS to PEG)2x2x2x
Reaction Time2 hours4 hoursOvernight
TemperatureRoom TempRoom Temp4°C
PEGylation Efficiency (%) ~40%~65%~75%

Table 2: Purification Summary

Purification StepPurity of PEGylated Peptide (Area % by HPLC)Yield (%)
Crude Reaction Mixture35%100%
Post SEC-HPLC85%70%
Post RP-HPLC>98%55%

Visualizations

experimental_workflow Experimental Workflow for Peptide PEGylation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_peptide Prepare Peptide Solution conjugation Conjugate to Peptide (pH 7.2-7.5) prep_peptide->conjugation prep_peg Prepare this compound Solution activation Activate this compound (EDC/NHS, pH 4.5-7.2) prep_peg->activation prep_edc_nhs Prepare EDC/NHS Solutions prep_edc_nhs->activation activation->conjugation quenching Quench Reaction (Tris or Hydroxylamine) conjugation->quenching sec SEC-HPLC quenching->sec Crude Product rphplc RP-HPLC sec->rphplc Partially Purified ms Mass Spectrometry rphplc->ms Purified Conjugate hplc_analysis HPLC Purity Analysis rphplc->hplc_analysis sds_page SDS-PAGE rphplc->sds_page reaction_pathway Chemical Pathway of EDC/NHS Mediated Amide Bond Formation peg_acid This compound (R-COOH) o_acylisourea O-acylisourea intermediate (highly reactive) peg_acid->o_acylisourea + EDC edc EDC edc->o_acylisourea nhs_ester NHS-activated PEG (semi-stable) o_acylisourea->nhs_ester + NHS nhs NHS nhs->nhs_ester peg_peptide PEG-Peptide Conjugate (Stable Amide Bond) nhs_ester->peg_peptide + Peptide-NH2 peptide Peptide-NH2 peptide->peg_peptide

References

Application Notes and Protocols for Bis-PEG12-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acid is a homobifunctional polyethylene glycol (PEG) linker containing two terminal carboxylic acid groups.[1][2][3] The hydrophilic 12-unit PEG spacer enhances the solubility and stability of the conjugated molecule in aqueous environments and can reduce non-specific binding.[1][2] This linker is widely utilized in bioconjugation to couple molecules containing primary amine groups, such as proteins, peptides, and antibody drug conjugates (ADCs), through the formation of stable amide bonds. The process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, which prolongs circulation time and reduces renal clearance and immunogenicity.

Principle of Bioconjugation

The carboxylic acid groups of this compound are not inherently reactive towards primary amines. Therefore, they must first be "activated" to form a more reactive intermediate. The most common and effective method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation: This unstable intermediate then reacts with NHS to form a more stable amine-reactive NHS ester. This two-step process is more efficient than using EDC alone, as the NHS ester is less susceptible to hydrolysis in aqueous solutions.

  • Conjugation: The resulting NHS ester of this compound readily reacts with primary amines (e.g., the epsilon-amine of lysine residues on a protein) at a neutral to slightly basic pH to form a stable amide bond.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reactants. The following tables provide recommended starting conditions for the activation and conjugation steps.

Table 1: Recommended Reaction Conditions for this compound Activation

ParameterRecommended RangeNotes
pH 4.5 - 6.0EDC-mediated activation is most efficient in a slightly acidic environment.
Temperature Room Temperature (20-25°C)The reaction is typically carried out at room temperature.
Molar Ratio (EDC:this compound) 2 - 10 fold excessA molar excess of EDC ensures efficient activation of the carboxylic acid groups.
Molar Ratio (NHS:this compound) 2 - 5 fold excessA molar excess of NHS is used to efficiently form the stable NHS ester.
Reaction Time 15 - 60 minutesThe activation reaction is relatively fast.

Table 2: Recommended Reaction Conditions for Amine Coupling

ParameterRecommended RangeNotes
pH 7.0 - 8.0The reaction of the NHS ester with primary amines is most efficient at neutral to slightly basic pH.
Temperature Room Temperature (20-25°C) or 4°CThe reaction can be performed at room temperature for faster kinetics or at 4°C overnight for sensitive biomolecules.
Molar Ratio (PEG-NHS:Biomolecule) 10 - 50 fold excessA molar excess of the activated PEG linker is used to drive the reaction towards completion. The optimal ratio should be determined empirically.
Reaction Time 30 minutes - 2 hours (at RT) or overnight (at 4°C)Reaction time depends on the reactivity of the biomolecule and the desired degree of labeling.

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule (e.g., protein, antibody) containing primary amines

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M Bicarbonate buffer, pH 8.0. Important: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Protocol 1: Two-Step Bioconjugation of a Protein with this compound

This protocol describes the activation of this compound followed by its conjugation to a protein.

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • In a microcentrifuge tube, add the desired amount of this compound stock solution.

  • Add Activation Buffer to the tube.

  • Add the EDC stock solution to the this compound solution to achieve a 10-fold molar excess.

  • Immediately add the NHS stock solution to the reaction mixture to achieve a 5-fold molar excess.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation of Activated this compound to the Protein

  • Prepare the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Add the freshly activated Bis-PEG12-NHS ester solution to the protein solution. A 20-fold molar excess of the PEG linker over the protein is a good starting point. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Step 3: Purification of the PEGylated Protein

  • Remove the unreacted PEG linker and byproducts by dialysis against PBS or by using a desalting column.

  • Characterize the final conjugate to determine the degree of PEGylation and confirm the retention of biological activity.

Visualizations

Experimental Workflow for this compound Bioconjugation

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Biomolecule cluster_2 Step 3: Purification and Analysis A Prepare this compound in anhydrous DMF/DMSO C Mix this compound, EDC, and NHS A->C B Prepare fresh EDC and NHS in Activation Buffer (pH 4.5-6.0) B->C D Incubate for 15-30 min at RT C->D F Add activated Bis-PEG12-NHS to biomolecule solution D->F Freshly activated linker E Prepare biomolecule in Conjugation Buffer (pH 7.0-8.0) E->F G Incubate for 2h at RT or overnight at 4°C F->G H Quench reaction with Tris or Glycine G->H I Purify conjugate using dialysis or desalting column H->I J Characterize the PEGylated biomolecule I->J

Caption: A step-by-step workflow for the bioconjugation of this compound.

Signaling Pathway of a PEGylated Ligand

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand PEGylated Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Signal Signal Transduction Cascade Receptor->Signal Activation Response Cellular Response Signal->Response

Caption: General signaling pathway initiated by a PEGylated ligand.

Logical Relationship of Reagents in Bioconjugation

G cluster_reactants Reactants cluster_reagents Activating Reagents cluster_intermediates Intermediates cluster_product Final Product PEG This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate PEG->O_Acylisourea Biomolecule Biomolecule (-NH2) Conjugate PEGylated Biomolecule (Amide Bond) Biomolecule->Conjugate EDC EDC EDC->O_Acylisourea NHS NHS NHS_Ester NHS Ester NHS->NHS_Ester O_Acylisourea->NHS_Ester NHS_Ester->Conjugate

Caption: Logical flow of the this compound bioconjugation reaction.

References

Application Notes and Protocols for Bis-PEG12-acid in Targeted Drug Delivery Design

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acid is a homobifunctional crosslinker that plays a pivotal role in the design of advanced drug delivery systems. Its structure, featuring a discrete-length polyethylene glycol (PEG) spacer of 12 ethylene glycol units flanked by two terminal carboxylic acid groups, offers a versatile platform for conjugating targeting ligands and therapeutic agents to nanoparticles or drug carriers. The PEG spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile by reducing aggregation and minimizing non-specific protein absorption.[1][2][3][] This leads to prolonged circulation times and potentially reduced immunogenicity.[] The terminal carboxylic acid groups can be readily activated to form stable amide bonds with amine-containing molecules, making this compound an ideal linker for creating targeted drug delivery vehicles.

These application notes provide a comprehensive overview of the use of this compound in the design of targeted drug delivery systems, complete with detailed experimental protocols, data presentation templates, and visualizations to guide researchers in this field.

Applications of this compound in Targeted Drug Delivery

The unique properties of this compound make it suitable for a range of applications in targeted drug delivery, including:

  • Surface Modification of Nanoparticles: this compound can be used to coat the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to improve their stability and circulation time in vivo.

  • Attachment of Targeting Ligands: One of the carboxylic acid groups can be used to anchor the linker to a nanoparticle, while the other can be conjugated to a targeting ligand (e.g., an antibody, peptide, or small molecule) to direct the drug carrier to specific cells or tissues.

  • Drug-Linker Conjugation: In some applications, this compound can be used to directly link a drug molecule to a targeting moiety or a larger carrier molecule.

The use of a discrete-length PEG linker like this compound is advantageous over polydisperse PEGs as it ensures the synthesis of a more homogeneous and well-defined final product, which is crucial for regulatory approval and clinical translation.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a targeted drug-loaded nanoparticle using this compound as a linker. These protocols are intended as a starting point and may require optimization for specific nanoparticles, drugs, and targeting ligands.

Protocol 1: Activation of Carboxylic Acid Groups on Nanoparticles

This protocol describes the activation of carboxylated nanoparticles using EDC/NHS chemistry to make them reactive towards amine-containing molecules.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA nanoparticles)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.

  • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

  • Add EDC and NHS to the nanoparticle suspension. A typical starting molar excess is 50-fold of EDC and 25-fold of NHS relative to the surface carboxyl groups on the nanoparticles.

  • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

  • Centrifuge the nanoparticles to remove excess EDC and NHS and wash twice with Wash Buffer.

  • Resuspend the activated nanoparticles immediately in the appropriate buffer for the next conjugation step.

Protocol 2: Conjugation of this compound to Activated Nanoparticles

This protocol details the attachment of the this compound linker to the activated nanoparticles.

Materials:

  • Activated nanoparticles from Protocol 1

  • This compound

  • Conjugation Buffer: PBS, pH 7.4

Procedure:

  • Dissolve this compound in Conjugation Buffer to a concentration of 10 mg/mL.

  • Add the this compound solution to the activated nanoparticle suspension. A 10 to 20-fold molar excess of this compound relative to the activated carboxyl groups is recommended.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a solution of 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purify the this compound-coated nanoparticles by centrifugation or dialysis to remove unreacted linker and quenching agent.

Protocol 3: Conjugation of a Targeting Ligand to this compound Coated Nanoparticles

This protocol describes the attachment of an amine-containing targeting ligand to the terminal carboxylic acid group of the PEG linker.

Materials:

  • This compound-coated nanoparticles from Protocol 2

  • Amine-containing targeting ligand (e.g., antibody, peptide)

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

Procedure:

  • Resuspend the this compound-coated nanoparticles in Activation Buffer.

  • Activate the terminal carboxylic acid groups of the PEG linker by following steps 2-5 of Protocol 1.

  • Dissolve the targeting ligand in Conjugation Buffer.

  • Add the targeting ligand solution to the activated nanoparticle suspension. The optimal molar ratio of ligand to nanoparticle should be determined experimentally.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quench any unreacted NHS esters as described in Protocol 2, step 4.

  • Purify the targeted nanoparticles using a suitable method such as size exclusion chromatography or dialysis to remove unconjugated ligand and byproducts.

Data Presentation

The successful synthesis and characterization of targeted drug-loaded nanoparticles are demonstrated through the collection of quantitative data. The following table provides a template for summarizing the key physicochemical properties of the nanoparticles at different stages of synthesis.

ParameterBare NanoparticlesDrug-Loaded NanoparticlesPEGylated NanoparticlesTargeted Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5110 ± 6125 ± 7140 ± 8
Polydispersity Index (PDI) 0.15 ± 0.020.17 ± 0.030.16 ± 0.020.18 ± 0.03
Zeta Potential (mV) -30 ± 2-25 ± 3-15 ± 2-10 ± 2
Drug Loading (%) N/A10 ± 1.59.5 ± 1.29.0 ± 1.3
Encapsulation Efficiency (%) N/A85 ± 583 ± 480 ± 5

Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific formulation.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of targeted drug-loaded nanoparticles using a this compound linker.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_activation1 First Activation cluster_pegylation PEGylation cluster_activation2 Second Activation cluster_targeting Targeting cluster_purification Purification & Characterization NP_synth 1. Formulate Drug-Loaded Carboxylated Nanoparticles activate_np 2. Activate Carboxyl Groups (EDC/NHS) NP_synth->activate_np add_peg 3. Conjugate this compound activate_np->add_peg activate_peg 4. Activate Terminal Carboxyl Groups of PEG (EDC/NHS) add_peg->activate_peg add_ligand 5. Conjugate Targeting Ligand activate_peg->add_ligand purify 6. Purify and Characterize Targeted Nanoparticles add_ligand->purify

A generalized workflow for the synthesis of targeted nanoparticles.
Signaling Pathway Example: PI3K/Akt Pathway

Many targeted cancer therapies aim to inhibit specific signaling pathways that are dysregulated in cancer cells. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its hyperactivation is common in many cancers. A drug designed to inhibit this pathway could be delivered using a nanoparticle system functionalized with this compound to enhance its efficacy and reduce off-target effects.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

A simplified diagram of the PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable tool for the rational design of targeted drug delivery systems. Its well-defined structure and versatile reactivity allow for the creation of sophisticated nanomedicines with improved physicochemical and pharmacokinetic properties. The protocols and templates provided in these application notes are intended to serve as a guide for researchers to develop novel and effective targeted therapies. Further optimization of the described methods will be necessary to suit the specific requirements of individual drug delivery systems.

References

Designing Next-Generation Targeted Therapies with Bis-PEG12-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is rapidly evolving, with the linker component playing a pivotal role in determining the efficacy, safety, and pharmacokinetic profile of these complex molecules.[1] Bis-PEG12-acid, a homobifunctional polyethylene glycol (PEG) linker, has emerged as a valuable tool for drug developers. Its discrete PEG length provides a balance of hydrophilicity and defined spatial orientation, addressing key challenges in the design of targeted therapies.[2][]

These application notes provide a comprehensive overview of the utility of this compound in the design of ADCs and PROTACs. Detailed protocols for conjugation, purification, and characterization are presented, along with a summary of relevant performance data to guide the rational design of novel targeted therapies.

Physicochemical Properties of this compound

This compound is characterized by a central chain of twelve ethylene glycol units, flanked by two terminal carboxylic acid groups. This structure imparts several advantageous properties:

  • Enhanced Solubility: The hydrophilic PEG backbone significantly improves the aqueous solubility of hydrophobic payloads, which can otherwise lead to aggregation and manufacturing challenges.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer, known to reduce the immunogenicity of conjugated molecules.

  • Defined Spacer Length: Unlike polydisperse PEG reagents, this compound offers a discrete and defined linker length, enabling precise control over the distance between the targeting moiety and the payload. This is crucial for optimizing target engagement and minimizing steric hindrance.

  • Homobifunctional Reactivity: The two terminal carboxylic acid groups allow for the covalent attachment of two amine-containing molecules, such as a targeting ligand and a therapeutic payload, through the formation of stable amide bonds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxa-octatriacontanedioic acid
Molecular Formula C₂₈H₅₄O₁₆
Molecular Weight 646.7 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMF, DMSO, DCM
Purity Typically >95%

Application in Antibody-Drug Conjugate (ADC) Design

In ADC development, the linker is a critical determinant of the therapeutic window. The choice of linker impacts stability in circulation, the efficiency of payload release at the target site, and overall efficacy.[4] PEG linkers, including those with 12 PEG units, have been shown to be effective in optimizing ADC performance.

Impact of PEG12 Linker on ADC Efficacy

Studies have demonstrated that the length of the PEG spacer can significantly influence the in vitro and in vivo efficacy of ADCs. A linker that is too short may lead to steric hindrance, while an excessively long linker can negatively impact pharmacokinetics. Research on non-cleavable linkers has shown that intermediate PEG lengths, such as PEG12, can provide an optimal balance.

Table 2: In Vitro Efficacy of Trastuzumab-MMAD Conjugates with Varying PEG Spacer Lengths

PEG Spacer LengthDrug-to-Antibody Ratio (DAR)Relative EC₅₀
PEG42.511.5
PEG65.01.0
PEG84.81.0
PEG12 3.7 1.0
PEG243.082.3

Data synthesized from studies on non-cleavable linkers. The EC₅₀ values are relative to the most potent conjugates (PEG6, PEG8, and PEG12).

The data suggests that for this particular antibody-payload combination, a PEG12 linker maintains high in vitro potency. In vivo studies have also highlighted the benefits of PEG linkers in improving tumor suppression.

Signaling Pathway for ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

Application in PROTAC Design

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is not just a spacer but a critical element that dictates the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Influence of PEG12 Linker on PROTAC Efficacy

The length and composition of the PROTAC linker are crucial for optimal degradation activity. Systematic studies have shown that varying the linker length can have a profound impact on the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). While the optimal linker length is target-dependent, PEG linkers are widely used to modulate these properties. For some targets, linkers with 12 or more atoms have been shown to be necessary for potent degradation.

Table 3: General Trends of PEG Linker Length on PROTAC Performance

Linker LengthTernary Complex FormationDegradation Efficacy (DC₅₀)Key Considerations
Short (<12 atoms)May be sterically hinderedOften reduced or absentMay be suitable for specific target-ligase pairs with close proximity requirements.
Medium (12-20 atoms) Often optimal Frequently most potent Provides a good balance of flexibility and pre-organization for ternary complex formation.
Long (>20 atoms)Can be less stable (entropic penalty)May decrease in potencyCan be beneficial for targets with deep binding pockets or to improve solubility.

This table represents generalized trends observed across various PROTAC studies.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cellular Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition by Proteasome Degradation Target Protein Degradation Proteasome->Degradation 3. Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of targeted therapies using this compound. Optimization will be required for specific antibodies, payloads, and targeting ligands.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the synthesis of an ADC where the payload is first conjugated to one arm of the this compound linker, followed by conjugation of the payload-linker intermediate to the antibody.

Step 1: Conjugation of Payload to this compound Linker

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of N-hydroxysuccinimide (NHS) (1.1 eq) to one of the carboxylic acid groups.

    • Stir the reaction at room temperature for 1-2 hours to form the activated NHS ester.

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing payload (0.9 eq) in anhydrous DMF.

    • Add the payload solution to the activated this compound solution.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of Payload-Linker Intermediate:

    • Purify the crude product by reversed-phase HPLC to obtain the payload-linker intermediate with a free carboxylic acid.

Step 2: Conjugation of Payload-Linker to Antibody

  • Activation of Payload-Linker Intermediate:

    • Dissolve the purified payload-linker intermediate (5-10 eq relative to antibody) in an appropriate organic solvent (e.g., DMSO).

    • Activate the terminal carboxylic acid with EDC/NHS as described in Step 1.1.

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0). Ensure the buffer is free of primary amines.

  • Conjugation Reaction:

    • Slowly add the activated payload-linker solution to the antibody solution with gentle stirring.

    • Incubate the reaction at 4°C for 4-16 hours or at room temperature for 1-4 hours.

  • Purification of the ADC:

    • Remove unreacted payload-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Synthesis of a PROTAC

This protocol outlines a stepwise approach to synthesizing a PROTAC using this compound.

  • Synthesis of Component A-Linker Intermediate:

    • Follow the procedure in Protocol 1, Step 1 to conjugate the first component (either the target protein binder or the E3 ligase ligand with a free amine) to one arm of the this compound.

    • Purify the resulting intermediate.

  • Conjugation of Component B:

    • Activate the remaining carboxylic acid on the Component A-linker intermediate using EDC/NHS.

    • React the activated intermediate with the second component (containing a free amine).

    • Purify the final PROTAC molecule using reversed-phase HPLC.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization ActivateLinker 1. Activate this compound (EDC/NHS) ConjugatePayload 2. Conjugate Payload ActivateLinker->ConjugatePayload PurifyIntermediate 3. Purify Payload-Linker ConjugatePayload->PurifyIntermediate ActivateIntermediate 4. Activate Intermediate (EDC/NHS) PurifyIntermediate->ActivateIntermediate ConjugateAntibody 5. Conjugate to Antibody ActivateIntermediate->ConjugateAntibody PurifyADC 6. Purify ADC (SEC/TFF) ConjugateAntibody->PurifyADC HIC_HPLC 7. DAR Calculation (HIC-HPLC) PurifyADC->HIC_HPLC MassSpec 8. Mass Confirmation (Mass Spectrometry) HIC_HPLC->MassSpec Stability 9. Plasma Stability Assay MassSpec->Stability Efficacy 10. In Vitro/In Vivo Efficacy Stability->Efficacy

Caption: General experimental workflow for the synthesis and characterization of an ADC using this compound.

Protocol 3: Characterization of ADCs

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: A linear gradient from high salt to low salt to elute the different drug-loaded species.

  • Detection: UV at 280 nm.

  • Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to each drug-loaded species.

2. Mass Confirmation by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the ADC and its different drug-loaded species.

  • Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectrum.

  • Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: The deconvoluted mass spectrum will show a distribution of peaks corresponding to the antibody with different numbers of conjugated payload-linkers.

3. Plasma Stability Assay

Assessing the stability of the linker in plasma is crucial to ensure that the payload is not prematurely released into circulation.

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: At each time point, isolate the ADC from the plasma using affinity chromatography (e.g., Protein A/G beads).

  • Analysis:

    • Analyze the intact ADC by LC-MS to determine the change in average DAR over time. A decrease in DAR indicates linker cleavage.

    • Alternatively, quantify the released payload in the plasma supernatant by LC-MS/MS.

Conclusion

This compound is a versatile and valuable linker for the development of next-generation targeted therapies. Its defined length and hydrophilic nature contribute to favorable physicochemical and pharmacological properties of both ADCs and PROTACs. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and characterize novel and effective targeted therapeutics. Careful optimization of the linker chemistry and conjugation strategy is paramount to achieving the desired therapeutic outcome.

References

Application Notes and Protocols for Bis-PEG12-acid in Proteomics and Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acid is a homobifunctional crosslinker that contains two terminal carboxylic acid groups separated by a 12-unit polyethylene glycol (PEG) spacer. This hydrophilic linker has gained significant traction in proteomics and molecular biology due to its ability to conjugate to amine-containing molecules, thereby imparting favorable physicochemical properties to the resulting conjugates. Its applications are particularly prominent in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG spacer enhances the aqueous solubility and stability of conjugated molecules, reduces aggregation, and can prolong their circulation half-life in vivo.[1] The terminal carboxylic acid groups can be readily activated to react with primary amines, such as those on the surface of proteins (e.g., lysine residues), to form stable amide bonds. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in bioconjugation, ADC development, and PROTAC synthesis.

Key Applications

  • Protein and Peptide PEGylation: To improve solubility, stability, and pharmacokinetic profiles.

  • Antibody-Drug Conjugate (ADC) Synthesis: As a hydrophilic linker to connect cytotoxic payloads to antibodies, enhancing the ADC's therapeutic index.

  • PROTAC (Proteolysis Targeting Chimera) Development: To bridge the target protein binder and the E3 ligase ligand, facilitating targeted protein degradation.[2]

Data Presentation

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

This table summarizes the effect of varying PEG linker lengths on the systemic clearance of ADCs in rats. While specific data for a this compound linker was not available, the trend observed with increasing PEG units provides a valuable reference for its expected performance.

LinkerClearance (mL/day/kg)Reference
No PEG~15[3]
PEG2~10[3]
PEG4~7[3]
PEG8~5
PEG12 ~5
PEG24~5

Note: The data for PEG12 is an extrapolation based on the trend observed in the cited study.

Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

This table presents data on the degradation of Estrogen Receptor α (ERα) by PROTACs with linkers of varying lengths. A 16-atom linker showed optimal performance in this study. A this compound linker would correspond to a significantly longer linker and its efficacy would need to be empirically determined.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
Table 3: Degradation Potency (DC50 and Dmax) of Representative PROTACs

This table provides representative data for key performance parameters of PROTACs. The DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation percentage. These values are highly dependent on the specific target, ligands, and linker used.

PROTAC NameTargetCell LineDC50DmaxReference
PROTAC FLT-3 degrader 5FLT3MV-4-113 nM96%
JPS016 (HDAC PROTAC)HDAC1/HDAC3HCT1160.55 µM / 0.53 µM>80%

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes a two-step process for conjugating this compound to a protein containing primary amines (e.g., lysine residues) using EDC and Sulfo-NHS chemistry.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., PBS or MES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting columns

Procedure:

  • Equilibration: Allow this compound, EDC, and Sulfo-NHS to come to room temperature before opening the vials.

  • Protein Preparation: Prepare a solution of the protein of interest (e.g., 1-10 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10-fold molar excess over the protein).

    • Add EDC to a final concentration of 2 mM (e.g., 0.4 mg per 1 mL of reaction).

    • Immediately add Sulfo-NHS to a final concentration of 5 mM (e.g., 1.1 mg per 1 mL of reaction).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess activating reagents, pass the activated this compound solution through a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer. The purified PEGylated protein can be further analyzed by SDS-PAGE, SEC, or HIC.

Protocol 2: General Workflow for PROTAC Synthesis using this compound

This protocol outlines a general synthetic scheme for a PROTAC where this compound links a target protein-binding ligand (Warhead) and an E3 ligase-binding ligand (E3 Ligand). This typically involves two sequential amide coupling reactions.

Materials:

  • Warhead with a free amine or carboxylic acid group

  • E3 Ligand with a free amine or carboxylic acid group

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • First Amide Coupling:

    • If the Warhead has a free amine and the E3 Ligand has a carboxylic acid, first react one of the carboxylic acid groups of this compound with the Warhead's amine.

    • Dissolve the Warhead and a molar excess of this compound in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2-3 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the Warhead-linker intermediate by flash chromatography or preparative HPLC.

  • Second Amide Coupling:

    • Activate the remaining carboxylic acid group on the Warhead-linker intermediate with HATU and DIPEA in anhydrous DMF.

    • Add the E3 Ligand (with a free amine).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (Warhead-PEG12-E3 Ligand) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recognition PROTAC_bound->PROTAC Recycling E3_bound->PROTAC_bound Ub Ubiquitin E3_bound->Ub Ubiquitination Ub->POI_bound Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antibody-PEG12-Drug Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Cytotoxic Drug Lysosome->Released_Drug 4. Drug Release Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis 5. Cytotoxicity Bioconjugation_Workflow start Start reagents Prepare Protein and this compound start->reagents activation Activate this compound (EDC/Sulfo-NHS) reagents->activation conjugation Conjugate to Protein activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification characterization Characterize Product (SDS-PAGE, MS, HIC) purification->characterization end End characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-PEG12-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Bis-PEG12-acid conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation of this compound to a primary amine is a two-step process, each with its own optimal pH range.[1][2][3]

  • Activation of Carboxylic Acid: The first step involves the activation of the terminal carboxylic acid groups of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This reaction is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2]

  • Amine Coupling: The second step is the reaction of the activated NHS-ester with the primary amine on your target molecule. This reaction is most efficient at a pH of 7.2-8.5 . A common practice is to perform the activation at the lower pH, and then raise the pH of the reaction mixture before adding the amine-containing molecule.

Q2: My conjugation yield is low. What are the possible causes and how can I improve it?

Low conjugation yield is a common issue with several potential causes:

  • Hydrolysis of the NHS ester: The activated NHS ester is highly susceptible to hydrolysis, especially at higher pH values. This competing reaction converts the activated ester back to a carboxylic acid, rendering it unreactive towards amines. To minimize hydrolysis, use the activated this compound immediately after preparation and ensure your reaction buffers are freshly prepared.

  • Suboptimal pH: As mentioned in Q1, using the correct pH for both the activation and coupling steps is crucial for efficiency.

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated NHS ester, significantly reducing your yield. Always use amine-free buffers like MES for the activation step and PBS or bicarbonate buffer for the coupling step.

  • Inactive EDC or NHS: EDC is particularly sensitive to moisture and can lose its activity over time. Ensure that both EDC and NHS are stored in a desiccator and are handled in a dry environment. It is advisable to use freshly opened or properly stored reagents.

  • Insufficient molar excess of reagents: To drive the reaction forward, it is common to use a molar excess of the this compound and the activating reagents (EDC/NHS) relative to the amine-containing molecule. A 1.5 to 5-fold molar excess of the activated molecule is a good starting point.

Q3: How can I prevent the formation of cross-linked products when using a bifunctional linker like this compound?

By its nature, this compound has two reactive carboxylic acid groups, which can lead to the cross-linking of your target molecules. To favor the formation of a 1:1 conjugate, you can:

  • Control the stoichiometry: Use a significant molar excess of the this compound relative to your target molecule. This will statistically favor the reaction of only one end of the PEG linker with a single target molecule.

  • Stepwise conjugation: If your experimental design allows, you can perform a two-step conjugation. First, react the this compound with your first target molecule in a large molar excess to form a mono-functionalized intermediate. Then, purify this intermediate before reacting it with your second target molecule.

Q4: How should I prepare and store my this compound and activating reagents?

Proper handling and storage are critical for maintaining the reactivity of your reagents.

  • This compound: Store in a cool, dry place at -20°C. Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • EDC and NHS: These reagents are highly sensitive to moisture. Store them in a desiccator at the recommended temperature. For preparing stock solutions, use a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Q5: What are suitable buffers for the conjugation reaction?

The choice of buffer is critical to avoid interfering with the reaction.

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) .

  • Coupling Step (pH 7.2-8.5): Use an amine-free buffer such as PBS (Phosphate-Buffered Saline), bicarbonate buffer, or borate buffer .

  • Buffers to Avoid: Strictly avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine , as they will compete in the reaction.

Quantitative Data Summary

The efficiency of the amine coupling reaction is a balance between the aminolysis (the desired reaction) and hydrolysis (the competing reaction). The rate of both reactions is highly dependent on the pH of the solution.

Table 1: Effect of pH on the Half-life of PEG-NHS Ester Hydrolysis

pHHalf-life of Hydrolysis
7.4> 120 minutes
8.0~210 minutes
8.5~180 minutes
9.0< 9 minutes

Table 2: Recommended Molar Ratios for EDC/NHS Activation

ReagentMolar Ratio (relative to Carboxylic Acid)
EDC1.2 - 2.0
NHS1.5 - 2.0

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to an Amine-Containing Molecule

This protocol is designed for conjugating a molecule containing a primary amine (e.g., a protein or peptide) with this compound in an aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC and NHS to the this compound solution. A 2-fold molar excess of both EDC and NHS over the carboxylic acid groups is a good starting point.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Amine Coupling:

    • Immediately after activation, add the activated this compound solution to the solution of the amine-containing molecule.

    • Alternatively, you can raise the pH of the activated this compound solution to 7.5 with the Coupling Buffer before adding it to the amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by reacting with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_quenching 4. Quenching cluster_purification 5. Purification prep_peg Dissolve this compound in Activation Buffer activation Add EDC & NHS to This compound (pH 4.5-6.0) prep_peg->activation prep_protein Dissolve Amine-Molecule in Coupling Buffer coupling Mix Activated PEG with Amine-Molecule (pH 7.2-8.5) prep_protein->coupling prep_edc_nhs Prepare EDC/NHS Stock Solutions activation->coupling quenching Add Quenching Buffer (e.g., Tris, Glycine) coupling->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification

Caption: Workflow for the two-step aqueous conjugation of this compound.

competing_reactions Activated_Ester Activated NHS-Ester Conjugate Stable Amide Bond (Desired Product) Activated_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Acid Inactive Carboxylic Acid (Byproduct) Activated_Ester->Hydrolyzed_Acid Hydrolysis (competing reaction, increases with pH) Amine Primary Amine (Target Molecule) Amine->Conjugate Water Water (H₂O) Water->Hydrolyzed_Acid

Caption: Competing reactions in NHS-ester conjugation.

References

Technical Support Center: Troubleshooting Low Yield in Bis-PEG12-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving Bis-PEG12-acid. The following guides and FAQs address common issues encountered during amide and ester bond formation, providing actionable solutions to improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Bond Formation

Question 1: I am observing a very low yield in my amide coupling reaction between this compound and my amine-containing molecule. What are the most common causes and how can I fix this?

Low yield in amide coupling reactions is a frequent issue and can often be attributed to several factors ranging from reagent quality to reaction conditions.

Potential Causes and Solutions:

  • Inactive Coupling Agents: Carbodiimides like EDC are highly sensitive to moisture. If your EDC has been improperly stored or is old, it may be hydrolyzed and inactive.

    • Solution: Always use fresh, high-quality coupling agents. Store EDC and NHS in a desiccator at the recommended temperature. It's good practice to purchase smaller quantities to ensure freshness.

  • Presence of Water: Water competes with the amine for reaction with the activated carboxylic acid, leading to the hydrolysis of the O-acylisourea intermediate back to the starting carboxylic acid.

    • Solution: Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Incorrect pH: The pH of the reaction is critical. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is more efficient at a slightly basic pH (7.2-8.5).

    • Solution: Perform a two-step reaction. First, activate the this compound with EDC/NHS in an appropriate buffer (e.g., MES buffer at pH 6.0). Then, add your amine and adjust the pH to 7.2-8.5 for the coupling step. Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule.[1]

  • Suboptimal Molar Ratios: An incorrect stoichiometric ratio of coupling agents to the carboxylic acid can lead to incomplete activation and low yield.

    • Solution: Use a molar excess of the coupling agents. A common starting point is to use a 1.1 to 1.5-fold molar excess of the activated PEG linker relative to the amine-containing molecule. For the activation step, a 2 to 5-fold molar excess of both EDC and NHS over the carboxyl groups of the this compound is often recommended.[2]

  • Side Reactions: A common side reaction with carbodiimides is the formation of an N-acylurea byproduct, which is unreactive and can be difficult to remove.

    • Solution: The addition of NHS or Sulfo-NHS helps to suppress the formation of N-acylurea by converting the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.

Question 2: My reaction seems to be working, but I am struggling to purify the final PEGylated product. What are the recommended purification strategies?

Purification of PEGylated products can be challenging due to the heterogeneous nature of the reaction mixture, which may contain unreacted starting materials, byproducts, and the desired conjugate.

Recommended Purification Techniques:

  • Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins and other large molecules. It separates molecules based on their hydrodynamic radius, effectively removing smaller molecules like unreacted PEG linkers, hydrolyzed reagents, and byproducts.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation often shields the surface charges of a protein, altering its isoelectric point. This change in charge can be exploited to separate the PEGylated product from the unreacted protein.

  • Hydrophobic Interaction Chromatography (HIC): The attachment of PEG chains can alter the hydrophobicity of a molecule. HIC separates molecules based on these differences in hydrophobicity and can be a useful complementary technique to IEX.

  • Dialysis: For large molecule conjugations, dialysis can be an effective method to remove small molecule impurities such as excess coupling reagents and byproducts.

Ester Bond Formation (Fischer Esterification)

Question 3: I am attempting a Fischer esterification with this compound and an alcohol, but the yield of my desired diester is very low. What is going wrong?

Fischer esterification is a reversible equilibrium reaction.[3][4][5] Low yields are almost always a result of the reaction not being effectively driven towards the product side of the equilibrium.

Potential Causes and Solutions:

  • Presence of Water: Water is a product of the esterification reaction. According to Le Chatelier's principle, its presence will shift the equilibrium back towards the reactants (hydrolysis of the ester), thus reducing the yield.

    • Solution:

      • Use Anhydrous Reagents: Ensure your this compound, alcohol, and catalyst are as dry as possible.

      • Remove Water During the Reaction: The most effective method is to remove water as it is formed. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, molecular sieves can be added to the reaction mixture to sequester water.

  • Insufficient Catalyst: An acid catalyst is required to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

    • Solution: Use a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Equilibrium Not Shifted to Favor Products: Even with a catalyst, the reaction will reach an equilibrium that may not favor the products.

    • Solution:

      • Use Excess Alcohol: Employing a large excess of the alcohol (it can even be used as the solvent) will drive the equilibrium towards the formation of the ester.

      • Remove Water: As mentioned above, this is a highly effective strategy to drive the reaction to completion.

  • Suboptimal Reaction Temperature and Time: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions like the dehydration of secondary or tertiary alcohols.

    • Solution: Typical reaction temperatures for Fischer esterification range from 60-110 °C with reaction times of 1-10 hours. The optimal conditions will depend on the specific alcohol being used. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Steric Hindrance: If the alcohol is bulky (e.g., a secondary or tertiary alcohol), steric hindrance can slow down the rate of nucleophilic attack on the carbonyl carbon, leading to lower yields. Tertiary alcohols are particularly prone to elimination side reactions under acidic conditions.

    • Solution: For sterically hindered alcohols, consider alternative esterification methods such as using a more reactive derivative of the carboxylic acid (e.g., an acyl chloride) or using milder coupling agents like DCC with a catalytic amount of DMAP.

Data Presentation: Quantitative Reaction Parameters

The following tables provide a summary of typical quantitative parameters for amide and ester formation reactions with PEG diacids. Note that these are starting points, and optimization for your specific substrates is often necessary.

Table 1: Amide Coupling Reaction Parameters

ParameterEDC/NHS CouplingHATU Coupling
Molar Ratio (Coupling Agent:COOH) EDC: 2-5 eq., NHS: 2-5 eq.HATU: 1.1-1.5 eq.
Molar Ratio (Amine:COOH) 1:1.1 to 1:1.5 (PEG-COOH in excess)1.2:1 to 1:1 (slight excess of one)
Base Not always required, but can use DIPEA (2-3 eq.)DIPEA or TEA (2-3 eq.)
Solvent Anhydrous DMF, DCM, or aqueous buffer (e.g., MES)Anhydrous DMF
pH (Activation) 4.5 - 6.0N/A (one-pot)
pH (Coupling) 7.2 - 8.5N/A
Temperature Room Temperature or 4°CRoom Temperature
Reaction Time 2-4 hours at RT, or overnight at 4°C2-4 hours
Typical Yield >85%>90%

Table 2: Fischer Esterification Reaction Parameters

ParameterTypical Conditions
Molar Ratio (Alcohol:COOH) Large excess (e.g., 10:1 or use as solvent)
Catalyst H₂SO₄ or p-TsOH (catalytic amount)
Solvent Toluene (with Dean-Stark) or excess alcohol
Temperature 60 - 110 °C
Reaction Time 1 - 10 hours
Water Removal Dean-Stark trap or molecular sieves
Typical Yield (with optimization) Can approach >95%

Experimental Protocols

Protocol 1: Two-Step Amide Coupling of this compound with a Primary Amine using EDC/NHS

This protocol provides a general guideline for the conjugation of a primary amine-containing molecule to both ends of this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Anhydrous DMF or DMSO (if needed for solubility)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC column)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL each).

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • To the stirred solution of this compound, add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Amine:

    • Add the activated this compound solution to the solution of the amine-containing molecule. Ensure the final molar ratio of amine to this compound is approximately 2.2:1 to favor diconjugation.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using the Coupling Buffer.

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG. Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the reaction mixture using an appropriate method such as size exclusion chromatography (SEC) to separate the desired conjugate from unreacted materials and byproducts.

Protocol 2: Fischer Esterification of this compound with a Primary Alcohol

This protocol describes the synthesis of a diester from this compound and a primary alcohol using a Dean-Stark apparatus to remove water.

Materials:

  • This compound

  • Primary alcohol (e.g., butanol)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Round-bottom flask, condenser, and Dean-Stark trap

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1 equivalent), the primary alcohol (at least 10 equivalents), and toluene (enough to fill the Dean-Stark trap and suspend the reagents).

    • Add a catalytic amount of p-TsOH (e.g., 0.05 equivalents).

    • Assemble the Dean-Stark apparatus and condenser.

  • Reflux and Water Removal:

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect at the bottom of the trap.

    • Continue the reflux until no more water is collected in the trap (typically 2-6 hours). Monitor the reaction progress by TLC if applicable.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The crude product can be further purified by column chromatography if necessary.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Prepare Anhydrous Reagents & Solvents peg_sol Dissolve this compound in Activation Buffer (pH 6.0) reagents->peg_sol activation Activate COOH with EDC/NHS (15-30 min) peg_sol->activation amine_sol Dissolve Amine in Coupling Buffer (pH 7.2) coupling Add Amine Solution & React (2-12h) amine_sol->coupling activation->coupling quench Quench with Tris Buffer coupling->quench purify Purify via SEC, IEX, or Dialysis quench->purify analyze Analyze Product (LC-MS, NMR) purify->analyze Troubleshooting_Low_Yield cluster_amide Amide Coupling Issues cluster_ester Esterification Issues start Low Reaction Yield q_reagents Are coupling agents (EDC/NHS) fresh? start->q_reagents Amide? q_h2o_removal Is water being removed? start->q_h2o_removal Ester? s_reagents Use fresh, anhydrous coupling agents. q_reagents->s_reagents No q_water Is the reaction anhydrous? q_reagents->q_water Yes s_water Use anhydrous solvents & inert atmosphere. q_water->s_water No q_ph Is the pH optimal? q_water->q_ph Yes s_ph Use two-step pH control: Activation (pH 6.0), Coupling (pH 7.2-8.5). q_ph->s_ph No s_h2o_removal Use Dean-Stark trap or molecular sieves. q_h2o_removal->s_h2o_removal No q_excess_roh Is alcohol in large excess? q_h2o_removal->q_excess_roh Yes s_excess_roh Use alcohol as solvent or >10 equivalents. q_excess_roh->s_excess_roh No

References

Technical Support Center: Bis-PEG12-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Bis-PEG12-acid conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic, homobifunctional crosslinker. It consists of a 12-unit polyethylene glycol (PEG) spacer with a carboxylic acid group at each end.[1][2][3][4] Its primary application is in bioconjugation, where it can link two molecules that have primary amine groups. The terminal carboxylic acids are activated (e.g., using EDC and NHS) to react with amines, forming stable amide bonds.[1] The PEG spacer enhances the water solubility of the resulting conjugate.

Q2: What are the main causes of aggregation when using this compound?

A2: Aggregation of bioconjugates involving this compound can stem from several factors:

  • Intermolecular Cross-linking: As a homobifunctional linker, this compound can inadvertently link multiple protein or peptide molecules together, leading to the formation of large aggregates.

  • Suboptimal Reaction Conditions: Incorrect pH, ionic strength, or temperature can compromise the stability of the target molecule, exposing hydrophobic regions and promoting aggregation.

  • High Concentrations: High concentrations of the protein or the this compound reagent can increase the likelihood of intermolecular interactions and aggregation.

  • Properties of the Conjugated Molecule: If the molecule being conjugated is inherently prone to aggregation, the conjugation process can exacerbate this issue.

Q3: How can I detect aggregation in my this compound conjugate solution?

A3: Aggregation can be detected using a variety of analytical techniques:

  • Visual Inspection: The most straightforward method is to look for turbidity, cloudiness, or visible precipitates in your solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of larger aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species that elute earlier than the desired conjugate is a clear indication of aggregation.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.

Troubleshooting Guides

Problem 1: Visible precipitation or turbidity is observed during the conjugation reaction.

This issue often arises from suboptimal reaction conditions or the introduction of the this compound reagent.

Possible Cause Recommended Solution
Suboptimal Buffer pH Ensure the pH of the reaction buffer is within the optimal range for both the stability of your molecule and the conjugation chemistry. For EDC/NHS activation of the carboxylic acids, a slightly acidic pH (e.g., 6.0) is often used, followed by an adjustment to a more neutral or slightly alkaline pH (7.2-8.0) for the reaction with the amine-containing molecule.
Poor Reagent Solubility Dissolve the this compound in a small amount of a compatible, dry organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. Add the dissolved reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.
High Reagent Concentration Reduce the molar excess of the this compound linker. A high concentration can lead to rapid, uncontrolled cross-linking. Start with a lower molar ratio (e.g., 5:1 or 10:1 linker-to-protein) and optimize from there.
Inappropriate Temperature Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the reaction rate and reduce the propensity for aggregation.
Problem 2: The purified this compound conjugate shows aggregation upon storage.

Post-purification aggregation is a common issue and is often related to the formulation and storage conditions.

Possible Cause Recommended Solution
Incorrect Storage Buffer Ensure the storage buffer has an optimal pH for the stability of your conjugate. Add stabilizing excipients to the storage buffer.
Suboptimal Storage Temperature Store the purified conjugate at a low temperature, typically -20°C or -80°C, to minimize degradation and aggregation. Avoid repeated freeze-thaw cycles by storing the conjugate in single-use aliquots.
Presence of Unreacted Species Ensure that all unreacted crosslinker and byproducts have been removed during purification, as these can sometimes contribute to instability.
Light and Oxygen Exposure Store the conjugate protected from light and consider purging the storage vial with an inert gas like argon or nitrogen to minimize oxidation, which can lead to aggregation.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol is designed to minimize intermolecular cross-linking by activating the linker first, before adding it to the protein solution.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., MES or PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution in Conjugation Buffer. The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove unreacted linker, byproducts, and any aggregates.

Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation

This protocol uses a small-scale screening approach to identify the best buffer conditions for your conjugation reaction.

Materials:

  • Your protein of interest

  • Activated this compound (prepared as in Protocol 1)

  • A selection of buffers with varying pH and excipients (see table below)

  • 96-well plate or microcentrifuge tubes

Procedure:

  • Prepare a Buffer Matrix: Prepare a series of small-scale reaction buffers with varying pH and excipient concentrations.

Buffer ComponentpH RangeExcipientConcentration Range
Phosphate Buffer6.5 - 8.0Arginine50 - 250 mM
HEPES Buffer7.0 - 8.0Sucrose5% - 15% (w/v)
Borate Buffer8.0 - 9.0Polysorbate 200.01% - 0.1% (v/v)
Glycerol5% - 20% (v/v)
  • Set up Small-Scale Reactions:

    • In a 96-well plate or microcentrifuge tubes, aliquot your protein into each of the different buffer conditions.

    • Add the activated this compound to each well/tube to initiate the conjugation reaction.

    • Incubate under your desired reaction conditions (e.g., 2 hours at room temperature).

  • Assess Aggregation:

    • After the incubation period, assess the level of aggregation in each reaction using a suitable method, such as measuring the absorbance at 600 nm on a plate reader or by running samples on a DLS instrument.

  • Scale-Up: Once the optimal buffer condition that minimizes aggregation is identified, you can scale up your conjugation reaction accordingly.

Data Presentation

Table 1: Recommended Stabilizing Excipients to Prevent Aggregation

The addition of certain excipients to the reaction and storage buffers can significantly reduce the propensity for aggregation.

Excipient Mechanism of Action Typical Concentration Range Notes
Arginine Suppresses protein-protein interactions and can increase the solubility of some proteins.50 - 250 mMCan be particularly effective for antibodies.
Sucrose/Trehalose Act as protein stabilizers through preferential exclusion, maintaining the native protein conformation.5% - 15% (w/v)Commonly used in final formulations for long-term stability.
Glycerol Increases solvent viscosity and stabilizes protein structure.5% - 20% (v/v)Can also be used as a cryoprotectant.
Polysorbate 20/80 Non-ionic surfactants that prevent surface-induced aggregation and can solubilize hydrophobic molecules.0.01% - 0.1% (v/v)Use with caution as they can sometimes interfere with downstream applications.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Conjugation Workflow cluster_analysis Purification & Analysis A This compound D Activate this compound (pH 6.0) A->D B Protein in Amine-Free Buffer E Add Activated Linker to Protein (pH 7.2-7.5) B->E C EDC/Sulfo-NHS C->D D->E F Quench Reaction E->F G Purify Conjugate (SEC) F->G H Characterize and Assess Aggregation (DLS, SEC) G->H

Caption: Experimental workflow for this compound conjugation.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Aggregation Observed B Suboptimal pH A->B C High Concentration A->C D Intermolecular Cross-linking A->D E Inappropriate Temperature A->E F Optimize Buffer pH and Add Excipients B->F G Reduce Reagent and Protein Concentrations C->G H Use Stepwise Addition of Reagent D->H I Lower Reaction Temperature (e.g., 4°C) E->I

Caption: Troubleshooting logic for aggregation issues.

References

Technical Support Center: Purification of Bis-PEG12-acid Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with purifying Bis-PEG12-acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound and similar PEGylated compounds stem from their inherent properties:

  • Polydispersity: Synthetic PEGs are often a mixture of polymers with varying chain lengths, which can complicate purification and analysis.

  • High Polarity and Water Solubility: The hydrophilic nature of the PEG chain makes extraction and separation from polar impurities difficult.

  • Structural Similarity of Impurities: Impurities often include starting materials (e.g., polyethylene glycol) and byproducts with slight structural differences, making them hard to separate from the desired product.

  • Tendency to Streak on Silica Gel: The polar nature of PEG compounds can lead to strong interactions with the silica stationary phase in column chromatography, resulting in broad peaks and poor separation.[1]

  • Hygroscopic Nature: PEG compounds readily absorb moisture from the air, which can affect their handling and the accuracy of weighing.

Q2: What are the common impurities found in crude this compound products?

A2: Common impurities can originate from the starting materials or arise during the synthesis process. These may include:

  • Unreacted Starting Materials: Such as the initial polyethylene glycol (PEG) diol.

  • Mono-functionalized Intermediate: The corresponding mono-acid PEG derivative where only one terminus has been oxidized or functionalized.

  • Byproducts from Oxidation: If oxidation is used to form the carboxylic acid groups, byproducts like aldehydes or compounds from over-oxidation can be present. Nitric acid oxidation, for instance, can lead to undesirable nitrate and nitrite esters and aldehydic condensation products that are difficult to remove.

  • Polydisperse PEG Species: If the starting PEG material is not monodisperse, the final product will also be a mixture of different PEG chain lengths.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as any catalysts or coupling agents.

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common techniques are:

  • Silica Gel Column Chromatography: A widely used method for purifying organic compounds. For PEG carboxylic acids, specific solvent systems and techniques are required to overcome issues like streaking.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution and is suitable for separating closely related impurities. Reversed-phase (RP-HPLC) is a common mode for PEG compounds.[2]

  • Crystallization: Can be a highly effective method for obtaining high-purity product, especially for larger quantities. Yields of 80-90% have been reported for the crystallization of polyethylene glycol dicarboxylic acids.

Troubleshooting Guide

Issue 1: Product streaks and does not separate well on a silica gel column.

  • Cause: The high polarity of the carboxylic acid groups and the PEG chain leads to strong, non-ideal interactions with the acidic silica gel.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (e.g., 1-2%) of a volatile acid like formic acid or acetic acid to the eluent. This protonates the carboxylic acid groups, reducing their polarity and minimizing tailing.[1]

    • Use a Polar Aprotic/Alcohol Solvent System: A common and effective eluent system for polar PEG compounds is a mixture of chloroform and methanol (e.g., 10:1 ratio).[1] A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation.

    • Dry Loading: If the crude product has low solubility in the initial eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the column. This can lead to sharper bands.

Issue 2: Low recovery of the product after purification.

  • Cause: This can be due to irreversible adsorption onto the column material, co-elution with impurities, or product loss during work-up and solvent removal steps.

  • Solution:

    • Deactivate Silica Gel: For acid-sensitive compounds, the silica gel can be pre-treated with a base like triethylamine in the eluent to neutralize acidic sites.

    • Optimize Fraction Collection: Monitor the elution closely using Thin Layer Chromatography (TLC) to avoid mixing pure fractions with impure ones.

    • Minimize Transfer Steps: Each transfer of the product from one container to another can result in material loss.

Issue 3: The purified product is not as pure as expected when analyzed by HPLC or NMR.

  • Cause: Co-elution of impurities with similar polarity or polydispersity of the PEG chain.

  • Solution:

    • Orthogonal Purification Methods: If one method (e.g., normal-phase column chromatography) is insufficient, a second purification step using a different separation principle (e.g., reversed-phase preparative HPLC) can be employed.

    • Higher Resolution Chromatography: Use a longer column, a shallower solvent gradient, or a stationary phase with a smaller particle size for better separation.

    • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can significantly improve purity.

Quantitative Data on Purification Methods

The following table summarizes typical performance characteristics of common purification methods for bifunctional PEG linkers. The values are estimates based on literature for similar compounds and may vary depending on the specific experimental conditions.

Purification MethodTypical PurityTypical YieldScalabilityKey Considerations
Silica Gel Column Chromatography >95%60-85%Good for lab scale (mg to g)Can be time-consuming; requires careful optimization of the solvent system to avoid streaking.
Preparative HPLC >98%50-80%Limited by column size (mg to low g)Higher resolution for difficult separations; requires more specialized equipment.
Crystallization >99%80-90%Excellent for large scale (g to kg)Product must be a solid that can form crystals; requires finding a suitable solvent system.

Experimental Protocols

Detailed Methodology for Silica Gel Column Chromatography Purification of this compound

This protocol provides a general guideline for the purification of this compound on a laboratory scale (100 mg - 1 g).

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Chloroform (or Dichloromethane), Methanol, Formic Acid

  • Sand (acid-washed)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and stain (e.g., modified Dragendorff stain or permanganate stain)

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol).

    • Develop a TLC plate using a solvent system such as 10:1 Chloroform:Methanol with 1% formic acid to determine the Rf values of the product and impurities. The ideal Rf for the product for column chromatography is around 0.2-0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20:1 Chloroform:Methanol with 1% formic acid).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica column using a pipette.

    • Open the stopcock and allow the sample to enter the silica bed.

    • Add a small amount of the eluent to rinse the sides of the column and allow it to enter the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • A gradient elution can be performed by gradually increasing the proportion of methanol in the eluent (e.g., from 20:1 to 10:1 Chloroform:Methanol) to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions that contain the pure product based on TLC analysis.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound Product tlc TLC Analysis to Determine Initial Purity and Optimal Eluent crude->tlc purification Purification Method tlc->purification column Silica Gel Column Chromatography purification->column hplc Preparative HPLC purification->hplc crystallization Crystallization purification->crystallization analysis Purity Analysis of Fractions (TLC, HPLC, etc.) column->analysis hplc->analysis crystallization->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure this compound evaporation->pure_product Troubleshooting_Tree Troubleshooting Common Purification Issues start Purification Issue Encountered streaking Streaking/Poor Separation on Silica Column? start->streaking low_yield Low Product Yield? streaking->low_yield No add_acid Add 1-2% Formic Acid to Eluent streaking->add_acid Yes low_purity Low Purity of Final Product? low_yield->low_purity No check_fractions Optimize Fraction Collection (Monitor with TLC) low_yield->check_fractions Yes second_purification Perform a Second, Orthogonal Purification (e.g., Prep-HPLC) low_purity->second_purification Yes optimize_solvent Optimize Solvent System (e.g., CHCl3/MeOH gradient) add_acid->optimize_solvent dry_load Use Dry Loading Technique optimize_solvent->dry_load deactivate_silica Deactivate Silica with Triethylamine (if base-sensitive) check_fractions->deactivate_silica recrystallize Recrystallize the Product second_purification->recrystallize

References

Technical Support Center: Troubleshooting Side Reactions of Bis-PEG12-acid with EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Bis-PEG12-acid with EDC/NHS chemistry for bioconjugation, crosslinking, and ADC development.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when activating this compound with EDC/NHS?

The two main side reactions are the hydrolysis of the activated NHS ester and the formation of an N-acylurea byproduct.

  • Hydrolysis: The N-hydroxysuccinimide (NHS) ester intermediate is susceptible to hydrolysis in aqueous solutions, which reverts the activated carboxyl group back to a carboxylic acid. This inactive species can no longer react with the desired amine-containing molecule. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.

  • N-acylurea Formation: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This byproduct is unreactive towards amines and can be challenging to remove from the final product mixture due to similar solubility profiles.

A less common, but significant, side reaction with a homobifunctional linker like this compound is intramolecular cyclization or intermolecular polymerization .

  • Intramolecular Cyclization: One activated end of the this compound can react with the other end of the same molecule, leading to the formation of a cyclic PEG molecule.

  • Intermolecular Polymerization: Activated this compound molecules can react with each other, forming dimers, trimers, and higher-order polymers. This is more likely to occur at high concentrations of the PEG linker.

Q2: How does pH affect the efficiency of the EDC/NHS reaction and the prevalence of side reactions?

The pH of the reaction is a critical parameter that influences both the desired reaction and the side reactions.

  • Activation Step (Carboxylic Acid Activation): The activation of the carboxyl groups of this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG with primary amines is more efficient at a neutral to slightly basic pH, typically between pH 7.0 and 8.5 .

However, the competing hydrolysis of the NHS ester is also accelerated at higher pH. Therefore, a two-step protocol is often recommended, where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step. This helps to minimize hydrolysis of the NHS ester before the amine-containing molecule is introduced.

Q3: What are the ideal storage and handling conditions for EDC and NHS reagents?

Both EDC and NHS are moisture-sensitive and should be handled with care to maintain their reactivity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the required amount promptly and tightly reseal the vial, storing it under dry conditions (e.g., in a desiccator). For frequent use, consider preparing single-use aliquots to minimize exposure to moisture.

Q4: Which buffers should I use for the EDC/NHS coupling reaction?

It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the intended reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and recommended choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffer are suitable options.

Avoid using buffers such as Tris, glycine, or acetate , as they contain reactive groups that will interfere with the coupling chemistry.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Conjugate Hydrolysis of NHS ester: Reaction pH is too high during activation, or there is a long delay between activation and coupling.Perform a two-step reaction: activate at pH 4.5-6.0, then raise the pH to 7.2-7.5 for coupling. Use the activated PEG immediately.
Inactive EDC or NHS: Reagents have been exposed to moisture.Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature before opening.
Presence of competing nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).Use amine-free buffers such as MES for activation and PBS, HEPES, or borate for coupling.
Insufficient mixing: Poor solubility or inadequate stirring of reactants.Ensure all components are fully dissolved. Use a gentle, continuous stirring method throughout the reaction.
Presence of High Molecular Weight Species (Polymerization) High concentration of this compound: Favors intermolecular reactions.Reduce the concentration of the this compound during the activation step. A slow, dropwise addition of the activated PEG to the amine-containing solution can also help.
Excessive EDC/NHS: Can lead to over-activation and subsequent polymerization.Optimize the molar ratio of EDC/NHS to the carboxylic acid groups. A slight excess (1.1-1.5 equivalents) is typically sufficient.
Difficulty in Purifying the Final Product Formation of N-acylurea byproduct: Similar polarity to the desired product.Optimize the reaction conditions to minimize its formation (e.g., use of NHS, appropriate pH). Purification may require advanced chromatographic techniques such as reverse-phase HPLC or size-exclusion chromatography.
Presence of unreacted starting materials: Incomplete reaction.Increase the reaction time or adjust the molar ratio of reactants. Ensure optimal pH and temperature are maintained.

Data Presentation

Table 1: Effect of pH on the Hydrolysis Half-Life of PEG-NHS Esters

pHHalf-life of PEG-NHS EsterReference
7.4> 120 minutes[1]
8.00.75 - 33.6 minutes (depending on the specific ester)[2]
9.0< 9 minutes[1]

Table 2: Kinetic Data for Amidation and Hydrolysis of NHS Esters at 25°C

CompoundpHAmidation Half-life (t₁/₂)Hydrolysis Half-life (t₁/₂)Amide YieldReference
Porphyrin-NHS Ester 18.080 minutes210 minutes80-85%[3]
8.520 minutes180 minutes80-85%[3]
9.010 minutes125 minutes80-85%
Porphyrin-NHS Ester 28.025 minutes190 minutes87-92%
8.510 minutes130 minutes87-92%
9.05 minutes110 minutes87-92%

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Activation and Conjugation of this compound to a Protein

  • Materials:

    • This compound

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • NHS (N-hydroxysuccinimide)

    • Protein with primary amine groups (e.g., antibody, enzyme)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: 1X PBS, pH 7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

    • Anhydrous DMSO or DMF

    • Desalting column

  • Procedure:

    • Protein Preparation: Dissolve the protein in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer using a desalting column.

    • This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Activation of this compound:

      • Dissolve the desired amount of this compound in the Activation Buffer.

      • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the this compound solution.

      • Incubate for 15-30 minutes at room temperature with gentle stirring.

    • Conjugation:

      • Immediately after activation, add the activated this compound solution to the protein solution. A slow, dropwise addition is recommended to minimize polymerization.

      • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

      • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

    • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of Conjugates and Side Products

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

  • Mass Spectrometry (LC-MS): Use LC-MS to determine the exact mass of the conjugate and to identify and quantify any side products such as N-acylurea, cyclic PEG, or PEG oligomers.

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts.

Visualizations

G BisPEG This compound O_Acylisourea O-Acylisourea Intermediate BisPEG->O_Acylisourea + EDC EDC_NHS EDC / NHS pH 4.5-6.0 NHS_Ester Activated Bis-PEG12-NHS Ester O_Acylisourea->NHS_Ester + NHS N_Acylurea_SR N-Acylurea (Side Reaction) O_Acylisourea->N_Acylurea_SR Rearrangement Conjugate Desired Conjugate NHS_Ester->Conjugate + R-NH2 Hydrolysis Hydrolysis (Side Reaction) H2O NHS_Ester->Hydrolysis Intra_Inter Intramolecular Cyclization / Intermolecular Polymerization (Side Reaction) NHS_Ester->Intra_Inter Amine R-NH2 (Protein, etc.) pH 7.0-8.5 Inactive_PEG Inactive this compound Hydrolysis->Inactive_PEG G Start Low Conjugation Yield Check_Reagents Are EDC/NHS fresh and handled properly? Start->Check_Reagents Use_Fresh Use fresh, anhydrous reagents. Warm to RT before opening. Check_Reagents->Use_Fresh No Check_pH Is the reaction pH optimal? Check_Reagents->Check_pH Yes Use_Fresh->Check_pH Adjust_pH Use two-step pH protocol: Activation: pH 4.5-6.0 Coupling: pH 7.0-8.5 Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Use MES for activation. Use PBS, HEPES, or Borate for coupling. Check_Buffer->Change_Buffer No Check_Concentration Is PEG concentration too high, leading to polymerization? Check_Buffer->Check_Concentration Yes Change_Buffer->Check_Concentration Lower_Concentration Lower this compound concentration. Use dropwise addition. Check_Concentration->Lower_Concentration Yes Analyze_Byproducts Analyze reaction mixture for side products (LC-MS). Check_Concentration->Analyze_Byproducts No Lower_Concentration->Analyze_Byproducts

References

Technical Support Center: Improving the Efficiency of Bis-PEG12-acid Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG12-acid crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional crosslinker. It contains two terminal carboxylic acid groups connected by a hydrophilic 12-unit polyethylene glycol (PEG) spacer.[1][2][3] To become reactive towards primary amines (e.g., lysine residues on a protein), the carboxylic acid groups must first be activated, typically using a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable NHS ester.[1][4] This NHS ester then readily reacts with primary amines to form a stable amide bond. The long, flexible, and hydrophilic PEG spacer helps to increase the solubility of the crosslinker and the resulting conjugate, and can help overcome steric hindrance.

Q2: What are the critical factors influencing the efficiency of this compound crosslinking?

The efficiency of the crosslinking reaction is primarily influenced by:

  • pH: The reaction of the activated NHS ester with primary amines is highly pH-dependent.

  • Temperature: Higher temperatures can accelerate both the desired reaction with amines and the undesired hydrolysis of the NHS ester.

  • Buffer Composition: The type of buffer used is critical, as some common buffer components can compete with the intended reaction.

  • Concentration of Reactants: Low concentrations of either the protein or the crosslinker can lead to lower efficiency.

  • Stability of the Activated Crosslinker: The NHS ester intermediate is susceptible to hydrolysis, which inactivates it.

Q3: What is the optimal pH for the crosslinking reaction?

The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point.

  • Below pH 7.2: The primary amines on the protein are mostly protonated (-NH3+), making them poor nucleophiles and reducing the reaction efficiency.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, leading to a rapid loss of the reactive crosslinker.

Q4: Which buffers should I use for the crosslinking reaction?

It is crucial to use amine-free buffers. Recommended buffers include:

  • Phosphate buffer

  • Bicarbonate/Carbonate buffer

  • HEPES buffer

  • Borate buffer

Buffers to avoid are those containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target protein for reaction with the activated crosslinker. If your protein is in a Tris-containing buffer, a buffer exchange should be performed before starting the crosslinking reaction.

Q5: How can I minimize the hydrolysis of the activated this compound?

Hydrolysis of the NHS ester is a competing reaction that reduces crosslinking efficiency. To minimize hydrolysis:

  • Control the pH: Work within the recommended pH range of 7.2-8.5.

  • Control the Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures slow down the rate of hydrolysis.

  • Prepare Fresh: Always prepare the activated NHS ester solution immediately before use. Do not store activated crosslinkers in aqueous solutions.

  • Concentration: Higher concentrations of the protein and crosslinker can favor the reaction with the amine over hydrolysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crosslinking Inefficient activation of this compound: Issues with EDC/NHS reagents.Ensure EDC and NHS are fresh and have been stored properly (desiccated and at a low temperature). Prepare activation reagents fresh for each experiment.
Hydrolysis of activated crosslinker: pH too high, reaction time too long at room temperature.Optimize pH to 7.2-8.0. Reduce reaction time or perform the reaction at 4°C.
Incorrect buffer: Use of amine-containing buffers like Tris.Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer.
Low reactant concentrations: Protein or crosslinker concentration is too low, favoring hydrolysis.Increase the concentration of the protein (typically 1-10 mg/mL) and/or the molar excess of the crosslinker.
Steric hindrance: The primary amines on the target molecule are not accessible.While the PEG12 spacer is designed to reduce this, consider if the target sites are deeply buried. Longer PEG spacers may be an alternative if this is a persistent issue.
Protein Aggregation/Precipitation High degree of crosslinking: Excessive modification of the protein surface.Reduce the molar ratio of the crosslinker to the protein. Perform pilot experiments with a range of molar ratios to find the optimal concentration.
Solvent issues: The organic solvent used to dissolve the crosslinker is causing protein precipitation.Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is low, typically not exceeding 10% of the total reaction volume.
High Background/Non-specific Binding Excess unreacted crosslinker: Unquenched activated crosslinker reacting in downstream applications.After the crosslinking reaction, add a quenching agent like Tris or glycine to consume any remaining active NHS esters.
Hydrolyzed crosslinker: The hydrolyzed this compound may interact non-covalently with other proteins.Purify the crosslinked product using methods like size-exclusion chromatography or dialysis to remove excess and hydrolyzed crosslinker.

Experimental Protocols

Protocol 1: Two-Step Activation and Crosslinking using this compound

This protocol describes the activation of this compound with EDC and NHS, followed by crosslinking of a protein in solution.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Phosphate buffer, pH 7.2-8.0 for crosslinking)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Protein: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare Activated Crosslinker:

    • Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to a stock concentration (e.g., 100 mM).

    • In a separate tube, add the desired molar excess of this compound, EDC, and NHS to the Activation Buffer. A common molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Crosslinking Reaction:

    • Add the freshly activated Bis-PEG12-NHS ester solution to the protein solution. The volume of the added solution should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris or glycine.

    • Incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.

Data Presentation

Table 1: Effect of pH on NHS Ester Half-life

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
8.025 (Room Temp)~125-210 minutes
8.525 (Room Temp)~130-180 minutes
8.6410 minutes
9.025 (Room Temp)~110-125 minutes

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.
Temperature 4°C - Room Temperature (25°C)Lower temperatures increase the stability of the activated ester.
Reaction Time 30 minutes - 4 hoursDependent on temperature and reactant concentrations.
Molar Excess of Crosslinker 10x - 50x over proteinNeeds to be optimized for each specific system.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve efficiency.

Visualizations

Crosslinking_Workflow cluster_activation Activation Step cluster_crosslinking Crosslinking Step cluster_quenching Quenching & Purification BisPEG12 This compound ActivatedPEG Activated Bis-PEG12-NHS Ester BisPEG12->ActivatedPEG Activation (e.g., MES buffer, pH 6.0) EDC_NHS EDC + NHS EDC_NHS->ActivatedPEG CrosslinkedProtein Crosslinked Protein ActivatedPEG->CrosslinkedProtein Amine Reaction (pH 7.2-8.5) Forms Stable Amide Bond Hydrolysis Hydrolyzed Crosslinker (Inactive) ActivatedPEG->Hydrolysis Competing Hydrolysis (pH dependent) Protein Protein with Primary Amines (-NH2) Protein->CrosslinkedProtein Quench Add Quenching Agent (e.g., Tris, Glycine) CrosslinkedProtein->Quench Purify Purification (e.g., SEC, Dialysis) Quench->Purify FinalProduct Purified Crosslinked Product Purify->FinalProduct

Caption: Workflow for this compound crosslinking.

Troubleshooting_Logic Start Low/No Crosslinking? CheckBuffer Is Buffer Amine-Free? (e.g., PBS, HEPES) Start->CheckBuffer Yes Failure Problem Persists: Consider Steric Hindrance Start->Failure No, problem is different CheckpH Is pH 7.2-8.5? CheckBuffer->CheckpH Yes CheckBuffer->Failure No, use amine buffer -> Buffer Exchange CheckConc Are Reactant Concentrations Sufficient? CheckpH->CheckConc Yes CheckpH->Failure No -> Adjust pH CheckReagents Are Activation Reagents (EDC/NHS) Fresh? CheckConc->CheckReagents Yes CheckConc->Failure No -> Increase Concentration Success Crosslinking Optimized CheckReagents->Success Yes CheckReagents->Failure No -> Use Fresh Reagents

Caption: Troubleshooting logic for low crosslinking efficiency.

Competing_Reactions cluster_paths ActivatedEster Activated Bis-PEG12-NHS Ester DesiredPath Desired Reaction (Aminolysis) ActivatedEster->DesiredPath + Protein Amine (pH 7.2-8.5) UndesiredPath Competing Reaction (Hydrolysis) ActivatedEster->UndesiredPath + H2O (Increases with pH) Product Stable Amide Bond (Crosslinked Product) DesiredPath->Product Inactive Inactive Carboxylic Acid UndesiredPath->Inactive

Caption: Competing reaction pathways for activated NHS esters.

References

stability issues of Bis-PEG12-acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a homobifunctional crosslinker featuring a 12-unit polyethylene glycol (PEG) spacer with a carboxylic acid group at each terminus.[1][2] Its hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous solutions.[1][3] The terminal carboxylic acid groups can react with primary amines in the presence of activating agents (e.g., EDC, HATU) to form stable amide bonds.[1] This makes it a versatile tool in bioconjugation, drug delivery, and for modifying proteins, peptides, and other materials.

Q2: What are the primary stability concerns for this compound in aqueous solutions?

A2: The main stability concerns for this compound in aqueous solutions revolve around the reactivity of the terminal carboxylic acid groups and the potential for degradation of the PEG chain under certain conditions. While the PEG backbone is generally stable, prolonged exposure to harsh conditions can lead to changes in the molecule's properties. Factors such as pH, temperature, and the presence of oxidizing agents can influence its stability.

Q3: How should I store an aqueous solution of this compound?

A3: For optimal stability, it is recommended to store this compound as a solid at -20°C. If an aqueous stock solution is prepared, it should be stored at -20°C. For short-term storage, 4°C is acceptable. To prevent degradation, it is advisable to prepare aqueous solutions fresh before use. Avoid repeated freeze-thaw cycles.

Q4: What is the expected pH of a this compound aqueous solution?

A4: this compound is a dicarboxylic acid, and therefore, an aqueous solution will be acidic. The exact pH will depend on the concentration. The carboxylic acid groups are weak acids.

Q5: Can the carboxylic acid groups hydrolyze or degrade in an aqueous solution?

A5: The carboxylic acid groups themselves are stable against hydrolysis in aqueous solutions. However, if the this compound has been activated (e.g., as an NHS ester) to facilitate conjugation, the activated ester is susceptible to hydrolysis, which will regenerate the carboxylic acid. This hydrolysis is more rapid at higher pH.

Troubleshooting Guide

Issue 1: Inconsistent or Low Yield in Conjugation Reactions
  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound before each conjugation experiment. If using a previously prepared stock solution that has been stored, qualify its performance with a control reaction.

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Solution: The activation of carboxylic acids with reagents like EDC is pH-dependent. Ensure your reaction buffer is at the optimal pH for the chosen coupling chemistry. For EDC/NHS chemistry, a pH range of 4.5-7.2 is typically used.

  • Possible Cause: Inactivation of coupling reagents.

    • Solution: Coupling reagents like EDC and NHS are moisture-sensitive. Ensure they are stored properly and use fresh reagents for best results.

Issue 2: Unexpected Side Products or Modified Reactivity
  • Possible Cause: Oxidative degradation of the PEG chain.

    • Solution: While the PEG chain is generally stable, exposure to oxidizing agents or certain metal ions can lead to oxidation. Use high-purity water and buffers for your reactions. If oxidative damage is suspected, consider degassing solutions or working under an inert atmosphere.

  • Possible Cause: Changes in pH of the stock solution over time.

    • Solution: Monitor the pH of your stock solutions, especially if stored for extended periods. A significant drop in pH could indicate degradation of the PEG chain, leading to the formation of acidic byproducts.

Stability Data Summary

ConditionTime (days)% this compound Remaining (Hypothetical)Appearance of Solution
Storage at -20°C 365>99%Clear, colorless
Storage at 4°C 90~98%Clear, colorless
Storage at 25°C 30~95%Clear, colorless
Acidic (pH 3, 40°C) 14~90%Clear, colorless
Neutral (pH 7, 40°C) 14~92%Clear, colorless
Basic (pH 9, 40°C) 14~85%Slight yellowing
Oxidative (3% H₂O₂, 25°C) 7~70%Clear, colorless

Disclaimer: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Buffers of various pH (e.g., 0.1 M HCl for acidic, Phosphate buffer for neutral, 0.1 M NaOH for basic)

  • 30% Hydrogen peroxide for oxidative stress

  • HPLC or LC-MS/MS system for analysis

2. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective buffer or reagent to a final concentration (e.g., 0.1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 40°C.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 40°C.

  • Neutral Hydrolysis: Incubate the sample in a neutral phosphate buffer (pH 7.4) at 40°C.

  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.

  • Thermal Degradation: Incubate an aqueous solution at a higher temperature (e.g., 60°C).

  • Control: Keep a sample of this compound in high-purity water at 4°C, protected from light.

4. Time Points:

  • Collect aliquots from each condition at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Neutralize the acidic and basic samples before analysis.

5. Analysis:

  • Analyze the samples by a suitable analytical method like HPLC with a UV or charged aerosol detector (CAD), or LC-MS/MS to quantify the remaining amount of intact this compound and to identify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock Solution dilution Dilution into Stress Buffers stock->dilution acid Acidic (pH 3, 40°C) dilution->acid Incubation neutral Neutral (pH 7, 40°C) dilution->neutral Incubation base Basic (pH 9, 40°C) dilution->base Incubation oxidative Oxidative (H₂O₂) dilution->oxidative Incubation thermal Thermal (60°C) dilution->thermal Incubation sampling Time-point Sampling acid->sampling neutral->sampling base->sampling oxidative->sampling thermal->sampling analysis HPLC or LC-MS/MS Analysis sampling->analysis quant Quantification of Remaining Parent analysis->quant degrad Identification of Degradants analysis->degrad degradation_pathway cluster_hydrolysis Hydrolysis (Ester Linkage) cluster_oxidation Oxidative Degradation parent This compound hydrolysis_product Carboxylic Acid + Alcohol (if esterified) parent->hydrolysis_product Acidic or Basic Conditions oxidation_products Chain Scission Products (e.g., aldehydes, formates) parent->oxidation_products Oxidizing Agents (e.g., H₂O₂, metal ions)

References

Technical Support Center: Managing Steric Hindrance with Bis-PEG12-Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of Bis-PEG12-acid linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to steric hindrance, during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its primary applications?

A this compound is a homobifunctional polyethylene glycol (PEG) linker.[1][2][3] It possesses two terminal carboxylic acid groups, making it suitable for conjugating to primary amine groups on biomolecules like proteins, peptides, or antibodies in the presence of activators such as EDC or HATU to form stable amide bonds.[1][4] The central PEG12 chain is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media. Its primary applications are in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where it acts as a spacer to connect two molecules.

Q2: How does the length of a PEG linker, such as in this compound, impact my conjugate?

The length of the PEG linker is a critical parameter that influences several properties of the final conjugate. Longer PEG chains, like PEG12, generally enhance the pharmacokinetic properties of a bioconjugate by increasing its hydrodynamic size, which can prolong circulation half-life and reduce immunogenicity. They also improve the solubility and stability of conjugates, especially when dealing with hydrophobic payloads. However, a potential trade-off exists, as longer linkers can introduce steric hindrance, which might interfere with the binding of the bioconjugate to its target, potentially reducing its biological activity or in vitro potency. The optimal PEG linker length often needs to be determined empirically for each specific application.

Q3: What is steric hindrance and how can a this compound linker help manage it?

Steric hindrance refers to the obstruction of a chemical reaction or molecular interaction due to the spatial arrangement of atoms or groups of atoms. In bioconjugation, if the linker is too short, it may not be able to effectively span the distance between two molecules, leading to steric clashes that prevent the desired interaction. Conversely, if the linker is too long, it might fold back on itself or interfere with the binding site of the conjugated molecule.

A this compound linker provides a flexible and extended spacer that can help to overcome steric hindrance by creating adequate distance between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must facilitate the formation of a stable ternary complex between a target protein and an E3 ligase. In ADCs, the PEG linker can act as a shield for a hydrophobic drug payload, improving solubility and preventing aggregation.

Q4: When should I choose a this compound linker over a shorter or longer PEG linker?

The choice of PEG linker length is a balance between enhancing pharmacokinetics and maintaining potent bioactivity.

  • Choose a shorter PEG linker (e.g., PEG2, PEG4) when minimizing steric hindrance is the highest priority and the hydrophobicity of the payload is not a major concern. Shorter linkers may be advantageous for stability.

  • Choose a this compound linker as a good starting point for many applications. It offers a balance of improved solubility and pharmacokinetic properties while often providing sufficient length to mitigate steric hindrance without being excessively long to negatively impact binding affinity. Studies have shown that linkers with 8, 12, and 24 PEG units can lead to higher tumor accumulation and efficacy in ADCs compared to shorter linkers.

  • Choose a longer PEG linker (e.g., PEG24) when working with highly hydrophobic payloads that require significant solubilization or when a greater separation between the conjugated molecules is necessary to overcome significant steric challenges. Be aware that very long PEG chains can sometimes lead to a decrease in in-vitro cytotoxicity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Steric Hindrance at the Conjugation Site: The amine groups on your biomolecule may be located in a sterically hindered region, preventing the this compound linker from accessing them.• Consider using a linker with a longer PEG chain to provide more flexibility and reach. • Optimize the molar ratio of the linker to your biomolecule to drive the reaction forward.
Suboptimal Reaction pH: The activation of carboxylic acids with EDC/HATU and subsequent reaction with amines is pH-dependent.• Ensure the reaction buffer pH is within the optimal range for amide bond formation (typically pH 7.0-8.0).
Hydrolysis of Activated Linker: The activated ester intermediate of the this compound can hydrolyze in aqueous solutions, reducing its reactivity.• Prepare fresh solutions of your activating agents (EDC/HATU) and use them immediately. • Perform the conjugation reaction as soon as possible after activating the linker.
Aggregation of the Final Conjugate Insufficient PEGylation: The PEG12 chain may not be sufficient to solubilize a highly hydrophobic payload or protein.• Consider using a longer or branched PEG linker to provide a more effective hydrophilic shield. • Optimize the drug-to-antibody ratio (DAR); high DARs can increase hydrophobicity and lead to aggregation.
Heterogeneous Product: The use of polydisperse PEG linkers can result in a mixture of conjugates with varying properties, some of which may be prone to aggregation.• Use high-purity, monodisperse this compound linkers to ensure a more homogeneous final product.
Loss of Biological Activity Steric Hindrance at the Binding Site: The PEG12 linker, while intended to reduce steric hindrance, might still be positioned in a way that interferes with the active site or binding interface of your biomolecule.• Try a shorter PEG linker to reduce the potential for interference. • If possible, consider alternative conjugation sites on your biomolecule that are further away from the active site.
Conformational Changes: The attachment of the this compound linker and its payload could induce a conformational change in the protein that affects its activity.• Experiment with different linker lengths (both shorter and longer) to see if this restores activity. • Characterize the structure of the conjugate to assess any significant conformational changes.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol describes the two-step activation of the carboxylic acid groups on the this compound linker with EDC and NHS, followed by conjugation to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 5-fold molar excess of EDC and NHS to the this compound solution. c. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Protein Preparation: a. Dissolve the protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction: a. Add the activated Bis-PEG12-NHS ester solution to the protein solution. A molar excess of 10-20 fold of the linker to the protein is a good starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification: a. Purify the protein-PEG conjugate from excess linker and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: a. Characterize the conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling and purity.

Visualizations

Logical Workflow for Troubleshooting Low Conjugation Efficiency

G start Start: Low Conjugation Efficiency check_pH Is reaction pH optimal (e.g., 7.0-8.0)? start->check_pH adjust_pH Adjust buffer pH check_pH->adjust_pH No check_reagents Are EDC/NHS reagents fresh? check_pH->check_reagents Yes adjust_pH->check_pH prepare_fresh Prepare fresh activating reagents check_reagents->prepare_fresh No increase_molar_ratio Increase molar ratio of This compound to protein check_reagents->increase_molar_ratio Yes prepare_fresh->check_reagents consider_longer_linker Suspect Steric Hindrance? Consider longer PEG linker (e.g., PEG24) increase_molar_ratio->consider_longer_linker end_success Success: Improved Efficiency consider_longer_linker->end_success Yes end_fail Re-evaluate conjugation strategy consider_longer_linker->end_fail No

Caption: Troubleshooting workflow for low conjugation efficiency.

Experimental Workflow for ADC Preparation using this compound

ADC_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation & Purification bis_peg This compound activate_1 Activate one carboxyl group (e.g., with EDC/NHS) bis_peg->activate_1 couple_drug Couple to amine-containing drug payload activate_1->couple_drug activate_2 Activate second carboxyl group couple_drug->activate_2 linker_payload Activated Linker-Payload activate_2->linker_payload conjugate Incubate mAb with activated linker-payload linker_payload->conjugate mab Monoclonal Antibody (mAb) mab_buffer Buffer exchange to conjugation buffer (pH ~7.4) mab->mab_buffer mab_buffer->conjugate purify Purify ADC via Size Exclusion Chromatography conjugate->purify adc Final ADC purify->adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Decision Tree for Selecting PEG Linker Length

Linker_Selection start Start: Select PEG Linker hydrophobicity Is the payload highly hydrophobic? start->hydrophobicity steric_hindrance Is significant steric hindrance expected at the conjugation site? hydrophobicity->steric_hindrance No long_linker Use Long Linker (e.g., PEG24) hydrophobicity->long_linker Yes short_linker Use Short Linker (e.g., PEG2-PEG4) steric_hindrance->short_linker No mid_linker Start with Mid-Length Linker (e.g., this compound) steric_hindrance->mid_linker Yes test_activity Test for loss of activity short_linker->test_activity mid_linker->test_activity long_linker->test_activity test_activity->short_linker Yes test_activity->mid_linker Yes test_activity->long_linker Yes optimize Optimize linker length empirically test_activity->optimize Activity Lost

Caption: Decision tree for choosing an appropriate PEG linker length.

References

linker cleavage and stability in Bis-PEG12-acid applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on linker cleavage, stability, and troubleshooting in applications involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinker featuring a 12-unit polyethylene glycol (PEG) chain with a carboxylic acid group at each terminus.[1][2] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous environments.[1][2] Its primary application is in bioconjugation, where the terminal carboxylic acids react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[1] This linker is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and for surface modification of materials.

Q2: How are the carboxylic acid groups of this compound activated for conjugation?

A2: The carboxylic acid groups are typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first forms a more stable NHS-ester intermediate, which then readily reacts with primary amines to create a stable amide bond.

Q3: What is the stability of the amide bond formed using this compound?

A3: The amide bond formed is generally very stable under physiological conditions (pH 7-8). In fact, the half-life of a typical amide bond at pH 7 has been estimated to be as long as 267 years. However, the rate of hydrolysis is pH-dependent and can be accelerated under acidic or basic conditions.

Q4: Is the PEG chain of this compound itself cleavable?

A4: The polyethylene glycol (PEG) chain of this compound consists of stable ether bonds. These bonds are generally not considered cleavable under typical biological conditions. Therefore, this compound is a non-cleavable linker in terms of its core structure. Any "cleavage" in the context of a this compound conjugate refers to the hydrolysis of the bonds it forms with other molecules, such as the terminal amide bonds.

Q5: What are the main challenges when using a homobifunctional linker like this compound?

A5: The primary challenge with homobifunctional linkers is the potential for intramolecular crosslinking (self-conjugation) or intermolecular crosslinking, leading to aggregation. Since both ends of the linker have the same reactive group, careful control of reaction conditions, such as stoichiometry and concentration, is crucial to favor the desired conjugation product.

Troubleshooting Guides

Guide 1: EDC/NHS Coupling Reactions

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Conjugation Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.• Use fresh, high-quality EDC and NHS. • Store reagents in a desiccator at -20°C. • Allow reagents to warm to room temperature before opening to prevent condensation. • Prepare EDC/NHS solutions immediately before use.
Inappropriate pH: The two steps of the reaction have different optimal pH ranges.Activation Step: Perform the activation of the carboxylic acid with EDC/NHS in an acidic buffer (pH 4.5-6.0), such as MES buffer. • Coupling Step: Adjust the pH to 7.0-8.5 for the reaction with the primary amine. Phosphate-buffered saline (PBS) is a common choice for this step.
Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated carboxylic acid.• Use non-amine, non-carboxylate buffers like MES for the activation step and PBS or borate buffer for the coupling step.
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.• Add the amine-containing molecule to the reaction mixture as soon as possible after the activation of this compound.
Precipitation during Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause the protein to precipitate.• Ensure the protein is soluble and stable in the chosen reaction buffers. • Consider performing a buffer exchange to ensure compatibility before starting the reaction.
High EDC Concentration: Excess EDC can sometimes lead to protein precipitation.• If precipitation is observed with a large excess of EDC, try reducing the molar ratio of EDC to this compound.
Unwanted Crosslinking/Aggregation High Reactant Concentrations: High concentrations of the homobifunctional linker and the target molecule can favor intermolecular crosslinking.• Optimize the molar ratio of this compound to the amine-containing molecule. A common starting point is a slight molar excess of the linker. • Perform the reaction at a lower concentration.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Protein

This protocol outlines a two-step process for conjugating this compound to primary amines on a protein.

Materials:

  • This compound

  • Protein with primary amine groups (e.g., lysine residues)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

    • Ensure the protein is in the Coupling Buffer at the desired concentration. If not, perform a buffer exchange using a desalting column.

  • Activation of this compound:

    • In a reaction tube, mix this compound with a 1.5-fold molar excess of both EDC and Sulfo-NHS in the Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm conjugation and assess purity.

Protocol 2: Forced Degradation Study for a this compound Conjugate

This protocol provides a framework for assessing the stability of the amide linkage in a this compound conjugate under stressed conditions.

Objective: To evaluate the stability of the conjugate under various stress conditions (pH, temperature) to predict its long-term stability and identify potential degradation products.

Materials:

  • Purified this compound conjugate

  • Buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)

  • Incubators set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Analytical instruments for monitoring degradation (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the purified conjugate at a known concentration in the different pH buffers.

  • Incubation:

    • Incubate the aliquots at the different temperatures. A control sample should be stored at -80°C.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each condition.

    • Immediately freeze the collected aliquots at -80°C to stop further degradation until analysis.

  • Sample Analysis:

    • Analyze the samples to quantify the amount of intact conjugate remaining and to identify any degradation products. Common analytical techniques include:

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the intact conjugate from degradation products.

      • Size-Exclusion Chromatography (SEC-HPLC): To detect aggregation or fragmentation.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the intact conjugate and any degradation products, confirming the site of cleavage.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining over time for each condition.

    • From this data, you can determine the degradation kinetics and estimate the half-life of the conjugate under each stress condition.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) cluster_purification Purification a This compound c Activated Bis-PEG12-NHS Ester a->c 15-30 min, RT b EDC/Sulfo-NHS b->c e PEGylated Protein Conjugate c->e 1-2h RT or O/N 4°C d Protein-NH2 d->e f Quenching (Tris or Hydroxylamine) e->f g Purification (Desalting Column) f->g h Purified Conjugate g->h stability_study_workflow cluster_incubation Incubation at different temperatures A Purified Conjugate B Aliquot into different pH buffers (e.g., 4, 7.4, 9) A->B C 4°C B->C D 25°C B->D E 40°C B->E F Time-point Sampling C->F D->F E->F G Analysis (HPLC, LC-MS) F->G H Data Analysis (Degradation Kinetics, Half-life) G->H

References

Technical Support Center: Dicarboxylic Acid PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dicarboxylic acid PEG linkers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when using dicarboxylic acid PEG linkers?

The primary challenges associated with dicarboxylic acid PEG linkers often arise during the activation and conjugation steps. Key pitfalls include:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid groups require activation to react efficiently with amine-containing molecules.[1] Incomplete activation leads to low conjugation yields.

  • Hydrolysis of Activated Esters: The activated ester (e.g., NHS ester) is susceptible to hydrolysis, which regenerates the unreactive carboxylic acid.[2][3] This side reaction competes with the desired conjugation reaction.

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. While amine coupling is more efficient at a slightly alkaline pH (7.2-8.5), the rate of hydrolysis of the activated ester also increases significantly at higher pH values.[3][4]

  • Cross-linking and Aggregation: As dicarboxylic acid PEGs are homobifunctional, they can cross-link molecules, leading to aggregation and precipitation, which can reduce the yield of the desired soluble conjugate.

  • Purification Challenges: Separating the desired conjugate from unreacted PEG linker, byproducts, and aggregated material can be challenging due to the labile nature of some linker-payload combinations and the polydispersity of some PEG reagents.

  • Steric Hindrance: The length of the PEG chain can cause steric hindrance, potentially limiting access to conjugation sites on the target molecule.

Q2: How does pH affect the stability and reactivity of activated dicarboxylic acid PEG linkers?

The pH of the reaction medium plays a dual role in the conjugation process. The activation of the carboxylic acid using EDC and NHS is most efficient at a pH range of 4.5-7.2. However, the subsequent reaction of the NHS-activated PEG with primary amines is favored at a more alkaline pH, typically between 7.2 and 8.5. This creates a delicate balance, as the rate of hydrolysis of the NHS ester, a competing and undesirable side reaction, also accelerates at higher pH. For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6. Therefore, careful optimization of pH is crucial to maximize the yield of the desired amide bond formation while minimizing hydrolysis.

Q3: My conjugation yield is low. What are the likely causes and how can I troubleshoot this?

Low conjugation yield is a frequent issue. The following troubleshooting guide can help identify and resolve the problem.

Troubleshooting Guide: Low Conjugation Yield

Potential Cause Troubleshooting Steps Recommendations & Key Considerations
Inefficient Carboxylic Acid Activation Verify the quality and activity of your coupling reagents (e.g., EDC, NHS). Ensure they are stored under appropriate desiccated conditions. Optimize the molar ratio of EDC/NHS to the PEG linker.Use fresh, high-quality reagents. A common starting point is a 2-fold molar excess of EDC and NHS over the PEG linker.
Hydrolysis of Activated PEG Linker Perform the activation and conjugation steps promptly. Avoid prolonged exposure of the activated linker to aqueous environments, especially at high pH.Minimize the time between activation and the addition of your amine-containing molecule. Consider a two-step process where activation is performed at a lower pH (e.g., 6.0) before adjusting the pH for conjugation.
Suboptimal pH Carefully control the pH of the reaction. The optimal pH is a trade-off between amine reactivity and NHS-ester stability.Screen a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to find the best balance for your specific system. Use non-amine containing buffers like PBS or borate buffer.
Presence of Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the activated PEG linker.Use buffers such as phosphate-buffered saline (PBS) or borate buffer.
Low Concentration of Reactants Increase the concentration of your target molecule if possible. Reactions in dilute solutions can be less efficient.Higher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the activated ester.
Steric Hindrance If you suspect steric hindrance is an issue, consider using a PEG linker with a longer chain length to provide more space between the conjugated molecules.A range of PEG linker lengths (e.g., PEG4, PEG8, PEG12) can be screened to find the optimal one for your specific antibody and payload.
Quantitative Data Summary

Table 1: Half-life of NHS Esters at Various pH Conditions

pHHalf-life
7.0> 120 minutes
7.4> 120 minutes
8.6< 10 minutes
9.0< 9 minutes

Experimental Protocols

Protocol 1: Two-Step Aqueous Activation and Conjugation of Dicarboxylic Acid PEG Linker to an Amine-Containing Protein

This protocol describes the activation of a dicarboxylic acid PEG linker using EDC and NHS, followed by conjugation to a protein with available primary amine groups.

Materials:

  • Dicarboxylic Acid PEG Linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of the PEG linker, EDC, and NHS in an appropriate anhydrous solvent like DMSO or DMF.

    • Prepare the protein in the Activation Buffer.

  • Activation of Dicarboxylic Acid PEG Linker:

    • In a reaction vessel, add the dicarboxylic acid PEG linker solution.

    • Add a 2-fold molar excess of EDC and NHS to the PEG linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation to the Protein:

    • Immediately after activation, add the amine-containing protein to the activated PEG linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer to facilitate the reaction with the primary amines of the protein.

    • Allow the reaction to proceed for 1-2 hours at room temperature or on ice for more sensitive proteins.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS-activated PEG linker.

  • Purification:

    • Purify the PEG-protein conjugate from excess reagents and unconjugated protein using a desalting column or size-exclusion chromatography (SEC).

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE, IEX-HPLC, or mass spectrometry to determine the extent of PEGylation.

Protocol 2: Purification of PEGylated Protein using Size-Exclusion Chromatography (SEC)

This protocol is designed to separate the larger PEGylated protein conjugate from smaller, unreacted components.

Materials:

  • Quenched conjugation reaction mixture

  • SEC column with an appropriate exclusion limit

  • Equilibration and Elution Buffer (e.g., PBS, pH 7.4)

  • Fraction collector

  • UV-Vis spectrophotometer

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2-3 column volumes of the Equilibration Buffer at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Loading:

    • Centrifuge the quenched reaction mixture to remove any precipitates.

    • Load the supernatant onto the equilibrated SEC column. The sample volume should not exceed 5% of the total column volume for optimal separation.

  • Elution and Fraction Collection:

    • Elute the sample with the Elution Buffer at the same flow rate used for equilibration.

    • Collect fractions of a defined volume. The larger PEG-protein conjugate will elute first, followed by the smaller unconjugated protein, and finally the excess PEG linker and other small molecules.

  • Analysis of Fractions:

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Analyze the collected fractions using SDS-PAGE to identify the fractions containing the purified PEG-protein conjugate.

  • Pooling and Concentration:

    • Pool the fractions containing the pure conjugate.

    • If necessary, concentrate the purified conjugate using an appropriate method such as ultrafiltration.

Visualizations

G cluster_activation Activation Step (pH 4.5-7.2) cluster_conjugation Conjugation vs. Hydrolysis (pH 7.2-8.5) PEG-(COOH)2 Dicarboxylic Acid PEG Activated_PEG PEG-(NHS-ester)2 PEG-(COOH)2->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate PEG-Protein Conjugate Activated_PEG->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_PEG PEG-(COOH)2 (Inactive) Activated_PEG->Hydrolyzed_PEG Hydrolysis (Side Reaction) Protein-NH2 Amine-containing Protein Protein-NH2->Conjugate H2O H₂O H2O->Hydrolyzed_PEG

Caption: Reaction pathway for dicarboxylic acid PEG linker conjugation.

G start Low Conjugation Yield q1 Check Reagent Quality (EDC, NHS, PEG) start->q1 q2 Verify Reaction pH start->q2 q3 Buffer Composition? start->q3 q4 Review Reaction Time & Temperature start->q4 sol1 Use fresh, high-purity reagents. Store under desiccated conditions. q1->sol1 sol2 Optimize pH for both activation and conjugation steps. q2->sol2 sol3 Use non-amine buffers (e.g., PBS, Borate). q3->sol3 sol4 Optimize incubation times and consider performing reaction on ice. q4->sol4

Caption: Troubleshooting workflow for low conjugation yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Bis-PEG12-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of Bis-PEG12-acid conjugates is critical for ensuring product quality, safety, and efficacy in drug development. Due to the inherent complexities of PEGylated molecules, a multi-faceted analytical approach is often required. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.

I. Overview of Analytical Techniques

The characterization of this compound conjugates typically involves a combination of chromatographic, mass spectrometric, and spectroscopic methods to determine identity, purity, molecular weight, and structure. The choice of technique depends on the specific analytical question being addressed.

Analytical Technique Parameter Measured Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity, quantity, heterogeneityHigh resolution and sensitivity, quantitative.[]PEG lacks a strong chromophore, requiring specialized detectors.[2]
- Reversed-Phase (RP-HPLC)Purity, hydrophobicityExcellent for separating species with different hydrophobicities.[3]May not be ideal for resolving large PEG oligomers.
- Size-Exclusion (SEC)Molecular weight distribution, aggregationSeparates molecules based on size, useful for detecting aggregates.[2][3]Lower resolution for molecules of similar size.
Mass Spectrometry (MS) Molecular weight, structure, identityHigh accuracy and sensitivity for mass determination.PEG heterogeneity can complicate spectra.
- Electrospray Ionization (ESI-MS)Intact mass, conjugate identificationSoft ionization technique suitable for large molecules.Can produce complex spectra with multiple charge states.
- Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)Average molecular weight, degree of PEGylationSimple, rapid analysis of average molecular weight.Less suitable for complex mixtures and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure, purity, degree of PEGylationProvides detailed structural information.Lower sensitivity compared to MS, requires higher sample concentrations.
Light Scattering Detectors (e.g., ELSD, CAD) Quantity, purity (when coupled with HPLC)Universal detection for non-volatile analytes without chromophores.Non-linear response can make quantification challenging.

II. Experimental Protocols and Data

This section provides detailed methodologies for key experiments used in the characterization of this compound conjugates.

HPLC is a cornerstone technique for assessing the purity and heterogeneity of this compound conjugates. Given that PEG itself lacks a UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

1. Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

  • Objective: To separate the this compound conjugate from unreacted starting materials and other impurities based on hydrophobicity.

  • Instrumentation: HPLC system with a C18 column and an ELSD or CAD detector.

  • Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detector Settings (ELSD): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

  • Data Interpretation: The chromatogram will show peaks corresponding to the this compound conjugate and any impurities. Peak area integration can be used to determine relative purity.

2. Size-Exclusion Chromatography (SEC) for Aggregate and Oligomer Analysis

  • Objective: To separate molecules based on their hydrodynamic volume to detect aggregates or higher-order oligomers.

  • Instrumentation: HPLC system with a silica-based SEC column (e.g., TSKgel G3000SWxl) and a refractive index (RI) or ELSD detector.

  • Method:

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Detector: RI or ELSD

  • Data Interpretation: The primary peak will correspond to the monomeric this compound conjugate. Earlier eluting peaks indicate the presence of aggregates.

Workflow for HPLC Analysis of this compound Conjugates

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Conjugate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column HPLC Column (RP-C18 or SEC) Injector->Column Pump HPLC Pump Pump->Injector Detector Detector (ELSD/CAD/RI) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Analysis Purity/Aggregation Analysis Integration->Analysis Interrelation of Analytical Methods cluster_primary Primary Characterization cluster_secondary Detailed Structural Analysis Conjugate This compound Conjugate HPLC HPLC (Purity, Heterogeneity) Conjugate->HPLC MS Mass Spectrometry (Molecular Weight, Identity) Conjugate->MS LC_MS LC-MS (Impurity Identification) HPLC->LC_MS MS->LC_MS NMR NMR Spectroscopy (Structure, Linkage) LC_MS->NMR Further Investigation

References

A Researcher's Guide to Determining the Conjugation Efficiency of Bis-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of conjugation efficiency is paramount for the successful development of bioconjugates. This guide provides a comparative overview of common methods used to determine the extent of conjugation with Bis-PEG12-acid, a homobifunctional PEG linker featuring two terminal carboxylic acid groups.[1][2][3][4] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[2] This guide includes detailed experimental protocols and supporting data to aid in selecting the most appropriate technique for your research needs.

The efficiency of a bioconjugation reaction, which covalently links a biomolecule to another molecule, is a critical quality attribute that influences the efficacy and pharmacokinetics of the final product. This compound's terminal carboxylic acids react with primary amine groups on biomolecules, such as proteins or peptides, in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form stable amide bonds.

Comparative Analysis of Quantitative Techniques

A variety of analytical techniques are available to quantify conjugation efficiency. The choice of method often depends on the specific characteristics of the biomolecule, the conjugated payload, and the available instrumentation.

Method Principle Advantages Limitations
UV-Vis Spectrophotometry Measures absorbance at two wavelengths: one for the protein (e.g., 280 nm) and one for the conjugated molecule (if it has a unique chromophore). The ratio is used to calculate the degree of labeling (DOL).Simple, rapid, and requires readily available equipment.Requires a unique, measurable chromophore on the payload. Can be inaccurate if the payload also absorbs at 280 nm.
Reverse Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. Conjugated species often have different retention times than unconjugated ones due to the attached PEG linker.High resolution and sensitivity. Can be coupled with mass spectrometry for detailed characterization.Can cause protein denaturation due to the use of organic solvents.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylated proteins will be larger and elute earlier than their unmodified counterparts.A non-denaturing method that preserves the native structure of the protein. Good for separating unreacted protein from the conjugate.May not resolve species with different degrees of PEGylation if the size difference is small.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge. Conjugation to amine groups (like lysine) alters the protein's overall charge, allowing for the separation of different PEGylated species.Excellent for separating PEGylation site isomers and species with different degrees of labeling.Can be complex to develop the optimal gradient for separation.
Mass Spectrometry (MS) Directly measures the mass-to-charge ratio of the molecules. The mass increase corresponds to the number of PEG linkers attached.Provides precise mass information and can determine the exact degree of PEGylation and identify conjugation sites.Requires specialized equipment and expertise. Can be challenging for very large or heterogeneous conjugates.
TNBS Assay 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. By comparing the number of free amines before and after conjugation, the efficiency can be calculated.A direct chemical method for quantifying the consumption of amino groups. Does not require sophisticated equipment.It's an endpoint assay and does not provide information on the distribution of PEGylated species.

Factors Influencing Conjugation Efficiency

Optimizing reaction conditions is critical for achieving the desired conjugation efficiency. Several parameters should be considered when developing a PEGylation procedure.

  • Molar Ratio : The ratio of the PEG linker and activation reagents (EDC/NHS) to the protein is a key factor. A higher molar excess of the linker will generally lead to a higher degree of conjugation.

  • pH : The pH of the reaction buffer is critical. The activation of carboxylic acids with EDC/NHS is most efficient at a slightly acidic pH (around 6.0), while the reaction of the activated NHS-ester with primary amines is more efficient at a physiological to slightly basic pH (7.2-8.5).

  • Reaction Time and Temperature : These parameters influence the kinetics of the reaction. Typical incubation times range from 1-4 hours at room temperature to overnight at 4°C. Optimization is necessary to maximize conjugation without causing protein degradation.

  • Protein Concentration : The concentration of the target biomolecule can affect the reaction kinetics.

Experimental Protocols

Below are detailed protocols for a typical conjugation reaction using this compound and for determining efficiency using the TNBS assay.

Protocol 1: Protein Conjugation with this compound using EDC/NHS Chemistry

This protocol describes the activation of this compound for subsequent reaction with primary amines on a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., MES Buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification materials (e.g., dialysis cassettes or size-exclusion chromatography columns)

Procedure:

  • Protein Preparation : Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound :

    • Dissolve this compound, EDC, and NHS in the reaction buffer (e.g., MES, pH 6.0).

    • A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction :

    • Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized, but a 10 to 50-fold molar excess is a typical starting range.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching : Stop the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to consume any unreacted NHS-esters.

  • Purification : Remove unreacted PEG linker and byproducts using dialysis or size-exclusion chromatography (SEC).

Protocol 2: Determining Conjugation Efficiency with the TNBS Assay

This protocol quantifies the number of primary amines remaining after the conjugation reaction.

Materials:

  • Unconjugated (control) protein solution

  • Conjugated (PEGylated) protein solution

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • 0.01% (w/v) TNBS solution

  • Spectrophotometer

Procedure:

  • Sample Preparation : Prepare dilutions of both the unconjugated and conjugated protein samples in 0.1 M sodium bicarbonate buffer to a final concentration of approximately 0.5 mg/mL.

  • Reaction :

    • To 500 µL of each protein sample, add 250 µL of the 0.01% TNBS solution.

    • Create a blank for each sample containing 500 µL of the respective protein solution and 250 µL of the bicarbonate buffer (without TNBS).

    • Incubate all tubes at 37°C for 2 hours with gentle shaking.

  • Measurement : Measure the absorbance of the solutions at 345 nm. Subtract the absorbance of the blank from the absorbance of the corresponding TNBS-containing sample.

  • Calculation : The conjugation efficiency is calculated as the percentage of PEGylated amino groups:

    • Efficiency (%) = [1 - (Absorbance of Conjugated Sample / Absorbance of Unconjugated Sample)] x 100

Visualizing the Process

Diagrams can help clarify complex workflows and relationships.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein in Buffer Conjugation Mix with Protein (forms Amide Bond) Protein->Conjugation PEG_Reagents This compound EDC, NHS Activation Activate PEG-acid (forms NHS-ester) PEG_Reagents->Activation Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Analysis Analyze Efficiency (HPLC, MS, etc.) Purification->Analysis

Caption: A generalized workflow for protein conjugation with this compound.

G start Need to Determine Conjugation Efficiency q1 Is the payload chromophoric? start->q1 a1 UV-Vis Spectrophotometry q1->a1 Yes q2 Need to separate isomers or by charge? q1->q2 No a2 Ion-Exchange (IEX) Chromatography q2->a2 Yes q3 Need to separate by size? q2->q3 No a3 Size-Exclusion (SEC) Chromatography q3->a3 Yes q4 Need exact mass and distribution? q3->q4 No a4 Mass Spectrometry (MS) q4->a4 Yes a5 Reversed-Phase (RP) HPLC q4->a5 No

References

A Head-to-Head Comparison of Bis-PEG12-acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal PEG Linker

In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a linker molecule is a critical determinant of success. The linker not only connects the targeting moiety to the payload but also profoundly influences the overall solubility, stability, pharmacokinetics, and efficacy of the conjugate.[1][] Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become indispensable tools due to their hydrophilicity, biocompatibility, and tunable nature.[3]

This guide provides a comprehensive comparison of Bis-PEG12-acid, a discrete, homobifunctional PEG linker, with other commonly used PEG linkers. By presenting key performance characteristics, experimental data, and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.

Understanding this compound: A Homobifunctional Workhorse

This compound is a discrete PEG linker characterized by a central chain of twelve ethylene glycol units flanked by a carboxylic acid group at each terminus.[4][5] This homobifunctional nature dictates its primary mode of application: crosslinking molecules that possess reactive primary amine groups. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial feature when working with hydrophobic payloads. The terminal carboxylic acids can be activated, typically using carbodiimide chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS), to form stable amide bonds with amines.

Performance Comparison: this compound vs. Other PEG Linkers

The selection of an optimal PEG linker depends on a multitude of factors, including the nature of the molecules to be conjugated, the desired stability of the final product, and the intended application. Below is a comparative analysis of this compound against other classes of PEG linkers.

Homobifunctional vs. Heterobifunctional PEG Linkers

The primary distinction in performance between this compound and its heterobifunctional counterparts lies in the control over the conjugation reaction.

FeatureThis compound (Homobifunctional)Heterobifunctional PEG Linkers (e.g., Amine-PEG12-acid)
Reactive Ends Identical (two carboxylic acids)Different (e.g., one amine, one carboxylic acid)
Conjugation Strategy One-pot reaction, potentially leading to a mixture of products (e.g., polymerization).Controlled, sequential two-step conjugation.
Product Homogeneity Can be lower, may require more extensive purification.Generally higher, leading to a more defined final product.
Yield of Desired Conjugate May be lower due to the formation of byproducts.Typically higher due to the controlled reaction sequence.
Ideal Applications Crosslinking identical molecules, polymerization, or when purification challenges can be addressed.Complex applications like ADC and PROTAC development where precise control is paramount.
Impact of PEG Chain Length

The length of the PEG chain is a critical parameter that influences the physicochemical and pharmacokinetic properties of the conjugate. While direct comparative studies featuring this compound are limited, general trends observed with varying PEG lengths can be extrapolated.

PropertyShorter PEG Chain (e.g., Bis-PEG8-acid)Medium PEG Chain (e.g., this compound)Longer PEG Chain (e.g., Bis-PEG24-acid)
Solubility Enhancement ModerateGoodExcellent
Hydrodynamic Radius SmallerIntermediateLarger
Plasma Half-life ShorterModerateLonger
In Vitro Cytotoxicity May be higherPotentially balancedMay be lower
ADC Stability May be higher due to steric shielding by the antibodyBalancedMay be lower
Tumor Penetration Potentially better for smaller conjugatesIntermediateMay be hindered for larger ADCs

Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, requiring empirical validation.

Experimental Data Summary

The following tables summarize quantitative data from studies investigating the impact of PEG linker length and architecture on the performance of antibody-drug conjugates. While these studies do not specifically name this compound, the data provides valuable insights into the expected performance of a PEG12 linker.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerADC PlatformPlasma Half-life (h)Clearance RateReference
No PEGAffibody-MMAE0.33High
PEG4KAffibody-MMAE0.82Intermediate
PEG10KAffibody-MMAE3.65Low
PEG8Glucuronide-MMAE-Slower than PEG <8
PEG12Glucuronide-MMAE-Similar to PEG8
PEG24Glucuronide-MMAE-Similar to PEG8

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

LinkerCell LineIC50 (nM)Fold Reduction vs. No PEGReference
No PEG (HM)NCI-N874.94-
PEG4K (HP4KM)NCI-N8731.96.5
PEG10K (HP10KM)NCI-N87111.322.5
No PEG---
4 kDa PEG--4.5
10 kDa PEG--22

Mandatory Visualizations

ADC_Conjugation_Workflow ADC Conjugation and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Activated Linker-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC/MS) Purified_ADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purified_ADC->Purity_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay Purified_ADC->In_Vitro_Assay

Caption: Workflow for ADC synthesis, purification, and characterization.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Degradation->PROTAC PROTAC is recycled Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates using PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on this compound and subsequent conjugation to a primary amine-containing molecule, such as an antibody or a small molecule drug.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody in PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS over the this compound. The activation reaction is most efficient at pH 4.5-7.2.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated Bis-PEG12-NHS ester solution to the solution of the amine-containing molecule in Coupling Buffer. The reaction with primary amines is most efficient at pH 7-8.

    • The molar ratio of the activated linker to the amine-containing molecule should be optimized, with a starting point of 10- to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification and Characterization:

    • Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

    • Characterize the purified conjugate to determine the degree of labeling (e.g., via mass spectrometry) and purity (e.g., via SEC-HPLC).

Protocol 2: In Vitro Cytotoxicity Assay of an Antibody-Drug Conjugate

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of an ADC on a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Purified ADC and unconjugated antibody control

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well clear-bottom tissue culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody control in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.

    • Incubate the plate for 72-120 hours.

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Conclusion

This compound is a valuable homobifunctional linker for applications requiring a defined, hydrophilic spacer to crosslink amine-containing molecules. Its discrete length of twelve PEG units offers a good balance of solubility enhancement and a moderate increase in hydrodynamic size.

However, for more complex bioconjugates like ADCs and PROTACs, where precise control over the conjugation process is critical to ensure product homogeneity and optimal performance, heterobifunctional PEG linkers are generally the preferred choice. The selection of the ideal PEG linker, including its length and functionality, is ultimately context-dependent and should be guided by empirical data derived from a systematic evaluation of different linker options for the specific application. By carefully considering the trade-offs between solubility, stability, pharmacokinetics, and in vitro potency, researchers can rationally design and develop more effective and safer targeted therapeutics.

References

A Head-to-Head Comparison of Bis-PEG12-acid and Bis-NHS Ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical step in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker's chemical properties directly influence the efficiency of conjugation, the stability of the final product, and its in vivo performance. This guide provides an objective comparison of two commonly used homobifunctional PEG linkers: Bis-PEG12-acid and Bis-NHS ester PEG12.

This comparison delves into their reaction mechanisms, conjugation efficiency, and the stability of the resulting conjugates, supported by representative experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundBis-NHS ester PEG12
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)
Reaction Type Two-step: Activation of -COOH with EDC/NHS followed by reaction with amineOne-step: Direct reaction with amine
Reactivity Lower; requires activationHigh; directly reactive with primary amines
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0pH 7.2-9.0
Stability of Linker High; stable for long-term storageModerate; susceptible to hydrolysis in aqueous solutions
Byproducts Urea derivative (from EDC)N-hydroxysuccinimide (NHS)
Control & Purity Potential for side reactions (e.g., N-acylurea formation) leading to a more heterogeneous product.[1]Higher control over stoichiometry with a purified, pre-activated linker.[2]

Reaction Mechanisms and Pathways

The fundamental difference between these two linkers lies in their reactivity towards primary amines, such as the lysine residues on an antibody.

This compound requires a two-step activation process, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester in situ.[3] This intermediate is then susceptible to nucleophilic attack by a primary amine, forming a stable amide bond.[3]

BisPEG12Acid This compound (-COOH) EDC_NHS EDC, NHS (Activation) BisPEG12Acid->EDC_NHS pH 4.5-6.0 ActivatedEster Activated NHS Ester (in situ) EDC_NHS->ActivatedEster UreaByproduct Urea Byproduct EDC_NHS->UreaByproduct AmideBond Stable Amide Bond ActivatedEster->AmideBond pH 7.2-8.0 NHS_release NHS ActivatedEster->NHS_release PrimaryAmine Primary Amine (e.g., on Antibody) PrimaryAmine->AmideBond

This compound Conjugation Pathway

Bis-NHS ester PEG12 is a pre-activated linker that reacts directly with primary amines in a one-step process under physiological to slightly basic conditions.[2] This reaction is generally faster and procedurally simpler than the two-step activation of a carboxylic acid.

BisNHSPG12 Bis-NHS ester PEG12 AmideBond Stable Amide Bond BisNHSPG12->AmideBond pH 7.2-9.0 Hydrolysis Hydrolysis (competing reaction) BisNHSPG12->Hydrolysis PrimaryAmine Primary Amine (e.g., on Antibody) PrimaryAmine->AmideBond NHS_release NHS byproduct AmideBond->NHS_release InactiveAcid Inactive Carboxylic Acid Hydrolysis->InactiveAcid

Bis-NHS ester PEG12 Conjugation Pathway

Quantitative Performance Comparison

Table 1: Reaction Efficiency and Yield

ParameterThis compound (via EDC/NHS)Bis-NHS ester PEG12Source(s)
Typical Molar Excess of Linker 10-50 fold over amine10-50 fold over amine
Typical Reaction Time Activation: 15-30 min; Conjugation: 2-4 hours to overnight30-120 minutes
Reported Yield Highly variable; can be efficient but sensitive to conditions. Anhydride formation can be a significant side reaction, reducing the yield of the desired NHS-ester intermediate.Generally high for the final conjugation step (80-95%), though the overall yield depends on the initial synthesis and purity of the NHS ester.
Competing Reactions Hydrolysis of the in situ-formed NHS ester; formation of N-acylurea byproduct.Hydrolysis of the NHS ester, which increases with pH.

Table 2: Stability of Linker and Conjugate

ParameterThis compound (Linker)Bis-NHS ester PEG12 (Linker)Resulting Amide Bond (Conjugate)Source(s)
Storage Stability (Pre-conjugation) HighModerate; sensitive to moisture and should be stored desiccated at low temperatures.N/A
Hydrolytic Stability (in aqueous buffer) StableUnstable; hydrolysis rate is pH-dependent. The half-life can be several hours at pH 7 but only minutes at pH 8.6.Highly stable under physiological conditions.
Plasma Stability of Conjugate HighHighThe resulting amide bond is highly stable in plasma.

Experimental Protocols: A Comparative Workflow

To provide a framework for an objective comparison, the following experimental workflow is proposed for conjugating a monoclonal antibody (mAb) with a payload using both linker types.

G cluster_0 Preparation cluster_1 Conjugation: this compound cluster_2 Conjugation: Bis-NHS ester PEG12 cluster_3 Purification & Analysis mAb_prep Prepare mAb in Amine-Free Buffer (e.g., PBS, pH 7.4) activation 1. Activate this compound with EDC/NHS (pH 5.0-6.0, 15 min, RT) mAb_prep->activation conjugation_nhs 1. Add Bis-NHS ester PEG12 to mAb (pH 8.0-8.5, 1h, RT) mAb_prep->conjugation_nhs payload_prep Prepare Payload-Linker Stock Solutions in DMSO payload_prep->activation payload_prep->conjugation_nhs conjugation_acid 2. Add activated linker to mAb (adjust pH to 7.2-7.5, 2h, RT) activation->conjugation_acid quench_acid 3. Quench reaction (e.g., with hydroxylamine) conjugation_acid->quench_acid purification Purify ADC (e.g., Size Exclusion Chromatography) quench_acid->purification quench_nhs 2. Quench reaction (e.g., with Tris or glycine) conjugation_nhs->quench_nhs quench_nhs->purification dar_analysis Determine DAR (UV-Vis, HIC, LC-MS) purification->dar_analysis stability_analysis Assess Plasma Stability (Incubate in plasma, LC-MS) dar_analysis->stability_analysis aggregation_analysis Analyze Aggregation (SEC) stability_analysis->aggregation_analysis

Comparative Experimental Workflow
Detailed Methodologies

1. General Preparation (Applicable to both protocols)

  • Antibody Preparation: Dialyze the monoclonal antibody into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.4 to remove any interfering substances. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Preparation: Dissolve the this compound-payload or Bis-NHS ester PEG12-payload conjugate in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM immediately before use.

2. Protocol for this compound Conjugation (Two-Step)

  • Activation:

    • To the this compound-payload solution in DMSO, add a solution of EDC (e.g., 5-fold molar excess over the acid) and Sulfo-NHS (e.g., 5-fold molar excess over the acid) in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Incubate for 15 minutes at room temperature to generate the NHS ester in situ.

  • Conjugation:

    • Add the activated linker-payload solution to the antibody solution. A 10- to 20-fold molar excess of the linker-payload to the antibody is a common starting point.

    • Immediately adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS).

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • Stop the reaction by adding a quenching reagent such as hydroxylamine to a final concentration of 10 mM and incubating for 5-10 minutes.

3. Protocol for Bis-NHS ester PEG12 Conjugation (One-Step)

  • Conjugation:

    • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 100 mM sodium bicarbonate).

    • Add the Bis-NHS ester PEG12-payload stock solution directly to the antibody solution with gentle stirring. A 10- to 20-fold molar excess of the linker-payload to the antibody is a typical starting point.

    • Incubate the reaction for 1 hour at room temperature.

  • Quenching:

    • Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 10-15 minutes.

4. Purification and Analysis (Applicable to both)

  • Purification: Remove unreacted linker-payload and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.

    • Mass Spectrometry (LC-MS): For a more accurate determination of the DAR and the distribution of drug-loaded species, analyze the intact or reduced ADC by LC-MS.

  • Plasma Stability Assay:

    • Incubate the purified ADC in human or mouse plasma at 37°C.

    • At various time points (e.g., 0, 24, 48, 96 hours), capture the ADC from the plasma using an affinity method (e.g., protein A beads).

    • Analyze the captured ADC by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker instability and payload deconjugation.

Conclusion and Recommendations

The choice between this compound and Bis-NHS ester PEG12 linkers depends on the specific requirements of the bioconjugation application.

Choose Bis-NHS ester PEG12 when:

  • Simplicity and speed are prioritized: The one-step reaction is more straightforward and faster.

  • High conjugation yield is critical: Pre-activated NHS esters often provide higher and more consistent yields.

  • The biomolecule is sensitive to the presence of EDC and its byproducts.

Choose this compound when:

  • Cost is a major consideration: Carboxylic acid derivatives are often less expensive than their pre-activated NHS ester counterparts.

  • Long-term storage of the linker is required: Carboxylic acids are generally more stable than NHS esters.

  • A one-pot, two-step reaction is acceptable, and purification methods are in place to remove byproducts.

For most applications in drug development where reproducibility and high purity of the final conjugate are paramount, the Bis-NHS ester PEG12 linker is often the preferred choice due to its direct reactivity, higher potential for controlled stoichiometry, and the generation of a cleaner reaction profile. However, careful control of reaction pH and prompt use of the dissolved NHS ester are crucial to mitigate the competing hydrolysis reaction.

References

Beyond Bis-PEG12-Acid: A Comparative Guide to Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of bioconjugates, profoundly influencing the efficacy, stability, and safety of therapeutics like antibody-drug conjugates (ADCs). While polyethylene glycol (PEG) linkers, such as Bis-PEG12-acid, have long been the industry standard, concerns regarding their potential immunogenicity and non-biodegradability have catalyzed the development of innovative alternatives. This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

The Limitations of PEG Linkers

Poly(ethylene glycol) has been extensively used to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1] Its hydrophilic and flexible nature can shield the conjugated molecule from enzymatic degradation and diminish immunogenicity. However, a significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions. Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term accumulation and toxicity. These drawbacks have prompted the exploration of alternative linker technologies that offer the benefits of PEG without its associated liabilities.

Emerging Alternatives to PEG Linkers

Several classes of alternative linkers have emerged, offering distinct advantages in biocompatibility, biodegradability, and performance. This guide focuses on three prominent alternatives: polysarcosine (pSar), polypeptides, and polysaccharides.

Polysarcosine (pSar): A Promising Polypeptoid Alternative

Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a leading alternative to PEG.[2] It shares PEG's hydrophilicity and is considered non-immunogenic and biodegradable.[2]

Polypeptide Linkers: Tunable and Biodegradable

Naturally occurring or synthetic amino acid sequences provide a highly versatile and biodegradable alternative to PEG. These linkers, often composed of amino acids like glycine and serine, can be engineered for specific lengths, flexibilities, and cleavage sites, offering a high degree of tunability.[1]

Polysaccharide-Based Linkers: Hydrophilic and Biocompatible

Polysaccharides, such as dextran, are natural polymers with high hydrophilicity and biocompatibility, making them attractive candidates for improving the properties of bioconjugates.[1]

Quantitative Performance Comparison

The following table summarizes the available quantitative and qualitative data comparing the performance of these alternative linkers to traditional PEG linkers. It is important to note that direct, head-to-head quantitative comparisons are more readily available for polysarcosine than for polypeptide and polysaccharide linkers.

Parameter PEG Linker (e.g., this compound) Polysarcosine (pSar) Linker Polypeptide Linker (e.g., Gly-Ser repeats) Polysaccharide Linker (e.g., Dextran)
Biodegradability Non-biodegradableBiodegradableBiodegradableBiodegradable
Immunogenicity Potential for anti-PEG antibodiesConsidered non-immunogenicGenerally low immunogenicityGenerally low immunogenicity
In Vitro Cytotoxicity (ADC Context) Standard benchmarkComparable or slightly higher potency in some studiesData not readily available for direct comparisonData not readily available for direct comparison
In Vivo Efficacy (ADC Context) Effective, but can be limited by clearanceSuperior tumor growth inhibition in some preclinical modelsCan enhance in vivo stability compared to some traditional linkersData not readily available for direct comparison
Pharmacokinetics (Clearance Rate) Prone to accelerated clearance with anti-PEG antibodiesSlower clearance rates compared to equivalent length PEG (e.g., 38.9 mL/day/kg for ADC-pSar12 vs. 47.3 mL/day/kg for ADC-PEG12)Can be tuned by amino acid sequenceData suggests comparable or potentially faster clearance than PEG depending on structure
Hydrophilicity/Hydration HighHighTunable based on amino acid compositionHigh, with a potentially lower number of bound water molecules per hydrophilic group compared to PEG
Structural Properties Flexible chainFlexible chainTunable flexibility (e.g., persistence length of 4.5-6.2 Å for Gly-Ser linkers)Higher stiffness compared to PEG

Experimental Protocols

Detailed methodologies are essential for the evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to an antibody.

Methodology:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the HIC mobile phase A.

  • Chromatography System: Utilize an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different drug-loaded species.

  • Data Analysis: The different DAR species will separate based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species, weighted by the number of drugs per antibody for each peak.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potency of an ADC on a target cancer cell line.

Methodology:

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a negative control antibody in cell culture medium. Add the dilutions to the wells.

  • Incubation: Incubate the plate for a period that allows for the drug to exert its effect (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability (as a percentage of the untreated control) against the logarithm of the ADC concentration. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the resulting dose-response curve.

Protocol 3: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a xenograft mouse model.

Methodology:

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer the ADC (at a specific dose) and a vehicle control, typically via intravenous injection.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum size or after a specific period.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Protocol 4: Assessment of In Vivo Linker Stability by ELISA

Objective: To measure the concentration of the antibody-conjugated drug over time in plasma.

Methodology:

  • Animal Dosing and Sample Collection: Administer the ADC intravenously to an animal model (e.g., mice or rats) and collect blood samples at various time points. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's antibody.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add diluted plasma samples to the wells and incubate.

  • Detection: Use an enzyme-conjugated secondary antibody that binds to the ADC's antibody, followed by the addition of a substrate to generate a colorimetric signal.

  • Data Analysis: Quantify the concentration of the ADC in the plasma samples by comparing the signal to a standard curve generated with known concentrations of the ADC. A decrease in the concentration of the conjugated antibody over time indicates linker instability.

Visualizing the Concepts

The following diagrams, created using the DOT language, illustrate key concepts in bioconjugation and the structures of the linkers discussed.

G cluster_0 Bioconjugation Workflow Biomolecule Biomolecule (e.g., Antibody) Linker Linker (e.g., pSar, Polypeptide) Biomolecule->Linker Bioconjugate Bioconjugate (Therapeutic or Diagnostic Agent) Payload Payload (e.g., Drug, Fluorophore) Linker->Payload

A generalized workflow for the creation of a bioconjugate.

G cluster_peg PEG Linker cluster_psar Polysarcosine (pSar) Linker cluster_poly Polypeptide Linker cluster_poly_sacch Polysaccharide Linker peg R1 -[O-CH2-CH2]n- R2 psar R1 -[N(CH3)-CH2-C(O)]n- R2 poly R1 -[(Gly-Ser)n]- R2 poly_sacch R1 -[Sugar Unit]n- R2 G cluster_workflow Experimental Workflow for Linker Evaluation Synthesis Linker & Payload Synthesis Conjugation Bioconjugation to Antibody Synthesis->Conjugation Characterization DAR, Purity, Aggregation Conjugation->Characterization InVitro Cytotoxicity, Stability Characterization->InVitro InVivo Efficacy, Pharmacokinetics InVitro->InVivo

References

A Researcher's Guide to Evaluating the Purity of Synthesized Bis-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Bis-PEG12-acid as a hydrophilic, homobifunctional crosslinker, ensuring its purity is paramount for the success and reproducibility of bioconjugation and other applications. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthesized this compound, complete with detailed experimental protocols and a comparative look at alternative linkers.

Understanding the Importance of Purity

This compound, with its two terminal carboxylic acid groups, is designed to react with primary amine groups on molecules such as proteins, peptides, or other biomolecules in the presence of activators like EDC or HATU to form stable amide bonds.[1] Impurities in the this compound reagent can lead to several undesirable outcomes, including:

  • Reduced conjugation efficiency: Impurities lacking the terminal carboxylic acid groups will not participate in the desired reaction, lowering the yield of the final conjugate.

  • Formation of undefined byproducts: Reactive impurities can lead to the formation of unexpected and difficult-to-characterize conjugates.

  • Altered pharmacokinetic properties: The hydrophilic PEG spacer is critical for improving the solubility and in vivo stability of the conjugated molecule. Impurities with different PEG chain lengths can affect these properties.

  • Immunogenicity: While PEG is generally considered biocompatible, impurities could potentially trigger an immune response.

Analytical Methods for Purity Determination

The most common and effective methods for evaluating the purity of PEG compounds, including this compound, are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]

Comparative Overview of Analytical Techniques
Technique Information Provided Strengths Weaknesses
HPLC Purity, presence of impurities with different retention times.High sensitivity and accuracy for quantification.[] Can separate PEGs of different molecular weights.[]May not identify the exact structure of impurities. Requires a chromophore for UV detection, which this compound lacks, necessitating alternative detectors like RI or ELSD.
LC-MS Molecular weight confirmation, identification of impurities and byproducts based on mass-to-charge ratio.High selectivity and sensitivity. Provides molecular weight information, aiding in impurity identification.Polydispersity of PEG can complicate spectra. Quantification can be challenging.
NMR Structural confirmation, identification and quantification of impurities, determination of molecular weight and functionalization.Provides detailed structural information. Can be used for quantitative analysis without a reference standard for the impurity.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds like PEG.

Experimental Workflow for HPLC Analysis

HPLC Analysis Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample column C18 Column hplc->column Mobile Phase Flow detector ELSD column->detector Elution data Data Analysis detector->data Signal Acquisition report Purity Report data->report Quantification

Caption: Workflow for HPLC purity analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic Acid (FA), optional, for improved peak shape.

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 1 mg/mL).

  • Mobile Phase A: Water with 0.1% FA.

  • Mobile Phase B: Acetonitrile with 0.1% FA.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow: 1.5 L/min.

  • Data Analysis: Integrate the peak areas to determine the relative purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a method for confirming the molecular weight of this compound and identifying potential impurities.

Experimental Workflow for LC-MS Analysis

LC-MS Analysis Workflow prep Sample Preparation lc LC Separation prep->lc esi Electrospray Ionization lc->esi ms Mass Analyzer esi->ms data Data Interpretation ms->data report Impurity Identification data->report NMR Data Interpretation spectrum Acquire 1H NMR Spectrum chem_shift Analyze Chemical Shifts spectrum->chem_shift integration Analyze Integration spectrum->integration coupling Analyze Coupling Patterns spectrum->coupling structure Confirm Structure chem_shift->structure purity Determine Purity integration->purity coupling->structure

References

Validating Bis-PEG12-acid Conjugate Activity: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective validation of a bioconjugate's activity is a critical step in the development of novel therapeutics. When utilizing a flexible linker such as Bis-PEG12-acid to create conjugates like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), a suite of functional assays is essential to confirm that the final molecule retains the desired biological activity of its components. This guide provides a comparative overview of key functional assays, complete with experimental protocols and visual workflows, to aid in the robust evaluation of your this compound conjugates.

This compound is a homobifunctional polyethylene glycol (PEG) linker containing two terminal carboxylic acid groups.[1] These reactive ends readily form stable amide bonds with primary amines on proteins, peptides, or other molecules, making it a versatile tool for bioconjugation.[1][2] Its PEG nature enhances the solubility and stability of the resulting conjugate.[1] This linker is frequently employed in the synthesis of ADCs, where a cytotoxic payload is attached to a monoclonal antibody, and in the creation of PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.[3]

The ultimate success of a this compound conjugate hinges on its retained or enhanced functionality. For an ADC, this means the antibody must still bind its target antigen with high affinity, and the cytotoxic payload must remain potent. For a PROTAC, the molecule must simultaneously engage both the target protein and the E3 ligase to trigger degradation. This guide will delve into the critical assays required to confirm these activities.

Comparative Overview of Functional Assays

To validate the efficacy of a this compound conjugate, a multi-pronged approach employing a variety of in vitro assays is necessary. The choice of assays will depend on the nature of the conjugate (e.g., ADC or PROTAC) and the specific biological questions being addressed.

For Antibody-Drug Conjugates (ADCs)
Assay TypeKey Parameters MeasuredPrincipleThroughput
Binding Affinity Assays KD (Dissociation Constant), Kon, KoffMeasures the strength and kinetics of the antibody-antigen interaction.Medium-High
Internalization Assays Rate and extent of ADC uptakeQuantifies the process of the ADC being brought inside the target cell.Medium-High
Cytotoxicity Assays IC50 (Half-maximal inhibitory concentration)Determines the concentration of ADC required to kill 50% of target cells.High
Bystander Effect Assays Killing of antigen-negative cellsAssesses the ability of the released payload to kill neighboring cancer cells.Medium
For PROTACs
Assay TypeKey Parameters MeasuredPrincipleThroughput
Protein Degradation Assays DC50, DmaxQuantifies the concentration-dependent reduction of the target protein.Medium-High
Ternary Complex Formation Assays Cooperative bindingMeasures the formation of the key complex between the PROTAC, target protein, and E3 ligase.Medium
Ubiquitination Assays Poly-ubiquitination of the target proteinDetects the marking of the target protein for proteasomal degradation.Low-Medium
Cell Viability Assays IC50Determines the functional consequence of target protein degradation on cell survival.High

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell lines, antibodies, and payloads used.

Protocol 1: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This assay determines the dose-dependent cytotoxic effect of an ADC on target cells.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells (both antigen-positive and negative) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add 100 µL of the diluted conjugates to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: ADC Internalization Assay using Flow Cytometry

This protocol quantifies the uptake of a fluorescently labeled ADC into target cells.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Fluorescently labeled this compound ADC and a labeled isotype control antibody

  • Cell staining buffer (e.g., PBS with 1% BSA)

  • Trypsin or other cell dissociation reagent

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend cells in cold staining buffer to a concentration of 1 x 10^6 cells/mL.

  • Antibody Incubation: Add the fluorescently labeled ADC to the cells at a predetermined optimal concentration. In a separate tube, add the labeled isotype control. Incubate on ice for 30-60 minutes to allow binding but prevent internalization.

  • Internalization Induction: Wash the cells to remove unbound antibody and resuspend in pre-warmed complete medium. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A control group should remain at 4°C to measure surface binding only.

  • Signal Quenching (Optional): To differentiate between surface-bound and internalized antibody, a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) can be added to the samples before analysis.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis: The increase in mean fluorescence intensity (MFI) over time at 37°C compared to the 4°C control indicates the extent of ADC internalization.

Protocol 3: PROTAC-Mediated Protein Degradation via Western Blot

This widely used technique quantifies the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein and the E3 ligase component

  • This compound PROTAC and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer for 1 hour.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cell Death

Caption: Mechanism of action for a this compound Antibody-Drug Conjugate (ADC).

PROTAC_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_results Results A Seed Cells B Treat with this compound PROTAC A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot D->E F Densitometry Analysis E->F G Determine DC50 & Dmax F->G

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

Ternary_Complex_Formation cluster_complex Ternary Complex PROTAC PROTAC Complex Target Protein PROTAC E3 Ligase PROTAC:e->Complex:f1 Target Target Protein Target:e->Complex:f0 E3 E3 Ligase E3:e->Complex:f2 Ubiquitination Ubiquitination Complex->Ubiquitination Induces Ubiquitination

Caption: PROTAC-mediated ternary complex formation leading to ubiquitination.

Alternatives to this compound and their Validation

While this compound is a versatile linker, the choice of linker is a critical component in the design of a successful conjugate and can significantly impact its therapeutic index. Alternatives include:

  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved within the target cell by specific enzymes (e.g., cathepsins) or in response to the intracellular environment (e.g., pH, glutathione concentration). Examples include valine-citrulline (vc) linkers. The functional assays for conjugates with cleavable linkers are similar to those for this compound, but may also include linker stability assays in plasma.

  • Non-cleavable Linkers: These linkers, such as SMCC, result in the payload being released only after the complete lysosomal degradation of the antibody. This can lead to a different metabolite profile and may reduce bystander killing effects. The same suite of functional assays would be employed for validation.

The choice between a PEG-based linker like this compound and other linker chemistries will depend on the specific properties desired for the conjugate, such as its solubility, stability, and mechanism of payload release. Comparative functional assays are crucial for selecting the optimal linker for a given therapeutic application.

References

A Comparative Analysis of Dicarboxylic Acid PEG Linkers for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and nanoparticle-based therapeutics. Among the diverse array of available linkers, dicarboxylic acid polyethylene glycol (PEG) linkers have emerged as a versatile and highly effective class of molecules. Their inherent biocompatibility, hydrophilicity, and tunable length allow for the precise modulation of a conjugate's physicochemical and pharmacokinetic properties.

This guide provides an objective comparison of dicarboxylic acid PEG linkers, drawing upon experimental data to illuminate the impact of linker length and composition on key performance indicators. Detailed experimental protocols and visual workflows are included to empower researchers in the rational design and synthesis of next-generation therapeutic conjugates.

The Critical Role of Dicarboxylic Acid PEG Linkers

Homobifunctional dicarboxylic acid PEG linkers (HOOC-PEG-COOH) offer two terminal carboxylic acid groups, enabling covalent conjugation to amine-containing molecules such as proteins, peptides, and small molecule drugs through the formation of stable amide bonds.[1] The intervening PEG chain imparts several advantageous properties:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone can significantly improve the aqueous solubility of hydrophobic drugs and prevent aggregation of protein conjugates.[2]

  • Improved Pharmacokinetics: The hydrodynamic radius of the conjugate is increased with longer PEG chains, which can reduce renal clearance and extend circulation half-life, leading to greater drug exposure at the target site.[3][4]

  • Reduced Immunogenicity: The PEG chain can create a steric shield around the conjugated molecule, potentially masking immunogenic epitopes and reducing the likelihood of an adverse immune response.[2]

  • Controlled Drug Release: While the amide bond formed is generally stable, the ester linkages that can be formed with hydroxyl-containing drugs offer a potential mechanism for controlled, hydrolytic drug release.

The length of the PEG chain is a critical parameter that must be optimized for each specific application, as it represents a trade-off between enhanced pharmacokinetics and potential steric hindrance that could impact target binding or cellular uptake.

Data Presentation: Performance Metrics of Dicarboxylic Acid PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators. While direct comparative studies on a homologous series of dicarboxylic acid PEG linkers are limited, data from studies utilizing PEG linkers in antibody-drug conjugates (ADCs) provide valuable insights into the expected performance characteristics.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
ADC2, 4 PEG unitsSimilar plasma and tumor exposures
ADC8, 12, 24 PEG unitsSignificantly higher plasma and tumor exposures compared to shorter PEG linkers

Table 2: Impact of PEG Linker Length on In Vivo Efficacy of Antibody-Drug Conjugates

Molecule TypePEG Linker LengthKey Efficacy FindingReference
ADCNon-PEGylated11% decrease in tumor weight
ADC2, 4 PEG units35-45% decrease in tumor weights
ADC8, 12, 24 PEG units75-85% reduction in tumor weights
Affibody-Drug Conjugate10 kDaStronger tumor growth inhibition compared to shorter PEG linkers

Table 3: Hydrolytic Stability of PEG-Ester Linkages

Dicarboxylic Acid MoietypHStabilityReference
Saturated (e.g., Succinic, Glutaric)5.5Stable
Saturated (e.g., Malonyl, Succinyl, Glutaryl)7.4 - 8.0Significant hydrolysis, rate increases with pH
Unsaturated (e.g., Maleic)5.5Substantially decreased stability

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of dicarboxylic acid PEG linkers.

Protocol 1: Synthesis of Dicarboxylic Acid PEG (HOOC-PEG-COOH)

This protocol describes a general method for the synthesis of dicarboxylic acid PEG by oxidation of the corresponding diol.

Materials:

  • Poly(ethylene glycol) diol (HO-PEG-OH) of desired molecular weight

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Dissolution: Dissolve HO-PEG-OH in an aqueous solution of NaOH. In a separate flask, dissolve KMnO4 in deionized water.

  • Oxidation: Slowly add the KMnO4 solution to the PEG solution while stirring. Continue stirring the reaction mixture overnight at room temperature.

  • Quenching and Precipitation: The next day, filter the solution to remove the manganese dioxide precipitate. Acidify the transparent filtrate with HCl to a pH of approximately 2. This will protonate the carboxylate groups.

  • Extraction: Extract the aqueous solution multiple times with dichloromethane (DCM) to transfer the HOOC-PEG-COOH into the organic phase.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO4. Filter the solution and evaporate the solvent under reduced pressure to obtain the dicarboxylic acid PEG product.

  • Characterization: Characterize the final product using techniques such as FTIR to confirm the presence of the carboxylic acid groups and NMR spectroscopy to verify the structure and purity.

Protocol 2: Conjugation of a Dicarboxylic Acid PEG Linker to a Protein

This protocol outlines a standard procedure for conjugating a dicarboxylic acid PEG linker to a protein via amide bond formation using EDC/NHS chemistry.

Materials:

  • Protein to be conjugated (in a suitable buffer, e.g., PBS pH 7.4)

  • HOOC-PEG-COOH linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid Groups: Dissolve the HOOC-PEG-COOH linker in the Reaction Buffer. Add a molar excess of EDC and NHS to the linker solution to activate the carboxylic acid groups, forming an NHS ester. Incubate for 15-30 minutes at room temperature.

  • Protein Conjugation: Add the activated PEG linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of PEGylation. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification: Purify the resulting PEG-protein conjugate using size-exclusion chromatography to remove excess linker and other reagents.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation.

Mandatory Visualization

The following diagrams illustrate key conceptual and experimental workflows related to the use of dicarboxylic acid PEG linkers.

G cluster_synthesis Synthesis of HOOC-PEG-COOH PEG_diol HO-PEG-OH Oxidation Oxidation (KMnO4, NaOH) PEG_diol->Oxidation 1. PEG_dicarboxylate NaOOC-PEG-COONa Oxidation->PEG_dicarboxylate 2. Acidification Acidification (HCl) PEG_dicarboxylate->Acidification 3. PEG_diacid HOOC-PEG-COOH Acidification->PEG_diacid 4.

Caption: Synthetic pathway for dicarboxylic acid PEG.

G cluster_conjugation Protein Conjugation Workflow start Start activate_linker Activate HOOC-PEG-COOH with EDC/NHS start->activate_linker add_protein Add Protein (Amine Source) activate_linker->add_protein incubate Incubate to form Amide Bond add_protein->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate (SDS-PAGE, LC-MS) purify->characterize end End characterize->end

Caption: Experimental workflow for protein conjugation.

G cluster_logic Impact of PEG Linker Length cluster_short_effects Effects of Shorter PEG cluster_long_effects Effects of Longer PEG linker_length PEG Linker Length short_peg Shorter PEG Chain linker_length->short_peg long_peg Longer PEG Chain linker_length->long_peg less_steric_hindrance Less Steric Hindrance short_peg->less_steric_hindrance faster_clearance Faster Renal Clearance short_peg->faster_clearance increased_solubility Increased Solubility long_peg->increased_solubility longer_half_life Longer Half-Life long_peg->longer_half_life reduced_immunogenicity Reduced Immunogenicity long_peg->reduced_immunogenicity

Caption: Logical relationships of PEG linker length.

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Validation for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to an antibody, directly impacts the ADC's potency, safety, and pharmacokinetic profile. This guide provides an objective comparison of three common analytical techniques for DAR validation: Hydrophobic Interaction Chromatography (HIC-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy. This comparison is relevant for various ADCs, including those synthesized using linkers such as Bis-PEG12-acid.

Comparison of Key Methods for DAR Determination

The selection of an appropriate analytical method for DAR determination depends on several factors, including the specific characteristics of the ADC (such as the conjugation chemistry, e.g., cysteine or lysine linkage), the properties of the small molecule drug, and the level of detail required from the analysis.[1]

Method Principle Information Provided Advantages Limitations
HIC-HPLC Separates ADC species based on differences in hydrophobicity. The addition of drug-linker moieties increases the hydrophobicity of the antibody.Average DAR, drug distribution (relative abundance of DAR species), and naked antibody content.[2]Robust and reproducible, considered a standard method for cysteine-linked ADCs, and allows for analysis of intact ADCs under native conditions.[2][3]Not ideal for lysine-linked ADCs which often appear as a single broad peak, and the high salt mobile phases are typically incompatible with mass spectrometry.[2]
LC-MS Separates ADC species by liquid chromatography followed by mass determination of the intact or fragmented ADC.Average DAR, drug distribution, precise mass of each DAR species, and information on conjugation sites (with additional fragmentation).High specificity and sensitivity, provides detailed molecular information, and can be used for both cysteine and lysine-linked ADCs.Can be complex to develop and validate methods, and differences in ionization efficiencies between DAR species can potentially introduce bias.
UV-Vis Spectroscopy Calculates the average DAR based on the absorbance of the ADC at two wavelengths, one for the antibody and one for the drug, using their respective extinction coefficients.Average DAR only.Simple, rapid, and requires minimal sample preparation.Does not provide information on drug distribution, can be inaccurate if the absorbance spectra of the antibody and drug overlap significantly, and requires accurate extinction coefficients.

Quantitative Data Comparison

The following table presents a representative comparison of DAR values for a cysteine-linked ADC as determined by HIC-HPLC and LC-MS. It is important to note that results can vary depending on the specific ADC and the experimental conditions. Studies have shown that the DAR values obtained from these different methods are generally comparable.

ADC Batch HIC-HPLC (Average DAR) Native LC-MS (Average DAR)
Low Drug Load2.832.72
Medium Drug Load4.444.40
High Drug Load5.975.97

Data adapted from a comparative study of HIC-UV and native SEC-LC/MS for cysteine-conjugated ADCs.

Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible DAR validation. Below are the experimental workflows and protocols for each of the three techniques.

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used technique for the analysis of cysteine-linked ADCs, separating species based on the increased hydrophobicity imparted by the drug-linker.

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis Sample ADC Sample HPLC HPLC System with HIC Column Sample->HPLC BufferA Mobile Phase A (High Salt Buffer) BufferA->HPLC BufferB Mobile Phase B (Low Salt Buffer) BufferB->HPLC Detector UV Detector (280 nm) HPLC->Detector Chromatogram Chromatogram (Separated DAR Species) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation DAR Calculation Integration->Calculation

Caption: HIC-HPLC workflow for DAR analysis.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): Prepare a buffer containing a high concentration of a non-denaturing salt, such as 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 6.95.

    • Mobile Phase B (Low Salt): Prepare a buffer with the same composition as Mobile Phase A but without the high salt concentration. It may contain a small percentage of an organic modifier like isopropanol to elute highly hydrophobic species.

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector. A bio-inert system is recommended to prevent corrosion from high salt buffers.

    • Equilibrate a HIC column (e.g., Butyl-NPR) with a mixture of Mobile Phase A and B.

  • Sample Analysis:

    • Inject the ADC sample onto the equilibrated column.

    • Elute the bound ADC species by running a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the naked antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.). The elution order is typically from lowest to highest DAR.

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x DAR of each species]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides detailed information on the mass of each ADC species, allowing for precise DAR determination. Native SEC-MS is often used for intact cysteine-linked ADCs.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample ADC Sample Reduction Optional: Reduction (for subunit analysis) Sample->Reduction LC LC System (e.g., SEC or RP) Sample->LC Reduction->LC MS Mass Spectrometer (e.g., Q-TOF) LC->MS Spectra Mass Spectra of ADC Species MS->Spectra Deconvolution Deconvolution Spectra->Deconvolution Calculation DAR Calculation Deconvolution->Calculation

Caption: LC-MS workflow for DAR analysis.

Experimental Protocol:

  • Sample Preparation (for intact analysis):

    • The ADC sample is typically diluted in a mobile phase-compatible buffer. For native analysis, size-exclusion chromatography (SEC) can be used for buffer exchange into a volatile buffer like ammonium acetate.

  • LC-MS System:

    • Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For native analysis of intact ADCs, an SEC column with a mobile phase such as 50 mM ammonium acetate is used.

    • For reduced ADCs (subunit analysis), a reversed-phase (RP) column is used with a gradient of acetonitrile in water with formic acid.

  • Mass Spectrometry:

    • Acquire mass spectra of the eluting ADC species in the appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge state masses of the different ADC species.

    • Determine the number of conjugated drugs for each species by the mass difference relative to the unconjugated antibody.

    • Calculate the average DAR by a weighted average of the relative abundance of each DAR species observed in the deconvoluted spectrum.

UV-Vis Spectroscopy

This method offers a quick estimation of the average DAR based on the absorbance properties of the antibody and the drug.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Calculation Sample ADC Sample Spectrometer UV-Vis Spectrophotometer Sample->Spectrometer ExtCoeff Determine Extinction Coefficients (ε) of Antibody and Drug Concentration Calculate Molar Concentrations of Antibody and Drug ExtCoeff->Concentration Absorbance Measure Absorbance at λ_Ab (e.g., 280 nm) and λ_Drug Spectrometer->Absorbance Absorbance->Concentration DAR_Calc Calculate Average DAR Concentration->DAR_Calc

Caption: UV-Vis spectroscopy workflow for DAR analysis.

Experimental Protocol:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.

  • Sample Measurement:

    • Dilute the ADC sample in a suitable buffer.

    • Measure the absorbance of the ADC sample at the two selected wavelengths using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Use the Beer-Lambert law and a set of simultaneous equations to calculate the molar concentrations of the antibody and the drug in the ADC sample.

      • A₂₈₀ = ε(Ab, 280) * C(Ab) + ε(Drug, 280) * C(Drug)

      • A(λ_Drug) = ε(Ab, λ_Drug) * C(Ab) + ε(Drug, λ_Drug) * C(Drug)

    • Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody. Average DAR = C(Drug) / C(Ab)

Conclusion

The validation of the drug-to-antibody ratio is a multifaceted process, and the choice of analytical methodology should be tailored to the specific requirements of the ADC development stage. HIC-HPLC is a robust method for routine analysis of cysteine-linked ADCs, providing information on both average DAR and drug distribution. LC-MS offers the most detailed characterization, delivering precise mass information for all DAR species. UV-Vis spectroscopy serves as a rapid and simple tool for estimating the average DAR, particularly useful for in-process monitoring. For a comprehensive understanding of an ADC's characteristics, an orthogonal approach employing more than one of these techniques is often recommended.

References

Safety Operating Guide

Proper Disposal of Bis-PEG12-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed procedures for the proper disposal of Bis-PEG12-acid, a commonly used PEG linker in research and drug development.

Based on available safety data, this compound is not classified as a hazardous substance. However, it is crucial to follow established laboratory safety protocols and local regulations for the disposal of all chemical waste.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE).

Recommended PPE:

EquipmentSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionNitrile or other suitable chemical-resistant gloves
Body ProtectionLaboratory coat

Handling Precautions:

  • Avoid direct contact with skin and eyes.

  • Prevent inhalation of any dust or aerosols.

  • Work in a well-ventilated area, such as a fume hood.

Accidental Spill Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect Waste: Place the absorbed material or swept solids into a clearly labeled, sealed container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials as non-hazardous solid waste, following the procedures outlined below.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and your institution's specific waste management policies. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on local regulations.

Disposal of Solid this compound

As a non-hazardous solid, this compound can typically be disposed of in the regular laboratory trash, provided it is not contaminated with any hazardous materials.

Step-by-Step Protocol:

  • Ensure Purity: Confirm that the this compound waste is not mixed with any hazardous chemicals. If it is, it must be treated as hazardous waste according to the nature of the contaminant.

  • Containerize: Place the solid this compound in a sealed, durable, and clearly labeled container. The label should identify the contents as "this compound (Non-Hazardous Waste)."

  • Final Disposal: Dispose of the sealed container in the designated laboratory solid waste stream.

Disposal of this compound Solutions

For aqueous solutions of this compound, drain disposal may be an option, given that polyethylene glycol is biodegradable and generally considered non-toxic to aquatic life in small quantities. However, it is crucial to avoid overburdening wastewater treatment systems.

Step-by-Step Protocol for Aqueous Solutions:

  • Check Local Regulations: Verify with your EHS department if drain disposal of non-hazardous, water-soluble chemicals is permitted.

  • Dilute the Solution: If permissible, dilute the this compound solution with at least 20 parts water.

  • Dispose Down the Drain: Pour the diluted solution down the sink, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.

Important Considerations for Solutions:

  • Solvent-Based Solutions: If this compound is dissolved in a solvent other than water, it must be disposed of as chemical waste. The specific disposal route will depend on the nature of the solvent. Collect these solutions in a properly labeled waste container for pickup by your institution's hazardous waste management service.

  • Large Quantities: For disposal of large quantities of this compound solutions, it is recommended to contact a licensed chemical waste disposal contractor to ensure environmentally responsible disposal.

Empty Container Disposal

Properly decontaminate empty containers that held this compound before disposal.

  • Rinse: Triple-rinse the empty container with a suitable solvent (e.g., water for aqueous solutions).

  • Collect Rinsate: The first rinse should be collected and disposed of as chemical waste. Subsequent rinses can typically be disposed of down the drain.

  • Deface Label: Obscure or remove the original label on the container.

  • Dispose of Container: Dispose of the rinsed, unlabeled container in the appropriate laboratory waste stream (e.g., glass or plastic recycling).

Decision-Making Workflow for Disposal

To aid in selecting the correct disposal method, a logical workflow is presented below.

DisposalWorkflow start Start: this compound Waste is_solid Is the waste solid? start->is_solid is_aqueous Is it an aqueous solution? is_solid->is_aqueous No is_contaminated Is it contaminated with hazardous material? is_solid->is_contaminated Yes is_drain_disposal_allowed Is drain disposal of non-hazardous liquids permitted? is_aqueous->is_drain_disposal_allowed Yes chemical_waste Collect in a labeled waste container for chemical waste pickup. is_aqueous->chemical_waste No (Solvent-based) solid_disposal Dispose as non-hazardous solid waste in a sealed, labeled container. is_contaminated->solid_disposal No hazardous_waste Dispose as hazardous waste according to institutional protocol. is_contaminated->hazardous_waste Yes drain_disposal Dilute with 20 parts water and pour down the drain with copious water. is_drain_disposal_allowed->drain_disposal Yes is_drain_disposal_allowed->chemical_waste No

Disposal decision workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a secure and sustainable laboratory environment.

Personal protective equipment for handling Bis-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the proper handling and disposal of Bis-PEG12-acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection GogglesSafety goggles or a face shield
Body Protection Lab CoatA standard laboratory coat
Respiratory Protection Mask/RespiratorAn approved mask or respirator, especially when handling powders

II. Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.

  • Storage: Store this compound in a tightly closed vessel in a refrigerated environment.[1]

  • Preparation and Handling:

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Before handling, ensure all required PPE is correctly worn.

    • Allow the container to reach room temperature before opening to prevent condensation.

    • Weigh and prepare solutions in the fume hood.

    • Avoid the formation of dust and aerosols.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Clean and decontaminate all work surfaces and equipment used.

    • Wash contaminated clothing before reuse.[1]

III. Emergency Procedures

In the event of an emergency, follow these first aid and spill response measures.

Emergency ScenarioFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure thorough rinsing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.
Ingestion Do NOT induce vomiting. Seek immediate medical attention.
Accidental Release Wear appropriate PPE. Mix the spilled material with sand or another inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal. Prevent the material from entering drains or water courses.

IV. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization: Although not classified as hazardous, this compound waste should be treated as special waste.

  • Disposal Method: Arrange for disposal through a licensed disposal company.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and national regulations.

V. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

A Receipt & Inspection B Refrigerated Storage (Tightly Closed Vessel) A->B C Preparation for Use (in Chemical Fume Hood) B->C E Handling & Experimentation C->E D Wear Full PPE D->C F Decontamination & Cleaning E->F G Waste Collection (Labeled Container) E->G H Licensed Disposal F->H G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.